molecular formula C27H36N2O6 B13838611 Ivabradine N-Oxide

Ivabradine N-Oxide

Cat. No.: B13838611
M. Wt: 484.6 g/mol
InChI Key: GJZRGCOPHQZQGJ-QYWNIODHSA-N
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Description

Ivabradine N-Oxide is a designated impurity of Ivabradine, a pharmaceutical compound used as a selective funny current (If) inhibitor in the treatment of chronic heart failure and stable angina pectoris . As an analytical reference standard, this compound is essential for quality control and regulatory compliance in pharmaceutical development and manufacturing, particularly for the analysis of Ivabradine drug substances and products. The parent drug, Ivabradine, functions by specifically inhibiting the If channels in the sinoatrial node, which results in a dose-dependent reduction of heart rate without affecting myocardial contractility or ventricular repolarization . Researchers utilize Ivabradine N-Oxide in studies aimed at characterizing metabolic pathways, as the parent drug is extensively metabolized in the liver and gut primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . This impurity is supplied with comprehensive analytical documentation, including a Certificate of Analysis (COA) to ensure identity, purity, and quality for reliable research outcomes . It is strictly for research applications such as HPLC method development, stability studies, and impurity profiling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide

InChI

InChI=1S/C27H36N2O6/c1-29(31,17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(28)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-,29?/m1/s1

InChI Key

GJZRGCOPHQZQGJ-QYWNIODHSA-N

Isomeric SMILES

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(C[C@H]3CC4=CC(=C(C=C34)OC)OC)[O-]

Canonical SMILES

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-]

Origin of Product

United States

Foundational & Exploratory

Structural and Analytical Profiling of Ivabradine N-Oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the lifecycle of active pharmaceutical ingredients (APIs), the rigorous characterization of degradation products is paramount to ensuring drug safety and efficacy. Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the management of heart failure and angina, is highly susceptible to oxidative stress. This susceptibility primarily manifests in the formation of Ivabradine N-Oxide .

As application scientists and drug development professionals, understanding the structural nuances, molecular weight, and analytical behavior of this specific impurity is critical. This whitepaper provides an in-depth mechanistic analysis of Ivabradine N-Oxide, detailing its physicochemical properties and outlining self-validating analytical protocols for its detection and quantification.

Chemical Structure and Physicochemical Profiling

Ivabradine N-Oxide is a major oxidative degradation impurity of the parent API. Structurally, the transformation occurs at the tertiary amine located within the aliphatic chain connecting the benzazepine and benzocyclobutane moieties. Upon oxidation, an N-oxide bond is formed, adding a single oxygen atom to the molecular framework.

Crucially, the formation of the N-oxide bond transforms the previously achiral nitrogen atom into a new stereocenter. Because the parent Ivabradine molecule already possesses a chiral center (the (S)-enantiomer), the addition of this new stereocenter results in the formation of two distinct diastereomeric N-oxides [1]. These diastereomers exhibit subtle differences in polarity, necessitating high-resolution chromatographic techniques for baseline separation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Ivabradine N-Oxide, providing a reference baseline for mass spectrometry and quality control workflows [2].

ParameterSpecification
Chemical Name 3-[3-({[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one-N-oxide
Molecular Formula C₂₇H₃₆N₂O₆
Molecular Weight 484.58 g/mol
CAS Registry Number 2511244-97-4
Monoisotopic Mass 484.257 g/mol
Precursor Ion (ESI+) [M+H]⁺ at m/z 485.26
Nature of Impurity Oxidative Degradation Product (API Impurity)

Mechanistic Pathways of Oxidative Degradation

Understanding the causality behind the degradation pathway is essential for designing robust stability-indicating assays. Under oxidative stress—such as exposure to hydrogen peroxide (H₂O₂) during forced degradation studies—the electron-rich tertiary amine of Ivabradine acts as a nucleophile. It attacks the peroxide oxygen, resulting in a direct +16 Da mass shift.

G A Ivabradine API MW: 468.58 B Oxidative Stress (H2O2, 80°C) A->B C Ivabradine N-Oxide Diastereomer 1 B->C Chiral N-Oxidation D Ivabradine N-Oxide Diastereomer 2 B->D Chiral N-Oxidation

Oxidative degradation pathway of Ivabradine yielding diastereomeric N-oxides.

Analytical Methodologies & Self-Validating Protocols

To confidently identify and separate the diastereomeric forms of Ivabradine N-Oxide, we must deploy orthogonal analytical techniques. The following protocols leverage LC-MS/MS and HPLC-PDA/QDa systems, designed with built-in self-validation mechanisms to ensure data integrity [3].

Protocol 1: Forced Degradation & Self-Validating Sample Preparation
  • Initial Solubilization : Weigh 1.0 mg of Ivabradine API and dissolve it in 2.0 mL of an LC-MS grade water/acetonitrile mixture.

    • Causality: This specific solvent ratio ensures complete solvation of the highly hydrophobic bicyclic system while maintaining immediate compatibility with the mobile phase, preventing sample crash-out upon injection.

  • Oxidative Stress Induction : Add 3% to 15% H₂O₂ to the solution and incubate at 80°C for 24 hours.

    • Causality: The tertiary amine in Ivabradine is highly susceptible to oxidation. Elevated temperature accelerates the kinetic rate of N-oxide formation, effectively simulating long-term shelf-life exposure in a compressed timeframe.

  • Quenching and System Validation (Self-Validation) : Quench the reaction with sodium thiosulfate. Crucially, prepare and inject a control sample (API without H₂O₂, heated to 80°C) alongside the stressed sample.

    • Causality: Quenching halts oxidation at a precise timepoint. The control sample acts as an internal self-validation mechanism, proving that the observed +16 Da mass shift is exclusively an oxidative artifact and not a thermal degradation anomaly.

Protocol 2: Chromatographic Separation & Mass Spectrometry
  • Chromatographic Separation : Inject 20 μL of the quenched sample onto a Kromasil 100 C8 column (4.6 mm × 250 mm, 5 μm). Operate in isocratic mode with 65% 20 mM ammonium acetate and 35% acetonitrile at 1.0 mL/min.

    • Causality: A C8 stationary phase is deliberately selected over a standard C18. The C8 phase slightly reduces the hydrophobic retention of the bulky Ivabradine molecule. This precise reduction in retention time prevents peak broadening, allowing the subtle polarity differences of the two N-oxide diastereomers to resolve into distinct, quantifiable chromatographic peaks. Ammonium acetate provides necessary buffering without suppressing downstream MS ionization.

  • Electrospray Ionization (ESI+) : Operate the ESI source in positive ion mode.

    • Causality: The N-oxide moiety and the tertiary amine architecture are highly proton-affine. Operating in positive ion mode ensures efficient protonation, yielding an abundant[M+H]⁺ precursor ion at m/z 485.26. Soft ionization parameters are critical here to prevent premature in-source fragmentation of the labile N-O bond.

  • Mass Analysis (Q-TOF / QDa) : Monitor the precursor to product ion transitions.

    • Causality: High-resolution mass spectrometry confirms the exact mass addition of +16 Da compared to the parent API (MW 468.58), definitively identifying the N-oxide species and differentiating it from isobaric impurities.

Workflow Step1 Sample Preparation (Forced Degradation) Step2 Chromatographic Separation (C8 Column, Isocratic) Step1->Step2 Step3 ESI+ Ionization (Protonation to [M+H]+) Step2->Step3 Step4 Mass Analysis (Q-TOF / QDa MS) Step3->Step4

LC-MS/MS analytical workflow for the detection of Ivabradine N-oxide impurities.

Conclusion

The structural characterization and analytical monitoring of Ivabradine N-Oxide (MW: 484.58 g/mol ) is a non-negotiable component of API stability profiling. Because the oxidation of the tertiary amine generates diastereomeric compounds, analytical scientists must employ optimized C8 chromatography coupled with soft-ionization mass spectrometry to accurately resolve and quantify these degradants. By implementing the self-validating protocols outlined in this guide, laboratories can ensure the highest standards of scientific integrity and regulatory compliance in drug development.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. Available at:[Link]

  • Ivabradine N-Oxide Impurity Specifications & Analytical Standards. Quality Control Chemicals (QCC). Available at:[Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central (PMC). Available at:[Link]

Comprehensive Technical Guide on Ivabradine N-Oxide Impurity: Nomenclature, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivabradine is a highly selective bradycardic agent that acts by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN4) channels in the sinoatrial node[1]. During the drug development lifecycle, profiling active pharmaceutical ingredient (API) degradation products is a strict regulatory requirement under ICH Q3A/Q3B guidelines. Because Ivabradine contains a susceptible tertiary amine moiety, it readily undergoes N-oxidation under both in vivo metabolic conditions and in vitro oxidative stress[2]. This whitepaper provides a comprehensive, self-validating framework for the identification, synthesis, and analytical characterization of the Ivabradine N-Oxide impurity.

Chemical Nomenclature & Structural Identity

Accurate structural identification is the foundation of impurity profiling. The quantitative and qualitative data for Ivabradine N-Oxide are summarized below for rapid cross-referencing against analytical standards[],[4].

PropertyValue
Common Name Ivabradine N-Oxide
CAS Registry Number 2511244-97-4
IUPAC Name N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide
Molecular Formula C₂₇H₃₆N₂O₆
Molecular Weight 484.58 g/mol
Monoisotopic Mass 484.257 Da
SMILES String COC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-]

Mechanistic Pathways of N-Oxidation

The formation of Ivabradine N-Oxide occurs via the addition of a single oxygen atom to the tertiary amine nitrogen, resulting in a mass shift of +15.9949 Da. This transformation is driven by two primary pathways:

  • In Vivo Metabolism (Hepatic): Cytochrome P450 3A4 (CYP3A4) mediates the N-oxidation of Ivabradine during first-pass metabolism[2].

  • In Vitro Forced Degradation: Exposure to oxidative reagents (e.g., hydrogen peroxide) during stability testing rapidly converts the API into the N-oxide[5].

G Iva Ivabradine API (Tertiary Amine) CYP In Vivo Pathway CYP3A4 Metabolism Iva->CYP Hepatic Clearance H2O2 In Vitro Pathway Oxidative Stress Iva->H2O2 Forced Degradation NOx Ivabradine N-Oxide CAS: 2511244-97-4 CYP->NOx +[O] H2O2->NOx +[O]

Figure 1: In vivo and in vitro oxidative pathways forming Ivabradine N-Oxide.

Analytical Characterization & Isolation Protocol

To confidently identify the N-oxide impurity without generating false positives, the experimental design must be self-validating. The following protocol utilizes an oxidative forced degradation model followed by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[6].

Step-by-Step Methodology

Step 1: Oxidative Stress Induction

  • Action: Dissolve Ivabradine API in a neutral aqueous solution to a concentration of 1 mg/mL. Add 3%

    
     (v/v)[5].
    
  • Causality: A 3% peroxide concentration provides optimal oxidative stress to drive N-oxidation. Higher concentrations (e.g., 15%) risk secondary cleavage of the benzazepine ring, complicating the chromatogram[5].

  • Self-Validation: A parallel control sample (API + water, no

    
    ) is prepared to establish a baseline and rule out pre-existing API impurities.
    

Step 2: Controlled Incubation

  • Action: Incubate the solution at 25°C for 24 hours in actinic glassware (protected from light).

  • Causality: Light protection prevents concurrent photodegradation (which yields entirely different active metabolites, such as the UV4 degradation product), isolating the oxidative pathway[6].

Step 3: Reaction Quenching (Critical Step)

  • Action: Add an equimolar amount of sodium bisulfite (

    
    ) to the reaction mixture prior to injection.
    
  • Causality: Bisulfite reduces unreacted

    
    .
    
  • Self-Validation: If unquenched, residual peroxide enters the Electrospray Ionization (ESI) source. The high voltage and temperature in the MS source can catalyze artifactual in-source oxidation of the API, creating a false-positive N-oxide signal. The quenched sample guarantees that the detected N-oxide was formed in the flask, not in the instrument.

Step 4: LC-QTOF-MS Analysis

  • Action: Inject 20 µL onto a Kromasil 100 C8 column (4.6 mm × 250 mm, 5 µm). Elute isocratically with 65% 20 mM ammonium acetate and 35% acetonitrile at 1 mL/min. Operate the ESI in positive ion mode[6].

  • Causality: The C8 column offers slightly less hydrophobic retention than a C18, preventing excessive band broadening for the highly lipophilic N-oxide. The 20 mM ammonium acetate mobile phase provides a soft ionization environment, preserving the fragile N-oxide bond from acidic degradation[6].

  • Validation: The mass spectrometer will detect a precise mass shift from m/z 469.26 (Ivabradine

    
    ) to m/z 485.26 (Ivabradine N-Oxide 
    
    
    
    ).

G Sample 1. Sample Preparation Ivabradine + 3% H2O2 Incubation 2. Incubation Room Temp, 24h, Dark Sample->Incubation Quench 3. Quenching Sodium Bisulfite Addition Incubation->Quench LCMS 4. LC-QTOF-MS Analysis m/z 485.26 [M+H]+ Quench->LCMS Validation 5. Self-Validation Mass Shift +16 Da vs API LCMS->Validation

Figure 2: Self-validating analytical workflow for the isolation of Ivabradine N-Oxide.

Toxicological & Pharmacological Implications

Understanding the pharmacological profile of impurities is critical for safety assessments. In silico toxicology predictions (utilizing target prediction algorithms and Toxtree software) have evaluated Ivabradine N-Oxide against the parent API[2]:

  • Mutagenicity: The N-oxide impurity shows no mutagenic effects in simulated Ames test models[2].

  • Pharmacokinetics: The addition of the oxygen atom alters the molecule's lipophilicity (LogP) and aqueous solubility, which subsequently reduces its oral bioavailability compared to the parent drug[2].

  • Pharmacodynamics: Unlike the parent API, the N-oxide degradation product exhibits a significantly lower binding affinity and channel inhibition capacity for HCN4 pacemaker channels, rendering it pharmacologically inactive[2].

References

  • [2],[6],[5] Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7:117. Available at:[Link]

  • [1] Clinivex. Ivabradine N-oxide | Products Supplier. Available at:[Link]

Sources

Metabolic Trajectories of Ivabradine: N-Demethylation and N-Oxide Formation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: Pharmacokinetic Profile and CYP3A4 Dependence

Ivabradine is a highly specific hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. By selectively inhibiting the


 current in the cardiac sinoatrial node, it effectively lowers heart rate without negatively impacting myocardial contractility or ventricular repolarization[1]. From a pharmacokinetic perspective, ivabradine is characterized by extensive first-pass metabolism in the gut and liver, which restricts its absolute oral bioavailability to approximately 40%[2].

The biotransformation of ivabradine is overwhelmingly governed by Cytochrome P450 3A4 (CYP3A4)-mediated oxidation[3]. Understanding the bifurcation of ivabradine’s structural modifications—specifically enzymatic N-demethylation versus stress-induced N-oxidation—is critical for both clinical dosing algorithms and pharmaceutical stability profiling.

The Primary Metabolic Pathway: Formation of S 18982

The dominant metabolic route for ivabradine in vivo is N-demethylation at its tertiary amine moiety, which yields the primary active metabolite, S 18982 (N-desmethyl ivabradine)[4].

Mechanistic Insight: CYP3A4-catalyzed N-dealkylation is not a single-step cleavage. The enzyme first hydroxylates the


-carbon of the methyl group attached to the nitrogen atom. This creates a highly unstable carbinolamine intermediate. The intermediate spontaneously collapses, releasing the demethylated secondary amine (S 18982) and a formaldehyde byproduct[5]. S 18982 is pharmacologically equipotent to the parent drug and circulates at approximately 40% of ivabradine's plasma concentration, significantly contributing to the overall therapeutic effect[2].

G Iva Ivabradine (Parent Drug) CYP3A4 CYP3A4 Oxidation (Liver & Intestine) Iva->CYP3A4 N-demethylation S18982 S 18982 (N-desmethyl ivabradine) CYP3A4->S18982 Active Metabolite (40% exposure) Further Further Inactive Metabolites S18982->Further CYP3A4

CYP3A4-mediated N-demethylation of Ivabradine to its active metabolite S 18982.

Oxidative Degradation and N-Oxide Formation

While N-demethylation is the primary functional metabolic route, the tertiary amine structure of ivabradine is highly susceptible to N-oxygenation under oxidative stress, leading to the formation of N-oxide impurities[6].

Mechanistic Insight: In vivo, N-oxidation of tertiary amines is typically catalyzed by Flavin-containing monooxygenases (FMOs)[5]. However, in pharmaceutical development, ivabradine N-oxide is most frequently encountered as a degradation product during forced stability testing. Exposure to oxidative agents (like


) forces the lone pair of electrons on the tertiary nitrogen to bond with an oxygen atom, forming a highly polar N-oxide. Identifying these N-oxides is a critical regulatory requirement, as tertiary amine N-oxides can alter the physicochemical properties of the formulation or act as prodrugs that bioreduce back to the parent compound in vivo[5].

N_Oxide Iva Ivabradine OxStress Oxidative Stress (H2O2) / FMO Enzymes Iva->OxStress Oxidation at Tertiary Amine NOxide Ivabradine N-Oxide (Degradation Impurity) OxStress->NOxide N-Oxygenation

Oxidative stress pathway leading to the formation of Ivabradine N-oxide impurities.

Quantitative Pharmacokinetic and Stability Data

The table below synthesizes the pharmacokinetic parameters and degradation profiles of ivabradine and its primary derivatives, providing a comparative baseline for analytical detection[2][4].

CompoundPrimary Formation PathwayRelative Plasma ExposureEffective Half-Life (

)
Pharmacological Activity
Ivabradine N/A (Parent Drug)100%~6 hours

Channel Inhibitor
S 18982 CYP3A4 N-demethylation~40%~11 hoursEquipotent to Parent
N-Oxide Impurity Oxidative Stress (

) / FMOs
Trace (Degradant)N/AInactive / Degradant

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the metabolic and degradation pathways of ivabradine, analytical scientists must employ protocols that isolate specific variables. The following methodologies detail the in vitro synthesis and detection workflows, emphasizing the causality behind each experimental condition to ensure self-validating results.

Protocol A: In Vitro CYP3A4 Microsomal Stability Assay (S 18982 Formation)

Purpose: To quantify the CYP3A4-dependent conversion of ivabradine to S 18982.

  • Preparation: Thaw human liver microsomes (HLMs) strictly on ice.

    • Causality: Maintaining 4°C prevents the premature thermal degradation of fragile CYP450 enzymes before the assay begins.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM ivabradine.

    • Causality: A pH of 7.4 mimics physiological intracellular conditions, which is optimal for CYP3A4 catalytic activity.

  • Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel negative control without NADPH validates the system by proving that any observed depletion of ivabradine is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

    • Causality: Ice-cold organic solvent instantly denatures the CYP proteins, halting the enzymatic reaction precisely at the time point and precipitating proteins to prevent LC column clogging.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: Forced Oxidative Degradation (N-Oxide Synthesis)

Purpose: To synthesize and characterize ivabradine N-oxide impurities under ICH Q1A stress conditions.

  • Sample Preparation: Dissolve 1 mg of ivabradine hydrochloride in 2 mL of deionized water to ensure complete solvation of the active pharmaceutical ingredient (API).

  • Oxidative Stress: Add

    
     to achieve final concentrations of 3%, 7.5%, and 15% v/v.
    
    • Causality: Titrating peroxide concentrations allows researchers to map primary degradation kinetics (N-oxide formation) versus secondary over-oxidation (cleavage of the azepine ring).

  • Thermal Acceleration: Incubate the solution at 80°C for 24 hours.

    • Causality: Elevated thermal energy provides the activation energy required for rapid N-oxygenation, compressing months of ambient oxidative degradation into a 24-hour window.

  • Neutralization: Cool the sample to room temperature and quench residual peroxide using sodium bisulfite.

    • Causality: Halting the oxidation prevents the newly formed N-oxide from degrading further into smaller, unidentifiable aliphatic fragments.

  • Detection: Inject the diluted sample into an LC-HR-MS/MS system equipped with a Q-TOF detector to identify the precise mass shift (+15.99 Da) indicative of N-oxygenation.

Workflow Prep Sample Preparation (Microsomes / H2O2) Quench Quenching & Extraction (Ice-cold Acetonitrile) Prep->Quench Halt Reaction LC Liquid Chromatography (C18 Column Separation) Quench->LC Supernatant Injection MS HR-MS/MS Analysis (Q-TOF Detection) LC->MS Elution Data Data Processing (Metabolite ID) MS->Data Mass Spectra

LC-HR-MS/MS analytical workflow for identifying Ivabradine metabolites and degradants.

Conclusion

The metabolic and degradation pathways of ivabradine highlight the dual nature of its tertiary amine structure. While in vivo CYP3A4-mediated N-demethylation is essential for generating the equipotent S 18982 metabolite, the same structural motif is vulnerable to N-oxidation under environmental or formulation-induced oxidative stress. By employing rigorous, self-validating in vitro assays and advanced LC-HR-MS/MS workflows, drug development professionals can accurately map these pathways, ensuring both the clinical efficacy of the drug and the safety profile of its pharmaceutical formulations.

References

  • CORLANOR® (ivabradine) Label Source: fda.gov URL:[2]

  • Ivabradine: Package Insert / Prescribing Information / MOA Source: drugs.com URL:[3]

  • Ivadradine - PMC Source: nih.gov URL:[4]

  • Ivabradine - StatPearls Source: nih.gov URL:[1]

  • Technical Support Center: Ivabradine Hydrochloride Degradation Studies Source: benchchem.com URL:[6]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities Source: nih.gov URL:

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: mdpi.com URL:[5]

Sources

[1]

Executive Summary

Ivabradine Hydrochloride, a selective

This technical guide provides a comprehensive framework for the identification, origin analysis, and control of these impurities.[1] It moves beyond standard pharmacopoeial lists to explore the mechanistic origins of impurities during the alkylation of the benzazepine ring, offering a robust analytical strategy for researchers and process chemists.

Part 1: Synthetic Pathway & Impurity Origin Analysis[2][3]

The industrial synthesis of Ivabradine typically follows a convergent route involving the alkylation of a benzazepine derivative with a benzocyclobutane amine. Understanding this pathway is the prerequisite for predicting impurity formation.

The Core Coupling Reaction

The critical step involves the nucleophilic substitution reaction between 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Chloro-Intermediate) and (S)-1-(4,5-dimethoxybenzocyclobut-1-yl)-N-methylmethanamine (Amine-Intermediate).[1] This reaction is generally catalyzed by potassium iodide (Finkelstein conditions) and a base (e.g., Potassium Carbonate).[1]

Mechanistic Origin of Impurities[2][3]
  • Unreacted Intermediates: Incomplete conversion leads to residual Chloro-Intermediate and Amine-Intermediate (Impurity D) in the final API.[1]

  • Dimerization: The Amine-Intermediate can undergo self-coupling or react with alternative electrophiles if stoichiometry is not strictly controlled.[1]

  • Stereochemical Loss: The chiral center on the benzocyclobutane ring is susceptible to racemization under harsh basic conditions or elevated temperatures, leading to the (R)-enantiomer.

Visualization of Impurity Genesis

The following diagram maps the synthetic route and the entry points for critical impurities.

IvabradineSynthesisChloroIntChloro-Benzazepine(Intermediate)ReactionNucleophilic Substitution(K2CO3, KI, Acetone)ChloroInt->ReactionAmineIntAmine-Benzocyclobutane(Impurity D)AmineInt->ReactionImpurityR(R)-Enantiomer(Stereochemical Impurity)AmineInt->ImpurityRRacemizationIvabradineIvabradine BaseReaction->IvabradineMajor PathwayImpurityDimerDimer Impurity(Side Reaction)Reaction->ImpurityDimerOver-alkylationIvabradineHClIvabradine HCl(Final API)Ivabradine->IvabradineHClHCl/MeOHHydrolysisHydrolysis Products(Degradants)Ivabradine->HydrolysisAcid/Base Stress

Caption: Synthetic pathway of Ivabradine HCl highlighting the origin of key process-related impurities and degradants.

Part 2: Detailed Impurity Profile

Effective control requires precise characterization.[1] The table below consolidates the critical impurities identified in literature and regulatory filings.

Impurity NameCommon DesignationOriginStructural Characteristic
(S)-Amine Intermediate Impurity D (EP)Process (Starting Material)The benzocyclobutane side chain; lacks the benzazepine ring.[1]
Chloro-Benzazepine Impurity E (In-house)*Process (Starting Material)The benzazepine ring with a chloropropyl linker.[1][2]
(R)-Ivabradine EnantiomerProcess (Racemization)Optical isomer; identical mass, distinct chiral interaction.[1]
N-Desmethyl Ivabradine Metabolite/DegradantDegradation/MetabolismLoss of the methyl group on the bridging nitrogen.
Dehydro Ivabradine Process/DegradantOxidationFormation of a double bond in the benzazepine ring (1,3-dihydro).[1]
Ivabradine N-Oxide Oxidative ImpurityDegradationOxidation of the tertiary amine; forms diastereomers.[1]

*Note: Designation may vary by supplier; "Impurity E" is often associated with the benzazepine ketone structure.

Deep Dive: The Stereochemical Challenge

Ivabradine is administered as the pure (S)-enantiomer. The (R)-isomer is considered an impurity.[1][3] Because enantiomers possess identical physicochemical properties in an achiral environment, standard C18 HPLC cannot separate them.[1]

  • Control Strategy: Use of Chiral HPLC (e.g., Amylose or Cellulose-based stationary phases) or strict control of the starting material optical purity (Amine Intermediate) is mandatory.[1]

Part 3: Analytical Strategy & Methodology

To detect and quantify these impurities at trace levels (typically <0.10%), a validated HPLC method with UV detection is standard, often coupled with MS for structural elucidation during development.[1]

Method Development Principles
  • Column Selection: A C18 column (e.g., Zorbax Eclipse Plus or equivalent) is generally sufficient for achiral impurities.[1]

  • pH Dependency: Ivabradine is basic.[1] A mobile phase pH between 6.0 and 7.5 is critical to ensure the amine is partially deprotonated or ion-paired, improving peak shape and retention.[1] Acidic pH (<3) often results in poor retention of the polar amine impurities.

  • Detection: UV at 285 nm provides optimal sensitivity for the benzazepine and benzocyclobutane chromophores.

Recommended HPLC Protocol (Achiral)

This protocol is designed to separate the Chloro-intermediate, Amine-intermediate, and degradation products from the main peak.[1]

Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18 or Symmetry C18).[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 6.5 with Orthophosphoric acid/NaOH).

  • Mobile Phase B: Acetonitrile : Methanol (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Vol: 20 µL.

  • Wavelength: 285 nm.[1][4]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 75 25
15.0 50 50
30.0 20 80
40.0 20 80
42.0 75 25

| 50.0 | 75 | 25 |[1]

Analytical Decision Workflow

The following workflow illustrates the logic for identifying an unknown peak appearing in a stability batch.

AnalyticalWorkflowStartUnknown Peak Detected(> 0.05%)RRTCheckCheck RRT againstKnown StandardsStart->RRTCheckMatchMatch Found?RRTCheck->MatchQuantifyQuantify usingRRF (Relative Response Factor)Match->QuantifyYesIsolateLC-MS/MS Analysis(Q-TOF or Orbitrap)Match->IsolateNoMassDataDetermine Molecular Mass& FragmentationIsolate->MassDataHypothesisPropose Structure(Process vs Degradant)MassData->HypothesisSynthesisSynthesize/Isolate Impurityfor NMR ConfirmationHypothesis->SynthesisSynthesis->Quantify

Caption: Analytical workflow for the identification and qualification of unknown impurities in Ivabradine HCl.

Part 4: Control Strategy & Scientific Causality[1]

Merely detecting impurities is insufficient; a robust control strategy purges them during manufacturing.[1]

Purging via Salt Formation

The conversion of Ivabradine base to the Hydrochloride salt is a potent purification step.[5]

  • Mechanism: Ivabradine HCl crystallizes readily from solvents like Acetone/Methanol.[1]

  • Fate of Impurities: The "Chloro-intermediate" and "Dimer" impurities typically have different solubility profiles in acetone. They remain in the mother liquor.

  • Protocol Validation: Spike-and-recovery studies should be performed where the crude base is spiked with 1-5% of known impurities, and the reduction in the crystallized salt is measured.

Controlling the "Amine" Impurity

The Amine-Intermediate (Impurity D) is chemically similar to Ivabradine (both are secondary/tertiary amines).

  • Risk: If unreacted amine remains, it may co-precipitate as a hydrochloride salt.[1]

  • Mitigation: Ensure slight excess of the Chloro-intermediate during synthesis (limiting reagent strategy) or use an aqueous wash at controlled pH (pH 9-10) prior to salt formation to wash away the more polar, lower molecular weight amine.[1]

References

  • European Medicines Agency (EMA). Assessment Report: Ivabradine. (2015).[1][6] Procedure No. EMEA/H/C/000597/II/0034.[1] Link

  • Maheshwari, R., et al. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine." Analytical Methods (RSC), 2020.[1] Link

  • Sevimli, E., et al. "Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities." Acta Chromatographica, 32(1), 2020.[1][7] Link

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Link

  • Mandar, P., et al. "Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities." Current Organic Chemistry, 2017.[1][8] Link

Pharmacological Characterization & Impurity Profiling of Ivabradine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and physicochemical characterization of the Ivabradine N-Oxide metabolite.

Executive Summary

Ivabradine (Corlanor/Procoralan) is a selective


 current inhibitor used in the management of stable angina and heart failure.[1] While its primary pharmacological activity is driven by the parent compound and its major active metabolite (N-desmethyl ivabradine , S-18982), the N-Oxide metabolite  represents a critical species in both metabolic profiling and stability indicating assays.

This guide analyzes the Ivabradine N-Oxide not as a therapeutic target, but as a Metabolite in Safety Testing (MIST) and oxidative impurity. We explore its formation, predicted receptor affinity, and the experimental protocols required to qualify its safety relative to the parent compound.

Molecular Identity and Metabolic Genesis

Structural Differentiation

The pharmacological divergence between Ivabradine and its N-oxide stems from the modification of the tertiary amine located in the azazepine ring linker.

  • Parent (Ivabradine): Contains a basic tertiary amine (pKa ~8.6). At physiological pH, this amine is protonated, facilitating electrostatic interaction with the intracellular pore of the HCN4 channel.

  • N-Oxide Metabolite: The nitrogen atom is oxidized to an N-oxide (

    
    ). This creates a highly polar, semi-polar bond with a permanent dipole. This structural change alters lipophilicity (LogP) and the ability to cross the lipid bilayer to access the intracellular binding site of the 
    
    
    
    channel.
Biotransformation Pathways

While CYP3A4-mediated demethylation is the dominant clearance pathway (yielding the active S-18982), N-oxidation occurs via two distinct mechanisms:

  • Enzymatic: Flavin-containing monooxygenases (FMOs) or CYP450 isoforms directly oxidizing the tertiary amine.

  • Chemical Degradation: Oxidative stress during storage (forced degradation), identifying it as a key stability-indicating impurity.

Pathway Visualization

The following diagram illustrates the divergent pathways of activation (N-demethylation) versus oxidation (N-oxide formation).

MetabolicPathway Parent Ivabradine (S-16257) CYP3A4 CYP3A4 (Hepatic) Parent->CYP3A4 FMO FMO / ROS (Oxidative) Parent->FMO ActiveMet N-desmethyl Ivabradine (S-18982) [Equipotent Active] CYP3A4->ActiveMet Demethylation NOxide Ivabradine N-Oxide (Impurity/Metabolite) [Polar/Low Permeability] FMO->NOxide N-Oxidation NOxide->Parent Retro-reduction (Gut Microbiota)

Caption: Divergent metabolic fate of Ivabradine. Green indicates the therapeutic pathway; Red indicates the oxidative impurity/metabolite pathway.

Pharmacological Activity Profile

Affinity for HCN4 Channels ( Current)

Unlike the N-desmethyl metabolite, which retains high affinity for the HCN4 channel pore, the N-oxide exhibits altered pharmacodynamics:

  • Binding Mechanism: Ivabradine blocks the

    
     channel from the intracellular side and requires the channel to be open. The drug must cross the membrane to reach this site.
    
  • Permeability Barrier: The N-oxide moiety significantly increases polar surface area (PSA). This reduces passive diffusion across the cardiomyocyte membrane, theoretically limiting its access to the intracellular binding site compared to the parent.

  • In Silico Predictions: Computational toxicology models (e.g., SwissTargetPrediction) have flagged oxidative degradants of ivabradine as retaining potential structural affinity for HCN4, but functional potency is likely attenuated by bioavailability constraints.

The "Retro-Reduction" Phenomenon

A critical pharmacological consideration for N-oxides is their potential to act as bioreversible prodrugs .

  • Mechanism: Upon oral ingestion or biliary excretion, N-oxides can be reduced back to the parent tertiary amine by gastrointestinal microbiota or hepatic reductases.

  • Clinical Implication: Even if the N-oxide itself is pharmacologically inert at the receptor level, its systemic presence can serve as a reservoir for the parent drug, potentially extending the terminal half-life or complicating pharmacokinetic modeling.

Safety Pharmacology (hERG Inhibition)

N-oxides of cardiac drugs are routinely screened for hERG channel inhibition to rule out QT prolongation risks.

  • Risk Profile: While Ivabradine causes bradycardia-dependent QT prolongation, the N-oxide must be screened to ensure it does not induce direct hERG blockade (Torsades de Pointes risk), a common liability for amine-oxide derivatives.

Experimental Protocols: Synthesis & Characterization

To validate the pharmacological activity of the N-oxide, researchers must first isolate high-purity material. The following protocols synthesize scientific integrity with practical execution.

Protocol A: Controlled Synthesis of Ivabradine N-Oxide

Objective: Generate analytical standard for pharmacological testing.

  • Reagents: Dissolve Ivabradine HCl (1 eq) in Dichloromethane (DCM).

  • Oxidation: Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The N-oxide will appear more polar (lower

    
    ) than the parent.
    
  • Quenching: Wash with 10%

    
     to remove benzoic acid byproduct.
    
  • Purification: Flash column chromatography (Silica gel). Elute with gradient DCM

    
     10% MeOH/DCM.
    
  • Validation: Verify structure via

    
    -NMR (diagnostic downfield shift of protons adjacent to the N-oxide nitrogen).
    
Protocol B: Comparative Patch-Clamp Assay (Automated)

Objective: Quantify


 of N-Oxide vs. Parent on HCN4 channels.
StepParameterSpecification
Cell Line HEK293Stably expressing human HCN4.
Solution Intracellular10 mM NaCl, 130 mM KCl, 1 mM EGTA, 10 mM HEPES (pH 7.2).
Solution ExtracellularTyrode’s solution containing 30 µM active drug/metabolite.
Protocol Voltage ClampHolding potential -40 mV. Hyperpolarizing steps to -100 mV (2s) to activate

.
Analysis Fractional BlockMeasure steady-state current amplitude at end of pulse.
Control Positive ControlIvabradine (Parent) at 3 µM (approx

).

Impurity Qualification Workflow

In drug development, the N-oxide is often treated as an impurity that must be qualified if it exceeds the ICH Q3B threshold (>0.1%).

ImpurityWorkflow Sample Stability Sample (Oxidative Stress) Detect LC-MS/MS Detection (M+16 Da shift) Sample->Detect Quant Quantification (> 0.1% Threshold?) Detect->Quant Qualify Full Qualification Required Quant->Qualify Yes Monitor Routine Monitoring Quant->Monitor No Tox In Silico / In Vitro Tox (Ames & hERG) Qualify->Tox

Caption: Decision tree for qualifying the N-oxide impurity during stability testing.

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacological distinctions between the species.

FeatureIvabradine (Parent)N-Desmethyl (S-18982)Ivabradine N-Oxide
Role APIActive MetaboliteImpurity / Metabolite
Formation SyntheticCYP3A4 DemethylationFMO / Oxidation
HCN4 Activity High (

)
Equipotent to ParentPredicted Low (Permeability limited)
hERG Liability Dose-dependentSimilar to ParentMust be tested (Polarity risk)
LogP (Lipophilicity) ~3.1 (Moderate)~2.8< 1.5 (High Polarity)
Reversibility N/AIrreversiblePotentially Reversible (in vivo)

References

  • National Center for Biotechnology Information (NCBI). (2025). Ivabradine - StatPearls. NIH Bookshelf. [Link]

  • Stolarczyk, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. [Link]

  • FDA Center for Drug Evaluation and Research. (2015). Clinical Pharmacology and Biopharmaceutics Review: Corlanor (Ivabradine). [Link]

  • European Medicines Agency (EMA). (2015).[2] Assessment Report: Corlentor (Ivabradine). [Link]

Sources

Technical Deep Dive: Differentiating Ivabradine N-Oxide from Radical-Mediated Oxidative Degradants

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanistic, and actionable analysis of Ivabradine oxidative degradation. It prioritizes the "why" and "how" over generic descriptions, tailored for an audience of pharmaceutical scientists and CMC professionals.

Executive Summary

In the stability profiling of Ivabradine Hydrochloride, oxidative degradation represents a complex challenge due to the molecule's benzazepine core and tertiary amine functionality. While Ivabradine N-Oxide is the predominant impurity formed under peroxide-stress conditions, it is frequently confounded with carbon-centered oxidative degradants (e.g., lactams and ring-opening products) during early-stage development.

Distinguishing these species is critical because their formation mechanisms—and thus their mitigation strategies—are fundamentally different. N-Oxides arise via direct nucleophilic attack on peroxides, whereas lactams typically form via radical-mediated autoxidation chains. This guide delineates the mechanistic, structural, and analytical divergences between these impurities to support robust CMC control strategies.

Mechanistic Divergence: The Branch Point

The degradation of Ivabradine (IVA) under oxidative stress bifurcates into two primary pathways based on the nature of the oxidative insult (Nucleophilic vs. Radical).

Pathway A: N-Oxidation (The Non-Radical Route)

The tertiary amine nitrogen in the propyl linker is electron-rich. In the presence of hydroperoxides (


) or peracids, this nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.
  • Mechanism: Direct

    
    -like attack.
    
  • Kinetics: Second-order reaction, highly dependent on peroxide concentration and pH.

  • Product: Ivabradine N-Oxide (identified in literature as Impurity Ox5 ).

  • Stereochemistry: Because the nitrogen becomes chiral upon oxidation and Ivabradine already possesses a chiral center (

    
    -configuration), the N-Oxide forms as a pair of diastereomers .
    
Pathway B: Radical-Mediated Autoxidation (The Carbon-Centered Route)

Under conditions involving metal ions (


), light, or radical initiators (AIBN), the degradation proceeds via Hydrogen Atom Transfer (HAT).
  • Mechanism: A radical abstracts a hydrogen atom from the carbon

    
     to the nitrogen (the most stabilized radical position). This forms a carbon-centered radical, which reacts with 
    
    
    
    to form a peroxyl radical, eventually collapsing to a Lactam or iminium species.
  • Product: Oxo-Ivabradine (Lactams, e.g., Impurity Ox3 ) or dealkylated species.

  • Key Feature: This pathway involves bond breaking/rearrangement, often leading to a mass shift of +14 Da (oxidation of

    
     to 
    
    
    
    ) or -2 Da (dehydrogenation).
Visualization: Oxidative Branching Pathways

Ivabradine_Oxidation IVA Ivabradine (API) (Tertiary Amine) NOxide Ivabradine N-Oxide (Impurity Ox5) [M+16 Da] IVA->NOxide Nucleophilic Attack (N:) on [O] AlphaRadical α-Carbon Radical Intermediate IVA->AlphaRadical H-Abstraction (HAT) Peroxide Peroxide Stress (H2O2, ROOH) Peroxide->NOxide Radical Radical Stress (Light, Metals, AIBN) Radical->AlphaRadical Lactam Lactam / Oxo-Species (Impurity Ox3) [M+14 Da / M+16-2H] AlphaRadical->Lactam +O2 / -H2O Cleavage N-Dealkylation (Impurity Ox1) [Fragment] AlphaRadical->Cleavage β-Scission

Figure 1: Mechanistic bifurcation of Ivabradine oxidation. Pathway selection depends on the specific stressor (Peroxide vs. Radical).

Structural & Analytical Characterization

Differentiation requires orthogonal analytical techniques. Mass spectrometry (MS/MS) provides the most definitive structural evidence.

Ivabradine N-Oxide (Impurity Ox5)
  • Formula:

    
    
    
  • Molecular Weight: 484.59 Da (Parent + 16 Da).

  • MS/MS Signature: N-Oxides are thermally labile. In the collision cell (CID), they characteristically lose the oxygen atom first.

    • Precursor:

      
       485 
      
      
      
    • Primary Fragment:

      
       469 
      
      
      
      . This "retro-oxidation" to the parent drug ion is a hallmark of N-oxides.
  • Chromatographic Behavior: The N-oxide is more polar than the parent. However, due to the formation of diastereomers, it often presents as a split peak or a doublet in high-resolution HPLC methods.

Lactam / Oxo-Impurities (Impurity Ox3)
  • Formula:

    
     (Typical lactam structure).
    
  • Molecular Weight: 482.57 Da (Parent + 14 Da). Note: Sometimes observed as +16 Da if hydration occurs, but usually distinct by mass defect.

  • MS/MS Signature: The Carbonyl oxygen (

    
    ) is strongly bonded.
    
    • Precursor:

      
       483 
      
      
      
    • Fragmentation: Does not show a facile loss of 16 Da. Instead, fragmentation occurs at the propyl chain or benzazepine ring, retaining the oxygen modification.

  • Chromatographic Behavior: Lactams are less basic than the parent amine (due to amide resonance) and typically elute earlier than Ivabradine in reversed-phase systems at acidic pH.

Comparative Data Table
FeatureIvabradine N-Oxide (Ox5)Oxidative Lactam (Ox3)
Formation Driver Peroxides (

), Peracids
Autoxidation, Light, Metal ions
Mass Shift (

Da)
+16.00 Da+14.00 Da (or +16 - 2H)
Formula


MS/MS Key Fragment 469 (Loss of Oxygen, -16)Complex (No simple -O loss)
Stereochemistry Diastereomeric Pair (Double Peak)Single Peak (usually)
Basicity (pKa) Basic (remains protonatable)Neutral/Low (Amide-like)

Analytical Strategy & Protocol

To confidently assign these impurities during a forced degradation study, the following protocol is recommended. This setup ensures self-validation by using specific stressors to target each pathway.

Experimental Workflow
  • Sample Preparation: Prepare Ivabradine HCl stock (1 mg/mL).

  • Stress Condition A (N-Oxide Targeting):

    • Add 3%

      
       at Room Temperature for 2-4 hours.
      
    • Rationale: Mild peroxide stress favors nucleophilic N-oxidation over radical degradation.

  • Stress Condition B (Radical Targeting):

    • Add AIBN (Azobisisobutyronitrile) 10 mM in acetonitrile/water. Heat to 60°C.

    • Alternatively: Expose to UV/Vis light (ICH Q1B option 2).

    • Rationale: Generates carbon-centered radicals, favoring lactam/cleavage products.

  • Analysis: Inject both samples on LC-HRMS.

LC-MS Method Parameters[1][2]
  • Column: C18 or C8 (e.g., Kromasil 100 C8 or Phenomenex Luna C18), 250 x 4.6 mm, 5

    
    .[1][2]
    
  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.0 - 7.0). Note: Higher pH improves retention of basic amines but N-oxides are stable.

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: 5-60% B over 30 mins.

  • Detection:

    • UV: 286 nm (Ivabradine

      
      ).
      
    • MS: Positive ESI, Q-TOF or Orbitrap.

Decision Tree for Impurity ID

Impurity_ID Start Unknown Oxidative Peak MassCheck Check Precursor Ion Mass Start->MassCheck Plus16 [M+H]+ = 485 (+16 Da) MassCheck->Plus16 Plus14 [M+H]+ = 483 (+14 Da) MassCheck->Plus14 MSMS_Check Perform MS/MS (CID) Plus16->MSMS_Check IsLactam CONFIRMED: Lactam / Oxo-Impurity Plus14->IsLactam Loss16 Loss of 16 Da observed? (485 -> 469) MSMS_Check->Loss16 IsNOxide CONFIRMED: Ivabradine N-Oxide Loss16->IsNOxide Yes IsHydroxyl PROBABLE: Hydroxylated Product (Stable C-OH) Loss16->IsHydroxyl No

Figure 2: Analytical decision tree for classifying oxidative degradants.

Regulatory & Toxicity Implications (ICH M7)

  • Ivabradine N-Oxide: Generally considered a metabolite or a standard oxidative degradant. Unless structural alerts for genotoxicity (e.g., N-nitroso compounds) are present, it is controlled as an ordinary impurity (ICH Q3B).

  • Pharmacological Activity: Literature suggests that some oxidative degradants (Ox1 and N1) retain pharmacological activity (HCN channel blocking), necessitating strict limits not just for safety, but for efficacy consistency.

  • Genotoxicity: While N-oxides are rarely genotoxic, specific cleavage products (e.g., aldehydes formed from radical degradation) must be evaluated in silico (e.g., DEREK/Sarah) to ensure compliance with ICH M7.

References

  • Pikul, P., et al. (2016).[5] "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." Frontiers in Pharmacology, 7:117.[6][7] Link

  • Patel, P. N., et al. (2015).[1][2] "Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis." Journal of Mass Spectrometry, 50(2): 344-353.[2] Link

  • Gulsen, B., & Erturk, S. (2020). "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides." Analytical Methods, 12. Link

  • Maheshwari, S., et al. (2021). "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances." Acta Chromatographica, 34(1). Link

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ivabradine N-Oxide Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of the Ivabradine N-Oxide standard. As a primary oxidative degradation product and process impurity of Ivabradine, a thorough understanding of this compound is critical for robust analytical method development, stability studies, and overall drug quality control in the pharmaceutical industry. This document synthesizes currently available technical data with field-proven insights to support researchers and drug development professionals.

Introduction: The Significance of Ivabradine N-Oxide

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] During its synthesis and upon storage, Ivabradine can undergo degradation, with oxidative stress leading to the formation of Ivabradine N-Oxide as a major impurity.[2][3] The presence of impurities can impact the safety and efficacy of the final drug product, necessitating their careful monitoring and control. Ivabradine N-Oxide presents a unique analytical challenge as it exists as a mixture of diastereomers, requiring specific and sensitive analytical methods for their separation and quantification.[2] This guide serves as a technical resource for scientists working with this important impurity standard.

Chemical Identity and Structure

A solid foundation in the chemical identity of Ivabradine N-Oxide is paramount for any scientific investigation.

Chemical Structure:

Caption: Chemical structure of Ivabradine N-Oxide.

Identifier Value
IUPAC Name 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)-N-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylpropan-1-amine oxide[4]
CAS Number 2511244-97-4[5]
Molecular Formula C₂₇H₃₆N₂O₆[6][7]
Molecular Weight 484.58 g/mol [6][7]
Synonyms Ivabradine Impurity 20, Ivabradine N-Oxide[7][8]

Physicochemical Properties

The physicochemical properties of a reference standard are fundamental to its proper handling, storage, and use in analytical methods. While some specific quantitative data for Ivabradine N-Oxide are not widely published, the available information is summarized below.

Property Description Source
Appearance Off-white solid[7]
Solubility Soluble in Methanol-DMSO mixtures.[7]
Melting Point Not consistently reported; some sources indicate "NA" (Not Available). Further experimental determination is recommended.[7]
pKa Data not currently available in the public domain. Experimental determination is advised for pH-dependent studies.
Chirality Contains multiple chiral centers, including a chiral nitrogen atom in the N-oxide moiety, and exists as a mixture of diastereomers.[2]

Expert Insight: The presence of diastereomers is a critical consideration. Chromatographic methods must be developed with sufficient resolution to separate these isomers to ensure accurate quantification of the total N-oxide impurity. The solubility in a methanol-DMSO mixture suggests that a combination of organic solvents will be necessary for preparing stock solutions for analysis.

Chemical Properties and Stability

Ivabradine N-Oxide is primarily known as an oxidative degradation product of Ivabradine.[2][3] Understanding its stability profile is crucial for interpreting stability studies of the parent drug and for ensuring the integrity of the reference standard itself.

Formation: Ivabradine N-Oxide is formed under oxidative stress conditions, for example, in the presence of hydrogen peroxide.[3] The tertiary amine in the propylamino side chain of Ivabradine is susceptible to oxidation, leading to the formation of the N-oxide.

Stability: While detailed stability studies specifically on isolated Ivabradine N-Oxide are not extensively published, information can be inferred from the forced degradation studies of Ivabradine. As a product of oxidation, it is expected to be relatively stable under further oxidative conditions. Its stability under acidic, basic, photolytic, and thermal stress is not well-documented and should be experimentally evaluated if required for specific applications.

Degradation: The potential degradation pathways of Ivabradine N-Oxide itself have not been elucidated in the available literature.

Expert Insight: When conducting forced degradation studies of Ivabradine, the appearance and increase of the N-oxide peaks under oxidative conditions is a key indicator of this degradation pathway. The diastereomeric nature of the N-oxide may result in two closely eluting peaks in the chromatogram.

Analytical Characterization

The accurate characterization of the Ivabradine N-Oxide standard is essential for its use in quantitative analysis. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Ivabradine N-Oxide. A stability-indicating method capable of separating the diastereomers is crucial.

Recommended HPLC Method: A previously reported stability-indicating HPLC method provides a good starting point for the analysis of Ivabradine N-Oxide.[2]

Parameter Condition
Column Zorbax phenyl column
Mobile Phase Gradient elution with a mixture of 0.075% trifluoroacetic acid, acetonitrile, and methanol
Flow Rate 1.5 mL/min
Detection PDA detector at 285 nm and a QDa (mass) detector in positive scan mode

Experimental Causality:

  • Phenyl Column: The use of a phenyl stationary phase offers alternative selectivity compared to standard C18 columns, which can be advantageous for resolving closely related structures like diastereomers. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic moieties of Ivabradine N-Oxide can enhance separation.

  • Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent to improve peak shape and retention of the amine-containing analytes.

  • Gradient Elution: A gradient is necessary to effectively elute Ivabradine and its various impurities, which may have a wide range of polarities, within a reasonable run time.

  • Dual Detection (PDA and Mass Spec): A Photo Diode Array (PDA) detector allows for the spectral identification and purity assessment of the peaks, while a mass detector (like a QDa) provides mass confirmation, adding a high degree of confidence to peak identification.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Detection cluster_3 Data Analysis prep Dissolve Ivabradine N-Oxide in Methanol/DMSO hplc Inject into HPLC System prep->hplc Injection column Zorbax Phenyl Column hplc->column Separation pda PDA Detection (285 nm) column->pda Elution qda QDa Detection (Positive Mode) column->qda Elution mobile_phase Gradient: TFA/ACN/MeOH analysis Quantify Diastereomers & Assess Purity pda->analysis qda->analysis

Caption: A typical workflow for the HPLC analysis of Ivabradine N-Oxide.

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information for the structural confirmation of the Ivabradine N-Oxide standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, methoxy groups, and the aliphatic protons of the benzazepinone and bicyclo-octatriene ring systems, as well as the propyl chain. The protons on the carbons adjacent to the N-oxide group will be deshielded compared to the parent Ivabradine.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 27 carbon atoms. The signals for the carbons attached to the N-oxide will be shifted downfield. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

General NMR Protocol:

  • Accurately weigh 5-10 mg of the Ivabradine N-Oxide standard.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

  • C=O stretching (amide)

  • C-O stretching (ethers)

  • Aromatic C-H and C=C stretching

  • Aliphatic C-H stretching

  • N-O stretching

FTIR Protocol:

  • Prepare the sample as a KBr pellet or using an ATR accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of Ivabradine N-Oxide.

Storage and Handling

Proper storage and handling are essential to maintain the integrity and purity of the Ivabradine N-Oxide standard.

Storage:

  • Store in a well-closed container.[9]

  • Recommended storage temperature is between 2-8°C or at -20°C for long-term storage.[6]

  • Protect from light and moisture.

Handling:

  • Handle in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • In case of contact, wash the affected area thoroughly with water.[10]

Expert Insight on Amine Oxides: Amine oxides as a class of compounds are generally considered to be skin and eye irritants in their concentrated form.[11] While specific toxicity data for Ivabradine N-Oxide is not available, it is prudent to handle it with the same level of care as other amine oxide compounds and new chemical entities.

Conclusion

Ivabradine N-Oxide is a critical impurity of Ivabradine that requires careful characterization and monitoring. This guide has provided a detailed overview of its known physical and chemical properties, with a focus on practical insights for analytical scientists. The key takeaways are the diastereomeric nature of this impurity, requiring high-resolution analytical methods, and the importance of a multi-technique approach for its comprehensive characterization. While some physicochemical data remains to be fully elucidated in the public domain, the information presented here provides a solid framework for working with the Ivabradine N-Oxide standard in a research and drug development setting.

References

  • MimozaGulf. Amine Oxides: Essential Types, Uses, and Safety Tips for Manufacturers. [Link]

  • Gülşen, B., & Ertürk Toker, S. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods.
  • ResearchGate. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]

  • Santos. Qualitative Tier 2 Assessment. [Link]

  • LookChem. Amine oxides,C10-16-alkyldimethyl MSDS CasNo.70592-80-2. [Link]

  • Allmpus. Ivabradine N-Oxide. [Link]

  • GLOBAL PRODUCT STRATEGY SAFETY REPORT. Alkyl amine oxide. [Link]

  • ResearchGate. Sıdıka Ertürk Toker's research works. [Link]

  • PMC. Green RP-UPLC Method for Simultaneous Determination of Cyclopentolate and Organic Impurities Using DoE and Sustainability Metrics. [Link]

  • ResearchGate. Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. [Link]

  • ResearchGate. Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. [Link]

  • The Merck Index Online. Ivabradine. [Link]

  • ResearchGate. Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. [Link]

  • International Journal of Scientific Research and Technology. Formulation And Evaluation of Sustained-Released Ivabradine Hydrochloride Tablets Using Natural Gums. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Preparation and Optimization of Ivabradine Hydrochloride Mouth-Dissolving Tablet. [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Ivabradine Synthon 2.5 mg, 5 mg and 7.5 mg, film-coated tablets. [Link]

  • ResearchGate. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • ResearchGate. FTIR of pure ivabradine drug. [Link]

  • University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]

  • PMC. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • Google Patents.
  • Google Patents.
  • Radboud Repository. Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. [Link]

  • EPFL. 13C NMR. [Link]

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The Metabolic Architecture of Ivabradine: A Comprehensive Review of CYP3A4-Mediated Oxidative Pathways and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivabradine is a highly selective heart-rate-lowering agent that operates by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels within the sinoatrial (SA) node, specifically targeting the


 (funny) current[1]. While its primary pharmacodynamic mechanism is well-characterized, the clinical efficacy and safety profile of ivabradine are inextricably linked to its complex pharmacokinetic behavior—specifically, its oxidative metabolism. As a Senior Application Scientist, I have structured this technical guide to dissect the CYP3A4-mediated oxidative pathways of ivabradine, the pharmacological significance of its primary metabolite (S18982), and the rigorous LC-MS/MS analytical workflows required to quantify these analytes in clinical matrices.

Pharmacokinetic Profile and the Dominance of CYP3A4

Ivabradine is administered orally as a hydrochloride salt. Due to extensive first-pass metabolism in the gut wall and liver, its absolute oral bioavailability is restricted to approximately 40%[2]. The drug exhibits linear pharmacokinetics over an oral dose range of 0.5 mg to 24 mg[2].

The systemic clearance of ivabradine is rapid and highly dependent on hepatic function. The total clearance is approximately 400 mL/min (24 L/h), with renal clearance accounting for only 70 mL/min (4.2 L/h)[3]. Consequently, only ~4% of an administered oral dose is excreted unchanged in the urine, dictating that metabolic biotransformation is the primary route of elimination[2].

Quantitative Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of Ivabradine and its active metabolite, S18982, in healthy human subjects:

ParameterIvabradine (Parent)S18982 (N-desmethyl ivabradine)Causality / Clinical Implication
Bioavailability ~40%N/A (Generated in vivo)Extensive first-pass extraction by intestinal/hepatic CYP3A4 limits systemic entry[2].
Protein Binding ~70%~70%Moderate binding allows for rapid tissue distribution (Vd ~100 L)[1].
Distribution Half-Life 2 hours2 hoursRapid initial tissue penetration[2].
Effective Half-Life 6 to 11 hours11 hoursSupports twice-daily (BID) dosing regimens[2].
Circulating Exposure 100% (Baseline)~40% of ParentS18982 provides a significant, sustained contribution to

channel blockade[2].

The CYP3A4 Oxidative Pathway: Formation of S18982

The metabolic fate of ivabradine is almost exclusively governed by cytochrome P450 3A4 (CYP3A4)-mediated oxidation[1]. The structural architecture of ivabradine features a tertiary amine within a benzazepine-derived scaffold. This tertiary amine is highly susceptible to oxidative N-dealkylation.

Mechanistic Breakdown of N-Demethylation

When ivabradine enters the active site of CYP3A4, the heme-iron center facilitates the abstraction of an electron from the nitrogen atom or a hydrogen atom from the adjacent methyl group. This creates a carbinolamine intermediate that rapidly collapses, releasing formaldehyde and yielding the secondary amine: N-desmethyl ivabradine (designated as S18982 or S-18982) [1][4].

From a structure-activity relationship (SAR) perspective, the removal of this single methyl group does not disrupt the molecule's ability to enter and block the intracellular pore of the HCN4 channel. As a result, S18982 is equipotent to the parent drug[2]. Because S18982 circulates at concentrations approximately 40% of the parent compound, it is a critical driver of the drug's overall chronotropic effect[2].

Further metabolism of S18982 also relies on CYP3A4, leading to extensive oxidation and cleavage into inactive degradation products (e.g., UV4, Ox4), which are subsequently excreted in feces and urine[4][5].

Metabolism Iva Ivabradine (Parent Drug) Active HCN Blocker CYP3A4 Hepatic/Intestinal CYP3A4 (Oxidative N-demethylation) Iva->CYP3A4 Primary Metabolism Excretion Renal & Fecal Excretion Iva->Excretion ~4% Unchanged S18982 S18982 (N-desmethyl ivabradine) Equipotent Active Metabolite CYP3A4->S18982 ~40% Conversion Degradation Further Oxidation / Cleavage (Inactive Metabolites) S18982->Degradation CYP3A4 Mediated Degradation->Excretion 78-100% Radioactivity

Figure 1: CYP3A4-mediated oxidative metabolic pathway of Ivabradine to S18982.

Drug-Drug Interactions (DDIs) Modulating Oxidative Metabolism

Because ivabradine's clearance is monopolized by a single enzymatic pathway (CYP3A4), it lacks metabolic redundancy. Consequently, co-administration with CYP3A4 modulators drastically alters its pharmacokinetic landscape.

  • CYP3A4 Inhibitors: Drugs like ketoconazole, macrolide antibiotics (clarithromycin), and HIV protease inhibitors competitively or irreversibly bind to CYP3A4. This halts the N-demethylation of ivabradine, causing parent drug concentrations to surge, which can precipitate severe, symptomatic bradycardia[1][2].

  • CYP3A4 Inducers: Agents like St. John's Wort and carbamazepine upregulate the expression of CYP3A4 via the Pregnane X Receptor (PXR). This accelerates the conversion of ivabradine to S18982 and its subsequent inactive metabolites, drastically reducing systemic exposure and neutralizing therapeutic efficacy[4][6].

Co-administered DrugCYP3A4 Modulation TypeImpact on Ivabradine Exposure (AUC)Clinical Recommendation
Ketoconazole / Josamycin Strong Inhibitor7 to 8-fold IncreaseContraindicated
Diltiazem / Verapamil Moderate Inhibitor2 to 3-fold IncreaseContraindicated (Additive bradycardia)
St. John's Wort Strong Inducer~50% Decrease (Reduced by half)Restrict/Avoid use[4][6]
Carbamazepine Strong Inducer~80% Decrease in BioavailabilityMonitor and adjust dose[7]

Analytical Workflows: LC-MS/MS Quantification Protocol

To accurately map the pharmacokinetic profile of ivabradine and S18982, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies are required. Because clinical plasma concentrations often fall into the low ng/mL range, traditional UV or fluorescence detection is insufficient[8].

The following protocol details a self-validating LC-MS/MS workflow utilizing Solid Phase Extraction (SPE), designed to eliminate matrix effects and ensure high analyte recovery.

Step-by-Step Methodology

1. Sample Preparation & Internal Standard Addition

  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution (e.g., Ivabradine-

    
     and N-desmethyl ivabradine-
    
    
    
    at 100 ng/mL, or Diazepam)[8][9].
  • Causality: Stable isotope-labeled internal standards perfectly mimic the extraction recovery and ionization efficiency of the target analytes, automatically correcting for any volumetric losses or MS ion suppression.

2. Solid Phase Extraction (SPE)

  • Action: Condition a polymeric SPE cartridge (e.g., Strata-X 33µm, 30mg/1cc) with 1.0 mL methanol, followed by 1.0 mL HPLC-grade water[9]. Load the spiked plasma sample. Wash with 2.0 mL of water to remove endogenous salts and proteins. Elute the analytes with 1.0 mL of pure methanol.

  • Causality: Polymeric sorbents are chosen over traditional silica-based C18 because they provide superior retention capacity for hydrophobic basic compounds. The aggressive water wash removes phospholipids, which are the primary culprits behind electrospray ionization (ESI) suppression.

3. Chromatographic Separation

  • Action: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase. Inject 7 µL onto a C18 analytical column (e.g., Kromasil 100-5 C18 or Diamonsil C18, 150 x 4.6 mm, 5 µm)[8][9].

  • Mobile Phase: Gradient elution using Methanol and 5 mM Ammonium Acetate buffer containing 0.2% Formic Acid at a flow rate of 0.6 mL/min[8][9].

  • Causality: Formic acid provides the

    
     protons necessary to ensure complete ionization of the tertiary/secondary amines in the positive ESI source. Ammonium acetate acts as a volatile buffer to stabilize the spray and prevent peak tailing on the stationary phase.
    

4. Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the analytes using Multiple Reaction Monitoring (MRM) transitions specific to the precursor-to-product ion fragmentation patterns of Ivabradine and S18982[9].

5. System Suitability & Self-Validation

  • Action: Before running patient samples, inject a matrix blank (plasma without drug/IS) followed by a Lower Limit of Quantification (LLOQ) standard.

  • Causality: This self-validating step ensures that no carryover exists in the LC system and that the signal-to-noise ratio at the LLOQ is

    
     10:1, adhering strictly to FDA bioanalytical validation guidelines[8][9].
    

Workflow Sample 1. Plasma Sample + Internal Standard Extraction 2. SPE / LLE Extraction Sample->Extraction LC 3. LC Separation (C18 Column) Extraction->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. FDA Validation & Quantification MS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow for quantifying Ivabradine and S18982.

Conclusion

The oxidative metabolism of ivabradine represents a critical intersection of pharmacokinetics and clinical cardiology. Because the CYP3A4-mediated N-demethylation yields an equipotent active metabolite (S18982), understanding and monitoring this pathway is paramount for avoiding severe drug-drug interactions. For researchers and drug development professionals, the deployment of robust, self-validating LC-MS/MS protocols remains the gold standard for mapping these metabolic shifts, ensuring that therapeutic windows are maintained safely across diverse patient populations.

References

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC Source: nih.gov URL:[Link][1]

  • Procoralan, INN-Ivabradine - EMA Source: europa.eu URL:[Link][3][4]

  • Ivabradine: Package Insert / Prescribing Information / MOA Source: drugs.com URL:[Link][2]

  • A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma Source: sphinxsai.com URL:[Link][9]

  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study Source: researchgate.net URL:[Link][8]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC Source: nih.gov URL:[Link][5]

  • Coralan - NPS MedicineWise Source: nps.org.au URL:[Link][6]

  • Pharmacokinetic Interaction Between Ivabradine and Carbamazepine in Healthy Volunteers Source: researchgate.net URL:[Link][7]

Sources

Methodological & Application

Application Note: Synthetic Preparation & Characterization of Ivabradine N-Oxide Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthetic route, purification, and structural validation of Ivabradine N-Oxide (CAS: 2511244-97-4), a primary metabolite and process-related impurity of the


 channel inhibitor Ivabradine.

The protocol utilizes a regioselective oxidation strategy using meta-chloroperoxybenzoic acid (m-CPBA). This guide is designed for analytical chemists and process scientists requiring high-purity (>95%) reference material for HPLC method development, impurity profiling, and toxicological qualification.

Target Audience: Analytical Chemists, Process R&D Scientists.

Scientific Background & Retrosynthesis

The Target Molecule

Ivabradine functions by selectively inhibiting the cardiac pacemaker


 current.[1][2][3] Its metabolic pathway involves extensive oxidation, primarily via CYP3A4. The N-oxide derivative is formed at the acyclic tertiary amine located in the linker chain.

Structural Challenge: Ivabradine contains two nitrogen atoms:

  • Benzazepine Nitrogen: Part of a lactam (cyclic amide) ring. It is electron-deficient due to resonance with the carbonyl group and is chemically inert to mild electrophilic oxidation.

  • Acyclic Tertiary Amine: The

    
    -methyl group in the propyl linker. This center is electron-rich, basic (
    
    
    
    ), and highly susceptible to N-oxidation.
Synthetic Strategy

The synthesis relies on the chemoselective electrophilic attack of the peracid oxygen on the lone pair of the acyclic amine.

Reaction Scheme:



Key Mechanistic Insight: To ensure high purity, the reaction temperature is strictly controlled to prevent over-oxidation or degradation (N-oxide thermolysis/Cope elimination).

SyntheticPathway Start Ivabradine HCl (Starting Material) FreeBase Ivabradine (Free Base) Start->FreeBase NaHCO3, DCM Extraction Intermediate Transition State (Butterfly Mechanism) FreeBase->Intermediate + m-CPBA DCM, 0°C Reagent m-CPBA (Oxidant) Reagent->Intermediate Product Ivabradine N-Oxide (Target) Intermediate->Product O-Transfer Byproduct m-Chlorobenzoic Acid (Byproduct) Intermediate->Byproduct Reduction

Figure 1: Chemoselective oxidation pathway converting Ivabradine to its N-Oxide derivative.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Ivabradine HCl>99% PurityStarting Material
m-CPBA70-77% (balance water/acid)Oxidizing Agent
Dichloromethane (DCM)Anhydrous, HPLC GradeSolvent
Sodium Bicarbonate (

)
Sat. Aqueous SolutionBase / Wash
Sodium Bisulfite (

)
10% Aqueous SolutionPeroxide Quencher
Step-by-Step Methodology
Step 1: Preparation of Ivabradine Free Base

Note: m-CPBA oxidation works best on the free amine lone pair. Starting with the HCl salt requires in-situ or prior neutralization.

  • Dissolve Ivabradine HCl (1.0 eq, 500 mg) in DCM (10 mL) .

  • Add Sat.

    
     (10 mL)  and stir vigorously for 15 minutes.
    
  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer once more with DCM (5 mL) .

  • Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Checkpoint: Use the clear filtrate directly for the next step to minimize handling losses.

Step 2: Oxidation Reaction
  • Cool the Ivabradine free base solution to

    
      using an ice bath.
    
  • Dissolve m-CPBA (1.1 eq) in DCM (5 mL) .

  • Add the m-CPBA solution dropwise to the Ivabradine solution over 10 minutes.

    • Expert Insight: Dropwise addition prevents localized exotherms which can lead to side reactions.

  • Allow the reaction to warm to Room Temperature (

    
    )  and stir for 2 hours.
    
  • Process Control: Monitor by TLC (Mobile Phase: DCM/MeOH 90:10). The N-Oxide is significantly more polar (

    
    ) than Ivabradine (
    
    
    
    ).
Step 3: Workup & Quenching

Critical Step: Efficient removal of m-chlorobenzoic acid (m-CBA) is essential to prevent contamination of the standard.

  • Add 10%

    
     (10 mL)  to the reaction mixture and stir for 10 mins.
    
    • Purpose: Quenches unreacted peroxide. Verify with starch-iodide paper (should remain white).[4]

  • Separate layers. Wash the organic layer with Sat.

    
     (3 x 10 mL) .
    
    • Purpose: Converts m-CBA byproduct into its water-soluble sodium salt.

  • Wash with Brine (10 mL) .

  • Dry over

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
    • Caution: Do not heat above

      
      . N-oxides are thermally labile.
      
Step 4: Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent Gradient:

    • 100% DCM (to elute unreacted Ivabradine).

    • 95:5 DCM:MeOH (Transition).

    • 90:10 DCM:MeOH (Elutes Ivabradine N-Oxide).

  • Collect fractions, analyze by TLC, and pool pure fractions.

  • Evaporate solvent to yield an off-white hygroscopic solid.

WorkupLogic RxnMix Reaction Mixture (Product + m-CBA + Excess m-CPBA) Quench Add 10% NaHSO3 RxnMix->Quench Wash1 Wash: Sat. NaHCO3 (x3) Quench->Wash1 LayerSep Layer Separation Wash1->LayerSep AqLayer Aqueous Layer (m-CBA salt, salts) LayerSep->AqLayer Discard OrgLayer Organic Layer (Crude N-Oxide) LayerSep->OrgLayer Keep Purify Silica Column (DCM -> 10% MeOH/DCM) OrgLayer->Purify Final Pure Ivabradine N-Oxide Purify->Final

Figure 2: Purification workflow ensuring removal of oxidizing agents and acid byproducts.

Analytical Validation (Self-Validating System)

To certify the material as a Reference Standard, the following criteria must be met.

High Performance Liquid Chromatography (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (Gradient).

  • Retention Time: The N-Oxide is more polar than the parent.

    • Ivabradine RT: ~12.0 min.

    • Ivabradine N-Oxide RT: ~8.5 - 9.0 min (Relative Retention Time ~0.75).

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Diagnostic Shift:

    • Ivabradine

      
       Da.
      
    • Ivabradine N-Oxide

      
       Da.
      
    • Validation: A mass shift of exactly +16 amu confirms mono-oxygenation.

Nuclear Magnetic Resonance ( -NMR)

The N-oxide functionality exerts a strong deshielding effect on the alpha-protons.

Proton LocationIvabradine (ppm)Ivabradine N-Oxide (ppm)Shift (

)
N-Methyl (

)
~2.30 (s)~3.10 - 3.20 (s) +0.8 ppm
Methylene (

)
~2.40 - 2.60 (m)~3.30 - 3.50 (m) +0.9 ppm

Interpretation: The significant downfield shift of the N-methyl singlet is the definitive structural proof of N-oxidation at the acyclic amine.

Storage and Stability

  • Hygroscopicity: N-oxides are often hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Temperature: Store at

    
    .
    
  • Stability: Avoid prolonged exposure to light and heat to prevent deoxygenation or Cope elimination. Retest purity every 12 months.

References

  • European Medicines Agency. (2005). Scientific Discussion: Procoralan (Ivabradine).Link

  • François, D., et al. (2008). Synthesis process of Ivabradine and its addition salts.[5] World Intellectual Property Organization, WO2008146308. Link

  • Vandenberghe, R., et al. (2012).[6] Metabolism of Ivabradine in Humans. Drug Metabolism and Disposition, 40(12). Link

  • Sigma-Aldrich. (2023). m-Chloroperbenzoic acid (m-CPBA) Technical Information.[6]Link

  • United States Pharmacopeia (USP). (2023). Ivabradine Hydrochloride Monograph - Impurity Profiling.Link

Sources

Isolation and purification of Ivabradine N-Oxide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the targeted synthesis, isolation, and purification of Ivabradine N-Oxide (IVA-NOX), a critical oxidative degradant and metabolite of the heart failure drug Ivabradine. Unlike simple impurities, IVA-NOX exists as a pair of diastereomers due to the introduction of a chiral center at the nitrogen atom upon oxidation. This protocol addresses the specific challenges of separating these polar zwitterionic species from the parent drug and stabilizing them during workup to prevent thermal deoxygenation or Cope elimination.

Scientific Background & Mechanistic Insight

The Target: Ivabradine N-Oxide

Ivabradine functions as a selective


 current inhibitor.[1][2] Structurally, it contains a tertiary amine within a benzazepine linker. Under oxidative stress (peroxides) or metabolic action (CYP3A4), this amine oxidizes to the N-oxide.
  • Chemical Nature: The N-oxide bond (

    
    ) confers significant polarity and zwitterionic character.
    
  • Stereochemistry: Ivabradine has one fixed chiral center (

    
    -configuration). Oxidation of the tertiary nitrogen creates a new chiral center, resulting in two diastereomers: 
    
    
    
    -Ivabradine N-oxide and
    
    
    -Ivabradine N-oxide.
  • Isolation Challenge: These diastereomers often co-elute on standard C18 columns and are thermally labile.

Strategic Approach

We utilize a "Synthesize-Scout-Purify" workflow.

  • Controlled Synthesis: Use m-chloroperoxybenzoic acid (mCPBA) rather than

    
    . mCPBA allows stoichiometric control (1.05 eq) in dichloromethane (DCM), minimizing over-oxidation and simplifying workup compared to aqueous peroxide systems.
    
  • Orthogonal Chromatography:

    • Step 1 (Cleanup): Normal Phase Flash Chromatography (DCM/MeOH/Ammonia) to remove m-chlorobenzoic acid byproducts and bulk parent drug.

    • Step 2 (Polishing): Reverse Phase Preparative HPLC (C18 or Phenyl-Hexyl) at neutral pH to separate the diastereomers.

Experimental Protocol: Synthesis & Generation

Objective: Generate ~500 mg of crude Ivabradine N-Oxide for method development and isolation.

Reagents
  • Substrate: Ivabradine HCl (1.0 eq, 500 mg, ~1.0 mmol).

  • Oxidant: mCPBA (77% max purity, 1.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: 10% Aqueous

    
     and Saturated 
    
    
    
    .
Procedure
  • Free Basing (Optional but Recommended): Dissolve Ivabradine HCl in water, basify with

    
    , and extract into DCM to obtain the free base. This improves reaction kinetics with mCPBA.
    
  • Oxidation:

    • Dissolve Ivabradine free base in DCM (10 mL) at 0°C (Ice bath).

    • Add mCPBA (dissolved in 5 mL DCM) dropwise over 10 minutes.

    • Reasoning: Low temperature prevents Cope elimination side reactions.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (90:10 DCM:MeOH) or LC-MS. The N-oxide will appear as a more polar spot (lower

    
    ).
    
  • Workup (Critical):

    • Quench excess peroxide by adding 10%

      
       (10 mL). Stir vigorously for 10 mins.
      
    • Wash organic layer with Saturated

      
       (2 x 15 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Dry organic layer over

      
      , filter, and evaporate at < 30°C  (Rotavap bath temp).
      
    • Result: Crude off-white foam containing Ivabradine N-oxide (major) and unreacted Ivabradine (minor).

Analytical Method Development (Scouting)

Before preparative isolation, the separation must be optimized. The N-oxide is significantly more polar than Ivabradine.

Table 1: Analytical HPLC Conditions

ParameterConditionRationale
Column XBridge Phenyl-Hexyl or C18, 4.6 x 150 mm, 3.5 µmPhenyl phases often provide better selectivity for N-oxide diastereomers via pi-pi interactions.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Neutral pH ensures the amine is partially deprotonated, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 10% B to 60% B over 15 minShallow gradient required to resolve the two diastereomers.
Flow Rate 1.0 mL/minStandard analytical flow.[3][4]
Detection UV 286 nm

of the benzazepine ring.
Retention Order 1. N-Oxide Diastereomer A2. N-Oxide Diastereomer B3. Ivabradine (Parent)Polar N-oxides elute first in RP-HPLC.

Preparative Isolation Protocol

Objective: Isolate high-purity (>98%) Ivabradine N-Oxide.

Preparative HPLC Setup
  • System: Preparative HPLC with Fraction Collector.

  • Column: Prep C18 OBD, 19 x 150 mm, 5 µm.

  • Loading: Dissolve 100 mg of crude mixture in 2 mL of 50:50 Water:ACN.

Gradient Program (Linear Scale-up)
  • Flow Rate: 15-20 mL/min.

  • 0-2 min: 10% B (Equilibration).

  • 2-12 min: 10% -> 45% B (Elution of N-oxides).

  • 12-15 min: 45% -> 90% B (Wash parent drug).

Fraction Collection Logic
  • Trigger: UV Threshold (286 nm).

  • Collection:

    • Collect the first major doublet peak (N-oxide diastereomers).

    • If diastereomers are resolved (valley > 50%), collect separately.

    • Discard the late-eluting parent peak (Ivabradine).

Post-Processing (Crucial for Stability)

Do NOT use rotary evaporation at high temperatures for the aqueous fractions.

  • Pool fractions containing pure N-oxide.

  • Remove ACN using a rotary evaporator at < 25°C under high vacuum.

  • Lyophilize (Freeze Dry) the remaining aqueous phase.

    • Why? Heat can revert N-oxides to parent amines (deoxygenation) or cause degradation. Freeze drying yields a stable, fluffy white powder.

Workflow Visualization

Synthesis & Purification Logic

G Start Ivabradine HCl (Starting Material) FreeBase Free Base Generation (Na2CO3 / DCM) Start->FreeBase Oxidation Oxidation Reaction (mCPBA, DCM, 0°C) FreeBase->Oxidation Dissolve in DCM Quench Biphasic Quench (Na2SO3 / NaHCO3) Oxidation->Quench 1 hour, 0°C Crude Crude Mixture (N-Oxide + Parent) Quench->Crude Dry & Evaporate PrepLC Preparative HPLC (C18, NH4OAc pH 6.5 / ACN) Crude->PrepLC Inject Frac1 Fraction 1: N-Oxide Diastereomer A PrepLC->Frac1 tR ~6 min Frac2 Fraction 2: N-Oxide Diastereomer B PrepLC->Frac2 tR ~7 min Frac3 Fraction 3: Unreacted Ivabradine PrepLC->Frac3 tR ~12 min (Discard) Lyophil Lyophilization (Freeze Drying) Frac1->Lyophil Frac2->Lyophil Final Pure Ivabradine N-Oxide (Reference Standard) Lyophil->Final Stable Powder

Caption: Figure 1. End-to-end workflow for the synthesis and isolation of Ivabradine N-Oxide, highlighting the critical separation of diastereomers and lyophilization step.

Characterization & Validation

To ensure the isolated product is the correct N-oxide and not a different degradant:

  • Mass Spectrometry (ESI+):

    • Ivabradine:

      
      
      
    • Ivabradine N-Oxide:

      
       (+16 Da shift).
      
  • 1H NMR (CDCl3):

    • Diagnostic shift: The

      
       singlet, typically at 
      
      
      
      2.3 ppm in the parent, will shift downfield to
      
      
      3.0–3.2 ppm due to the electron-withdrawing N-oxide oxygen.
    • Splitting: You may observe peak doubling for the

      
       group if the diastereomers are not fully separated.
      

Troubleshooting Guide

IssueProbable CauseSolution
Poor Resolution of Diastereomers pH too low or Gradient too steep.Adjust buffer pH to 7.0; Use a shallower gradient (e.g., 0.5% B per min). Switch to Phenyl-Hexyl column.
Product Degradation during Drying Thermal instability.Stop using heat. Use lyophilization only. Store at -20°C.
Low Yield Incomplete oxidation or loss in aqueous wash.Check aqueous layer pH during extraction (N-oxides are very polar). Saturate aqueous layer with NaCl (salting out) to improve recovery.

References

  • Frontiers in Pharmacology. "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." Frontiers in Pharmacology, 2016. Link

  • Acta Chromatographica. "Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities." Acta Chromatographica, 2020.[5] Link

  • RSC Advances. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides." Royal Society of Chemistry, 2021. Link

  • Semantic Scholar. "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances." Semantic Scholar, 2021. Link

Sources

Application Note: Quantitative Analysis of Ivabradine N-Oxide in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details a robust LC-MS/MS workflow for the quantification of Ivabradine N-Oxide in human plasma. While Ivabradine (IVA) and its active metabolite N-desmethyl ivabradine (NDI) are standard pharmacokinetic (PK) targets, the N-Oxide metabolite presents unique bioanalytical challenges often overlooked in routine assays.

The "N-Oxide Paradox": N-oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, they can undergo de-oxygenation, reverting to the parent drug (Ivabradine). If the N-oxide is not chromatographically separated from the parent, this in-source conversion will artificially inflate the reported Ivabradine concentration and result in a false negative for the N-oxide.

Key Technical Differentiators of This Protocol:

  • Chromatographic Fidelity: Prioritizes baseline separation of the N-oxide diastereomers from the parent drug to prevent cross-signal contamination.

  • Soft Ionization: Optimized source parameters to minimize in-source fragmentation.

  • Extraction Specificity: Liquid-Liquid Extraction (LLE) selected over protein precipitation to reduce matrix suppressors that exacerbate ion instability.

Chemical & Physical Data

CompoundMolecular FormulaMW ( g/mol )Precursor Ion [M+H]+Key Fragment (Quant)
Ivabradine C₂₇H₃₆N₂O₅468.6469.3177.1
Ivabradine N-Oxide C₂₇H₃₆N₂O₆484.6485.3177.1
Ivabradine-d3 (IS) C₂₇H₃₃D₃N₂O₅471.6472.3177.1

Note: The N-oxide adds 16 Da to the parent mass. The quantitation fragment (m/z 177.[1]1) corresponds to the stable dimethoxy-benzazepinone ring, which remains intact during the N-oxidation of the linker nitrogen.

Experimental Workflow

Reagents & Materials
  • Standards: Ivabradine N-Oxide (Analytical Grade, >95% purity). Note: This compound often exists as a mixture of diastereomers due to the chiral center and the fixed nitrogen geometry.

  • Internal Standard (IS): Ivabradine-d3 or d6.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this assay because it provides cleaner extracts, reducing the "matrix effect" that can induce N-oxide instability in the source.

Protocol:

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex 10 sec.

  • Buffer: Add 100 µL of 50 mM Ammonium Acetate (pH 8.5). Alkaline pH ensures the tertiary amine is uncharged, improving extraction efficiency.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30). Vortex well.

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Phenomenex Kinetex C18 or Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm or 2.5 µm).

    • Rationale: C18 provides sufficient retention. The "CSH" (Charged Surface Hybrid) chemistry helps with peak shape for basic compounds like Ivabradine.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 20% B (Isocratic hold to elute early salts)

    • 1.0 - 5.0 min: 20% -> 85% B (Linear ramp)

    • 5.0 - 6.0 min: 85% B (Wash)

    • 6.0 - 6.1 min: 85% -> 20% B

    • 6.1 - 9.0 min: 20% B (Re-equilibration)

Mass Spectrometry Parameters (Sciex 5500/6500 or Agilent 6400 Series)
  • Ionization: ESI Positive.

  • Source Temp (TEM): 450°C. Caution: Do not exceed 500°C to prevent N-oxide degradation.

  • Curtain Gas (CUR): 30 psi.[2]

  • Ion Spray Voltage (IS): 4500 V.

MRM Table:

AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (V)
Ivabradine N-Oxide 485.3177.11008035
Ivabradine (Monitor) 469.3177.1508035
Ivabradine-d3 (IS) 472.3177.1508035

Visualizing the Workflow

The following diagrams illustrate the extraction logic and the critical decision tree for handling N-oxide instability.

Diagram 1: Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) IS_Add Add Internal Standard (Ivabradine-d3) Plasma->IS_Add Buffer Add Buffer (Ammonium Acetate pH 8.5) IS_Add->Buffer Extract Add MTBE & Vortex (Liquid-Liquid Extraction) Buffer->Extract Centrifuge Centrifuge 4000g, 10 min Extract->Centrifuge Evap Evaporate Organic Layer (N2 stream, 40°C) Centrifuge->Evap Recon Reconstitute (Mobile Phase) Evap->Recon LC LC Separation (C18 Column, Gradient) Recon->LC Source ESI Source (Positive Mode) LC->Source Q1 Q1 Filter (m/z 485.3) Source->Q1 Collision Collision Cell (CID) Q1->Collision Q3 Q3 Filter (m/z 177.1) Collision->Q3 Detector Detector (Signal Integration) Q3->Detector

Caption: Step-by-step workflow from plasma extraction to MS detection.

Diagram 2: Troubleshooting N-Oxide Instability

NOxideLogic Start Start Validation Check1 Inject Pure N-Oxide Std Start->Check1 Decision1 Is Peak observed at Ivabradine RT? Check1->Decision1 ResultBad In-Source Fragmentation Detected (False Positive for Parent) Decision1->ResultBad Yes (Co-elution + Signal) ResultGood System Ready (N-Oxide & Parent Separated) Decision1->ResultGood No (Clean Separation) Action1 Lower Source Temp (Reduce by 50°C) ResultBad->Action1 Action2 Optimize Separation (Increase Gradient Shallow) ResultBad->Action2 Action1->Check1 Retest Action2->Check1 Retest

Caption: Logic flow for detecting and mitigating in-source conversion of N-Oxide to Ivabradine.

Validation & Acceptance Criteria

To ensure the method is self-validating (Trustworthiness), the following parameters must be met:

  • Selectivity (The Critical Test):

    • Inject a high concentration of Ivabradine N-Oxide (ULOQ). Monitor the MRM transition for Ivabradine (469->177).

    • Requirement: Any peak appearing in the Ivabradine channel at the N-Oxide retention time must be < 20% of the LLOQ response of Ivabradine. This confirms that even if in-source fragmentation occurs, it does not interfere with the quantitation of the parent drug if they are chromatographically separated.

  • Linearity:

    • Range: 0.5 ng/mL (LLOQ) to 100 ng/mL.[3]

    • Fit: Weighted linear regression (1/x²). r² > 0.99.[4][5]

  • Matrix Effect:

    • Calculate Matrix Factor (MF) for N-Oxide.

    • Target: IS-normalized MF should be between 0.85 and 1.15.

References

  • Jia, Y., et al. (2012). Quantitative Determination of Ivabradine and N-Desmethylivabradine in Human Plasma by HPLC-MS/MS.[6] Journal of Chinese Mass Spectrometry Society.

  • Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study.[7] Acta Pharmaceutica Sinica B. [7]

  • Patel, P. N., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS.[8] Journal of Mass Spectrometry.

  • Maher, H. M., et al. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma.[9] Biomedical Chromatography.

  • Gülşen, B., & Ertürk, S. (2020). A new stability indicating HPLC method... including separation of diastereomeric N-oxides.[10] Analytical Methods.

Sources

Application Note: Robust Sample Preparation Protocols for the Analysis of Ivabradine and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the sample preparation of Ivabradine and its associated impurities for analytical testing. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the scientific rationale behind each step, ensuring methodological robustness and data integrity. Protocols for both drug substance (Active Pharmaceutical Ingredient, API) and drug product (e.g., tablets) are presented, covering the extraction and solubilization necessary for accurate impurity profiling by High-Performance Liquid Chromatography (HPLC).

Introduction: The Criticality of Impurity Profiling for Ivabradine

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] Its mechanism of action involves the selective inhibition of the If current in the sinoatrial node, which is crucial for regulating heart rate.[3] The chemical structure of Ivabradine, 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, lends itself to potential degradation and the formation of impurities during synthesis and storage.[4]

Impurity profiling is a critical aspect of pharmaceutical development and quality control, as impurities can impact the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities. This application note provides a foundational understanding and practical protocols for the sample preparation of Ivabradine, a crucial first step in any analytical workflow for impurity analysis.

Understanding Ivabradine and Its Impurities

Ivabradine can be subject to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to heat and light.[5][6] These degradation pathways can lead to the formation of several impurities. Additionally, process-related impurities may arise during the synthesis of the drug substance.

Some of the known impurities of Ivabradine include:

  • Process-related impurities: These can include starting materials, intermediates, and by-products from the manufacturing process. Examples include dehydro ivabradine, acetyl ivabradine, and hydroxy ivabradine.

  • Degradation products: These form when the drug substance or drug product is exposed to stress conditions. A major oxidative degradation product is Ivabradine N-oxide, which can exist as two diastereomeric N-oxides. Under acidic hydrolysis, several degradation products, designated as I-1 to I-5, have been identified.[7][8]

The successful analysis of these impurities is heavily reliant on a sample preparation protocol that ensures the complete dissolution of Ivabradine and its impurities without causing further degradation.

Core Principles of Ivabradine Sample Preparation

The primary goal of sample preparation for Ivabradine impurity analysis is to create a clear, particle-free solution in a solvent system that is compatible with the subsequent analytical technique, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of solvent is critical and should be based on the following principles:

  • Solubility: Ivabradine hydrochloride is soluble in water and methanol.[9] The diluent used for sample preparation should effectively dissolve both the active ingredient and its potential impurities.

  • Stability: The chosen solvent should not induce degradation of Ivabradine or its impurities. This is particularly important when dealing with heat or sonication to aid dissolution.

  • Compatibility with HPLC Method: The sample diluent should be miscible with the mobile phase and have a similar or weaker elution strength to prevent peak distortion. It is often best practice to use the mobile phase itself as the diluent.[10]

A typical workflow for sample preparation involves accurate weighing, dissolution in a suitable solvent, sonication to ensure complete dissolution, and filtration to remove any particulate matter before injection into the HPLC system.

Sample_Preparation_Workflow cluster_0 Sample Preparation Start Start: Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Accurate Weighing Sonicate Sonicate to Aid Dissolution Dissolve->Sonicate Ensure Complete Solubilization Dilute Dilute to Final Concentration Sonicate->Dilute Achieve Target Concentration Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Remove Particulates Inject Inject into HPLC Filter->Inject Ready for Analysis

Caption: General workflow for Ivabradine sample preparation.

Detailed Protocols for Sample Preparation

The following protocols provide step-by-step guidance for the preparation of Ivabradine samples from both the drug substance (API) and a solid dosage form (tablets).

Preparation of Standard Solutions

The preparation of accurate standard solutions is fundamental for the quantification of impurities.

Protocol 4.1.1: Preparation of Ivabradine Standard Stock Solution

  • Weighing: Accurately weigh approximately 30 mg of Ivabradine HCl reference standard into a 200 mL volumetric flask.[10]

  • Dissolution: Add approximately 100 mL of the mobile phase (or a suitable diluent) and sonicate for 10-15 minutes to dissolve the standard completely.[10]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly. This yields a stock solution of approximately 150 µg/mL.

Protocol 4.1.2: Preparation of Working Standard Solution

  • Dilution: Pipette 5.0 mL of the Ivabradine Standard Stock Solution into a 50 mL volumetric flask.[10]

  • Final Volume: Dilute to the mark with the mobile phase and mix well. This provides a working standard solution with a concentration of approximately 15 µg/mL.

Preparation of Samples from Drug Substance (API)

This protocol is suitable for the analysis of impurities in the Ivabradine API.

Protocol 4.2.1: Preparation of Ivabradine API Sample Solution

  • Weighing: Accurately weigh about 30 mg of the Ivabradine HCl API sample into a 200 mL volumetric flask.

  • Dissolution & Dilution: Follow steps 2 and 3 as described in Protocol 4.1.1.

  • Working Sample Solution: Prepare a working sample solution by diluting 5.0 mL of this stock solution to 50 mL with the mobile phase, as described in Protocol 4.1.2.

Preparation of Samples from Solid Dosage Form (Tablets)

This protocol outlines the procedure for extracting Ivabradine and its impurities from a tablet formulation.

Protocol 4.3.1: Preparation of Ivabradine Tablet Sample Solution

  • Sample Collection: Weigh and finely powder not fewer than 10 Ivabradine tablets.[10]

  • Weighing: Accurately weigh a portion of the powder equivalent to 247 mg of Ivabradine and transfer it to a 200 mL volumetric flask.[10]

  • Extraction: Add approximately 100 mL of methanol and sonicate for 30 minutes to ensure complete extraction of the drug.[10]

  • Dilution: Make up the volume to the mark with the mobile phase and mix well.[10]

  • Centrifugation/Filtration: Centrifuge a portion of the solution or filter it through a 0.45 µm syringe filter to remove insoluble excipients.

  • Working Sample Solution: Pipette 5.0 mL of the clear supernatant or filtrate into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods. The following protocols are based on common stress conditions.

Table 1: Summary of Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterObservationReference
Acidic Hydrolysis2 M HCl, 80°C, 24hSignificant Degradation[5][8]
Alkaline Hydrolysis1 M NaOH, 80°C, 24hSignificant Degradation[5][8]
Oxidative Degradation3% H₂O₂, 80°C, 24hComplete Degradation[5]
Thermal Degradation80°C, 24h (in water)Degradation Observed[5][8]
Photolytic DegradationUV radiation, 2hDegradation Observed[9]

Protocol 5.1: General Procedure for Forced Degradation Sample Preparation

  • Sample Preparation: For each stress condition, weigh 1 mg of Ivabradine and dissolve it in 2 mL of the appropriate stress reagent (e.g., 2 M HCl for acidic hydrolysis).[5][11]

  • Incubation: Subject the solution to the specified stress conditions as outlined in Table 1.

  • Neutralization (for Acidic/Alkaline Hydrolysis): After the incubation period, cool the solution to room temperature. For the acid-stressed sample, neutralize it with an appropriate amount of NaOH solution. For the base-stressed sample, neutralize it with an appropriate amount of HCl solution.

  • Dilution: Dilute the resulting solution to a suitable concentration for HPLC analysis with the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

Forced_Degradation_Workflow cluster_1 Forced Degradation Sample Preparation Start Start: Weigh Ivabradine Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize For Acid/Base Hydrolysis Dilute Dilute to Analytical Concentration Stress->Dilute For Other Stress Conditions Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze

Caption: Workflow for forced degradation studies.

Troubleshooting Common Sample Preparation Issues

IssuePossible CauseTroubleshooting Steps
Incomplete Dissolution - Insufficient solvent volume- Inadequate sonication time- Poor sample quality- Ensure the correct solvent-to-sample ratio is used.- Increase sonication time in increments of 5-10 minutes.- Use a well-characterized, pure sample of Ivabradine.[8]
Precipitation After Dilution - Change in solvent composition- Temperature effects- Ensure the diluent is fully miscible with the initial solvent.- Allow solutions to equilibrate to room temperature before final dilution.
Poor Peak Shape in HPLC - Sample solvent stronger than mobile phase- Particulate matter in the sample- Use the mobile phase as the diluent whenever possible.- Ensure all samples are filtered through a 0.45 µm filter before injection.
Inconsistent Degradation in Stress Studies - Inadequate stress conditions- Impure starting material- Verify the concentration and temperature of stress reagents.- Use a high-purity Ivabradine sample for stress studies.[8]

Conclusion

A well-designed and executed sample preparation protocol is paramount for the accurate and reliable analysis of Ivabradine and its impurities. The protocols outlined in this application note provide a robust framework for researchers and analytical scientists. By understanding the principles behind each step, from solvent selection to the specifics of extraction from different matrices, laboratories can ensure the integrity of their analytical data, which is essential for regulatory compliance and ensuring patient safety.

References

  • Singh, S., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 406-415. [Link]

  • Jadhav, S. B., et al. (2019). Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HCl. International Journal of Pharmaceutical Sciences and Research, 10(9), 4273-4280.
  • Gülşen, B., & Sertürk, S. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(5), 2909-2919. [Link]

  • Kaszta, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 114. [Link]

  • Kaszta, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]

  • Veeprho. (n.d.). Ivabradine Impurities and Related Compound. [Link]

  • Pharmaffiliates. (n.d.). Ivabradine-impurities. [Link]

  • Patel, C. N., et al. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788-3793.
  • Kaszta, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. [Link]

  • Stanković, M., et al. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 29-37. [Link]

  • Balaji, S. K., et al. (2013). Improved method for quantitative determination of ivabradine hydrochloride. WO2013024400A1.
  • Suneetha, A., & Rao, A. S. (2017). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. Journal of Chemical and Pharmaceutical Research, 9(9), 114-119.
  • Sree, N., et al. (2022). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. Research Journal of Pharmacy and Technology, 15(1), 223-227.
  • CN105669554A. (2016). Ivabradine hydrochloride impurity and preparation method and application thereof.
  • Daicel Pharma Standards. (n.d.). Ivabradine Impurities Manufacturers & Suppliers. [Link]

  • Stanković, M., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 34(1), 1-11. [Link]

  • Patel, D., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. [Link]

  • Stanković, M., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by. Semantic Scholar. [Link]

  • European Medicines Agency. (2021). PROCORALAN, INN-IVABRADINE. [Link]

  • European Medicines Agency. (2022). Ivabradine Anpharm. [Link]

  • EBM Consult. (n.d.). Drug Monograph: Ivabradine (Corlanor). [Link]

Sources

Application Note: High-Resolution UPLC-PDA-MS Protocol for the Separation of Ivabradine and Its Diastereomeric N-Oxide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background: The Chiral Challenge of Ivabradine N-Oxide

Ivabradine is a novel heart-rate-lowering agent that acts via the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) pacemaker channels (the


 current) in the sinoatrial node[1]. While highly efficacious, the active pharmaceutical ingredient (API) is susceptible to various degradation pathways during manufacturing and storage.

One of the most analytically challenging degradation products is Ivabradine N-oxide (often designated as Impurity X), which forms under oxidative stress[1]. The analytical complexity arises from the molecule's stereochemistry. Ivabradine inherently possesses one chiral center. When the tertiary amine nitrogen undergoes oxidation, it introduces a second chiral center, resulting in the formation of two distinct diastereomers[1].

Unlike enantiomers, diastereomers exhibit different physicochemical properties—such as distinct dipole moments and spatial footprints—which allows them to be resolved on achiral stationary phases using optimized reversed-phase chromatography[1],[2].

G A Ivabradine API (1 Chiral Center) B Oxidative Stress (e.g., H2O2, Heat) A->B C Ivabradine N-Oxide (2 Chiral Centers) B->C N-Oxidation D Diastereomer 1 (N-Oxide) C->D Stereocenter Formation E Diastereomer 2 (N-Oxide) C->E Stereocenter Formation F Achiral UPLC Separation (Phenyl Column) D->F E->F

Fig 1. Oxidative degradation pathway of Ivabradine yielding diastereomeric N-oxides and separation logic.

Methodological Rationale & Causality

As a Senior Application Scientist, I designed this Ultra-Performance Liquid Chromatography (UPLC) protocol to address the specific co-elution pitfalls associated with chiral degradants. Every parameter in this method serves a distinct, causal purpose:

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): While standard C18 columns are often used for ivabradine[3], they frequently struggle to baseline-resolve the N-oxide diastereomers in a short run time. By utilizing a sub-2 µm Phenyl-Hexyl column, we exploit strong

    
     interactions between the stationary phase and the benzazepine/benzocyclobutane rings of ivabradine[4]. This provides orthogonal selectivity that exaggerates the slight spatial differences between the two diastereomers.
    
  • Mobile Phase Additive (0.075% TFA): Ivabradine is a basic compound. Trifluoroacetic acid (TFA) acts as a strong ion-pairing agent, suppressing the ionization of residual surface silanols on the silica support and preventing peak tailing[4].

  • Orthogonal Detection (PDA + Mass Spectrometry): Relying solely on UV detection is insufficient for stability-indicating methods. A Photodiode Array (PDA) detector set to 285 nm provides robust quantification, while an inline single quadrupole mass detector (QDa) operating in positive electrospray ionization (ESI+) mode confirms peak identity[4]. The two diastereomers will exhibit identical mass-to-charge ratios (

    
     485.6 
    
    
    
    ) but distinct retention times, creating a self-validating identification system.

Workflow S1 Sample Preparation (Forced Degradation / API Extraction) S2 UPLC Separation (Sub-2 µm Phenyl Column, Gradient Elution) S1->S2 S3 Orthogonal Detection Split S2->S3 S4 PDA Detector (Quantification at 285 nm) S3->S4 S5 Mass Spectrometry (QDa) (Peak ID & Mass Profiling) S3->S5

Fig 2. Orthogonal UPLC-PDA-MS workflow for the robust profiling of Ivabradine and its impurities.

Experimental Protocol

Reagents and Materials
  • Analytes: Ivabradine Hydrochloride API, Ivabradine N-oxide reference standard.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA), 30% Hydrogen Peroxide (

    
    ) for forced degradation.
    
Step-by-Step Sample Preparation (Oxidative Forced Degradation)

To validate the method's ability to separate the diastereomers, an oxidatively stressed sample must be generated[4]:

  • Stock Solution: Dissolve 10 mg of Ivabradine API in 10 mL of ACN:Water (50:50, v/v) to yield a 1 mg/mL solution.

  • Oxidative Stress: Transfer 2 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 30%

    
    .
    
  • Incubation: Seal the flask and incubate in a water bath at 40 °C for 4 hours to induce N-oxidation.

  • Quenching & Dilution: Remove from heat, allow to cool to room temperature, and dilute to volume (10 mL) with the initial mobile phase conditions. Filter through a 0.22 µm PTFE syringe filter into a UPLC autosampler vial.

UPLC Chromatographic Conditions

The separation is performed using a high-throughput gradient adapted from established stability-indicating methods[4].

System Parameters:

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (or equivalent sub-2 µm phenyl phase).

  • Column Temperature: 40 °C

  • Flow Rate: 0.45 mL/min

  • Injection Volume: 1.0 µL

  • Mobile Phase A: 0.075% TFA in Ultrapure Water

  • Mobile Phase B: Acetonitrile : Methanol (50:50, v/v)

Table 1: UPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0085.015.0Initial
1.0085.015.0Isocratic (Hold)
5.0040.060.0Linear
7.0040.060.0Isocratic (Wash)
7.1085.015.0Linear (Return)
9.0085.015.0Isocratic (Equilibration)
Detector Settings
  • PDA Detector: Wavelength set to 285 nm (sampling rate 20 points/sec, resolution 1.2 nm)[4].

  • QDa Mass Detector: Positive ESI mode, Probe Temp 600 °C, Capillary Voltage 0.8 kV, Cone Voltage 15 V. Full scan range

    
     200–600.
    

Data Interpretation & System Suitability

Upon analyzing the oxidatively stressed sample, the UPLC method will baseline-resolve the parent drug from its degradation products. The critical method attributes (CMAs) are the resolutions between the parent peak and the two N-oxide diastereomers.

Table 2: Expected Chromatographic Performance Data

Compound / Peak IdentityExpected Retention Time (min)Relative Retention Time (RRT)Observed


USP Resolution (

)
Diastereomeric N-Oxide 13.850.82485.6N/A
Diastereomeric N-Oxide 24.120.88485.6> 2.0 (from N-Oxide 1)
Ivabradine (API)4.681.00469.6> 3.5 (from N-Oxide 2)

Note: Retention times are approximate and may shift slightly depending on the specific system dwell volume. The critical metric is the baseline resolution (


) between the two N-oxide diastereomers, validating the spatial selectivity of the Phenyl-Hexyl stationary phase.

References

1.[1] Tomić, J., Djajić, N., Agbaba, D., Otašević, B., Malenović, A., & Protić, A. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 53-63. Available at: 2. Gülşen, B., & Toker, S. E. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods (RSC Publishing). Available at: 3. Tomić, J., et al. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. AKJournals. Available at: 4.[3] Tomić, J., Djajić, N., Agbaba, D., Otašević, B., Malenović, A., & Protić, A. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 34(1). Available at:

Sources

Application Notes and Protocols for the Storage and Handling of Ivabradine N-Oxide Reference Material

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of Ivabradine N-Oxide reference material. Adherence to these protocols is critical to maintain the integrity, purity, and stability of the reference standard, ensuring the accuracy and reliability of analytical data.

Introduction to Ivabradine N-Oxide

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] The N-oxide derivative, Ivabradine N-Oxide, is a significant metabolite and a primary oxidative degradation product of Ivabradine.[2][3][4] As a reference material, its purity and stability are paramount for the accurate quantification of impurities in pharmaceutical formulations and for various research applications. Understanding its chemical nature is fundamental to establishing appropriate storage and handling conditions.

Chemical Profile:

PropertyValueSource
Chemical Name 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)-N-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylpropan-1-amine oxide[5][6]
Molecular Formula C27H36N2O6[7][8]
Molecular Weight 484.58 g/mol [7][8]
Appearance Off-white solid[8]
CAS Number 2511244-97-4[5][7]

Core Principles of Storage: Maintaining Material Integrity

The stability of Ivabradine N-Oxide is influenced by several environmental factors. The primary goal of the storage protocol is to mitigate the risks of degradation from temperature, moisture, light, and atmospheric oxygen.

Temperature: The Primary Determinant of Stability

Recommendation: Long-term storage of Ivabradine N-Oxide reference material should be at 2-8°C .[6][8][9]

Scientific Rationale: Chemical degradation pathways, such as hydrolysis and oxidation, are temperature-dependent. Lowering the storage temperature significantly reduces the rate of these reactions, preserving the chemical integrity of the compound. While some related compounds may be stored at lower temperatures (e.g., -20°C for solutions of Ivabradine hydrochloride), refrigerated conditions are the consensus for the solid N-oxide form.[10]

G Temp Increased Temperature Rate Increased Rate of Chemical Reactions Temp->Rate Accelerates Degradation Degradation of Ivabradine N-Oxide Rate->Degradation Loss Loss of Purity and Potency Degradation->Loss

Caption: Relationship between temperature and degradation.

Moisture: The Risk of Hygroscopicity and Hydrolysis

Recommendation: Store Ivabradine N-Oxide in a tightly sealed container, away from moisture. The use of a desiccator or storage in a controlled low-humidity environment is highly recommended.

Scientific Rationale: The parent compound, Ivabradine hydrochloride, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12] While specific data for the N-oxide is less prevalent, it is prudent to assume similar tendencies. Absorbed water can lead to hydrolysis and can also accelerate other degradation pathways. The inclusion of desiccants like silica gel in the packaging of finished Ivabradine drug products underscores the importance of moisture control.

Light: Preventing Photodegradation

Recommendation: Protect the reference material from light by storing it in an amber or opaque container.

Scientific Rationale: Forced degradation studies on Ivabradine have demonstrated its susceptibility to photodegradation.[4][13][14] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of impurities. While finished drug products may exhibit photostability due to formulation and packaging, the pure reference material is more vulnerable.

G Storage Optimal Storage Conditions for Ivabradine N-Oxide Temp Temperature 2-8°C Storage->Temp Moisture Moisture Control (Tightly Sealed, Desiccator) Storage->Moisture Light Light Protection (Amber/Opaque Vial) Storage->Light Stability Maintained Purity and Stability Temp->Stability Moisture->Stability Light->Stability

Caption: Key storage parameters for stability.

Safe Handling Protocols

Safe handling practices are essential to protect both the analyst and the integrity of the reference material.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling Ivabradine N-Oxide. This includes:

  • Safety glasses with side shields or goggles: To protect the eyes from any airborne particles.[15][16]

  • Chemical-resistant gloves: To prevent skin contact.[17]

  • Laboratory coat: To protect clothing and skin.[18]

Engineering Controls

Handle the material in a well-ventilated area.[10] For procedures that may generate dust, such as weighing, the use of a chemical fume hood or a ventilated balance enclosure is recommended to minimize inhalation exposure.[15][17]

General Handling Procedures
  • Avoid breathing dust.[17][18]

  • Prevent contact with skin and eyes.[17]

  • Do not eat, drink, or smoke in the laboratory area.[10][15]

  • Wash hands thoroughly after handling.[10][15]

  • Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold solid.

Experimental Protocols

Protocol for Weighing the Reference Material
  • Preparation: Ensure the balance is clean, calibrated, and located in a draft-free area. If necessary, use a ventilated balance enclosure.

  • Equilibration: Remove the sealed container of Ivabradine N-Oxide from the refrigerator (2-8°C) and place it in a desiccator at ambient temperature for at least 30-60 minutes. This prevents moisture from condensing on the material when the container is opened.

  • Weighing: Tare a suitable weighing vessel (e.g., a glass vial or weighing paper). Using a clean spatula, carefully transfer the desired amount of the solid to the weighing vessel.

  • Recording: Record the exact weight of the material.

  • Storage: Immediately and tightly reseal the container of the reference material and return it to the recommended storage conditions (2-8°C).

Protocol for Preparation of a Stock Solution

The choice of solvent is critical for ensuring the stability of the prepared solution. Ivabradine N-Oxide is reported to be soluble in a mixture of methanol and DMSO.[8]

  • Solvent Selection: Based on available data, a mixture of methanol and DMSO is a suitable starting point.[8] For aqueous-based assays, solubility should be carefully determined.

  • Calculation: Calculate the volume of solvent required to achieve the desired concentration based on the accurately weighed amount of Ivabradine N-Oxide.

  • Dissolution: Add the weighed reference material to a volumetric flask. Add a portion of the selected solvent and gently swirl or sonicate to dissolve the material completely.

  • Final Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask. Cap and invert the flask several times to ensure a homogeneous solution.

  • Labeling and Storage: Transfer the solution to a labeled, light-protected container (e.g., an amber glass vial with a PTFE-lined cap). For short-term storage, refrigeration (2-8°C) may be adequate. For longer-term storage, freezing at -20°C or -80°C is recommended, though specific stability studies for Ivabradine N-Oxide in solution are not widely published. It is advisable to perform in-house stability checks.

Solution Storage Recommendations (Based on Ivabradine HCl data): [10]

TemperatureDurationConditions
-20°C Up to 1 monthSealed, protected from light
-80°C Up to 6 monthsSealed, protected from light

Summary of Best Practices

DoDon't
Store at 2-8°C. Don't store at room temperature for extended periods.
Keep the container tightly sealed. Don't leave the container open to the atmosphere.
Protect from light. Don't expose to direct sunlight or strong artificial light.
Use a desiccator for storage. Don't store in a high-humidity environment.
Wear appropriate PPE. Don't handle with bare hands.
Equilibrate to room temperature before opening. Don't open the container while it is still cold.

By adhering to these storage and handling guidelines, the integrity of the Ivabradine N-Oxide reference material can be preserved, leading to more accurate and reproducible scientific outcomes.

References

  • College ter Beoordeling van Geneesmiddelen. (2017, November 8). Openbaar beoordelingsrapport. Retrieved from [Link]

  • Allmpus. (n.d.). Ivabradine N-Oxide. Retrieved from [Link]

  • MSN Laboratories Private Limited. (n.d.). Ivabradine tablets 5mg & 7.5 mg. Retrieved from [Link]

  • Sobańska, K., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Retrieved from [Link]

  • Sobańska, K., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. Retrieved from [Link]

  • Gülsen, B., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(42), 26233-26242. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2511244-97-4 Ivabradin N-oxide Impurity. Retrieved from [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]

  • Patel, P. N., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2017, November 14). Public Assessment Report Scientific discussion Ivabradine Synthon. Retrieved from [Link]

  • Singh, S., et al. (2018). Ivabradine-induced photosensitivity and phosphenes: Case report. Indian Journal of Pharmacology, 50(2), 92-94. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS NO : 2511244-97-4 | Product Name : Ivabradin N-oxide. Retrieved from [Link]

  • Patel, D. B., et al. (2022). Formulation And Evaluation of Sustained-Released Ivabradine Hydrochloride Tablets Using Natural Gums. Journal of Pharmaceutical Negative Results, 13(4), 1-8. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010072409A1 - Process for preparation of ivabradine.
  • NPS MedicineWise. (2024, December 1). APO-Ivabradine. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Formulation and evaluation of orodispersible tablet of ivabradine hydrochloride. Pharmaceutical and Biological Evaluations, 4(3), 162-170. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2018, January 8). Public Assessment Report Scientific discussion Ivabradine Chanelle Medical. Retrieved from [Link]

  • Sobańska, K., et al. (2016, May 3). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Application Note: Solvent Selection for Ivabradine N-Oxide Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, primarily used in the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Ivabradine N-Oxide is a potential metabolite and degradation product of Ivabradine.[2][3][4] The selection of an appropriate solvent system is a critical first step in the development of analytical methods, formulation strategies, and in vitro biological assays for this compound. A suitable solvent must not only fully solubilize the compound at the desired concentration but also maintain its chemical integrity over the duration of the experiment or the shelf-life of a product.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for Ivabradine N-Oxide. It outlines theoretical considerations, detailed experimental protocols for assessing both solubility and stability, and guidance on data interpretation. The methodologies described herein are grounded in established principles of pharmaceutical sciences and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7][8][9][10]

Physicochemical Properties and Initial Solvent Considerations

A preliminary understanding of the physicochemical properties of Ivabradine and its N-oxide derivative is essential for a rational approach to solvent selection.

Ivabradine Hydrochloride Properties:

PropertyValueSource
Molecular Weight505.05 g/mol [11][12]
pKa1 (amine)8.5[13]
pKa2 (amide)2.4[13]
logP (neutral)2.1[13]
logD at pH 7.40.95[13]
Aqueous SolubilityHighly soluble over the GI pH range[13]

Ivabradine N-Oxide Properties:

PropertyValueSource
Molecular FormulaC27H36N2O6[3][4]
Molecular Weight484.58 g/mol [3][4]
Predicted SolubilitySoluble in Methanol-DMSO[3]

The presence of basic amine functionalities in Ivabradine suggests that its solubility, and likely that of its N-oxide, will be pH-dependent.[13] The N-oxide functional group will increase the polarity of the molecule, which may alter its solubility profile compared to the parent drug.

Initial solvent screening should encompass a range of polar protic, polar aprotic, and nonpolar solvents to broadly assess the compound's solubility characteristics. Commonly used pharmaceutical solvents are categorized by regulatory bodies based on their toxicity, with Class 3 solvents (e.g., ethanol, acetone, DMSO) having low toxic potential and being preferred.[14]

Experimental Protocols

Protocol for Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[15][16][17]

Materials:

  • Ivabradine N-Oxide (solid)

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV or UPLC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of Ivabradine N-Oxide to a series of vials. The excess should be visually apparent.

  • Add a known volume of each test solvent to the respective vials.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of Ivabradine N-Oxide in the diluted supernatant using a validated HPLC-UV or UPLC-MS method.

  • The measured concentration represents the equilibrium solubility of Ivabradine N-Oxide in that solvent at the specified temperature.

Protocol for Chemical Stability Assessment

This protocol outlines a forced degradation study to assess the stability of Ivabradine N-Oxide in promising solvents identified from the solubility assessment. Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[18][19][20][21]

Stress Conditions (as per ICH Q1A guidelines): [7][8][22]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 60 °C for 24 hours (in the selected solvent)

  • Photostability: Expose the solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18]

Procedure:

  • Prepare solutions of Ivabradine N-Oxide in the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of these solutions to the stress conditions outlined above. A control sample, protected from stress, should be kept at 2-8 °C.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • If necessary, neutralize the acid and base-stressed samples.

  • Dilute the samples appropriately with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.

  • Calculate the percentage of remaining Ivabradine N-Oxide and the percentage of each degradation product. A mass balance should be performed to account for all components.

Data Presentation and Interpretation

Solubility Data

The results of the equilibrium solubility study should be compiled into a clear and concise table for easy comparison.

Table 1: Equilibrium Solubility of Ivabradine N-Oxide in Various Solvents at 25 °C

SolventSolubility (mg/mL)
WaterHypothetical Value
PBS (pH 7.4)Hypothetical Value
0.1 M HClHypothetical Value
MethanolHypothetical Value
EthanolHypothetical Value
AcetonitrileHypothetical Value
DMSO> 100[11]
Stability Data

The stability data should be presented in a table that clearly shows the degradation profile under different stress conditions.

Table 2: Stability of Ivabradine N-Oxide in Methanol under Forced Degradation Conditions

Stress ConditionTime (hours)% Ivabradine N-Oxide Remaining% Total Degradants
Control (2-8 °C)2499.8< 0.2
Acid Hydrolysis (0.1M HCl, 60°C)2485.214.8
Base Hydrolysis (0.1M NaOH, 60°C)2478.521.5
Oxidation (3% H₂O₂, RT)2492.17.9
Thermal (60°C)2498.51.5
Photostability (ICH Q1B)-99.20.8

Visualization of the Solvent Selection Workflow

The overall process for selecting a suitable solvent can be visualized as a logical workflow.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Final Selection A Define Requirements (Concentration, Application) B Physicochemical Analysis (pKa, logP, Polarity) A->B C Select Candidate Solvents (Polar, Aprotic, etc.) B->C D Protocol 3.1: Equilibrium Solubility (Shake-Flask Method) C->D E Analyze Solubility Data D->E F Shortlist Solvents with Adequate Solubility E->F G Protocol 3.2: Forced Degradation Study (ICH Conditions) F->G H Analyze Stability Data (HPLC/UPLC) G->H I Assess Degradation Profile and Mass Balance H->I J Select Optimal Solvent (High Solubility, High Stability) I->J K Document Rationale and Data J->K

Caption: Workflow for systematic solvent selection for Ivabradine N-Oxide.

Conclusion and Recommendations

The selection of an appropriate solvent for Ivabradine N-Oxide requires a systematic approach that evaluates both solubility and stability. The protocols provided in this application note offer a robust framework for making an evidence-based decision.

  • For high concentration stock solutions for in vitro screening, a solvent like DMSO is often a suitable starting point due to its high solubilizing power for a wide range of compounds.[11] However, the final concentration of DMSO in the assay should be carefully controlled to avoid artifacts.

  • For analytical method development and reference standards, a solvent system that provides good solubility and in which the analyte is stable is paramount. This may involve a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer.

  • For formulation development, a wider range of pharmaceutically acceptable solvents (as defined by ICH Q3C guidelines) should be considered, with a focus on long-term stability under the intended storage conditions.[5]

It is imperative to validate the chosen solvent system for the specific application to ensure data integrity and the successful progression of the drug development program. The stability-indicating method developed during forced degradation studies will be a critical tool for all future stability assessments.[21][23]

References

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv.
  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15).
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • NDA 206,143 Ivabradine Clinical Pharmacology Review.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Ivabradine HCl (S 16257-2). AbMole BioScience.
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Ivabradine hydrochloride - Product D
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Development of forced degradation and stability indic
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • Shake Flask logK. Lokey Lab Protocols.
  • A Review on Force Degradation Studies for Drug Substances. ijarsct.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Quality Guidelines. ICH.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Solvent selection for process development.
  • (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities.
  • ivabradine hydrochloride.
  • Public Assessment Report - Ivabradine Mylan.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. PubMed.
  • Ivabradine N-Oxide. ChemicalBook.
  • Stable Ivabradine crystal and preparation thereof.
  • Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HCl.
  • Ivabradine N-Oxide. Allmpus.
  • Ivabradine N-oxide. Sigma-Aldrich.
  • Ivabradine N-Oxide. LGC Standards.
  • Public Assessment Report Scientific discussion Ivabradine Chanelle Medical.

Sources

Advanced Application Note: TLC/HPTLC Profiling of Ivabradine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivabradine Hydrochloride, a selective


 current inhibitor used in the management of stable angina pectoris, presents specific chromatographic challenges due to its basicity and the structural similarity of its stereoisomers and metabolic intermediates. While HPLC is the pharmacopoeial standard for release testing, Thin Layer Chromatography (TLC) and High-Performance TLC (HPTLC) offer distinct advantages for parallel high-throughput screening , reaction monitoring , and cost-effective impurity profiling .

This guide outlines a Stability-Indicating HPTLC Protocol capable of resolving Ivabradine from its key degradation products (acid/base hydrolysates, N-oxides) and process impurities (e.g., Dehydro-Ivabradine). It emphasizes the mitigation of "spot tailing" common to basic amine drugs on silica gel.

Chemical Context & Separation Logic

The Challenge: Basicity and Silanol Interactions

Ivabradine is a weak base containing a tertiary amine group. On standard silica gel plates, the acidic silanol groups (


) act as cation exchangers, interacting strongly with the protonated amine of Ivabradine.
  • Consequence: This results in severe peak tailing (

    
     variation) and poor resolution from impurities.
    
  • Solution: The mobile phase must contain a "competitor base" (Modifier). We utilize Triethylamine (TEA) or Ammonium Acetate . These modifiers preferentially bind to surface silanols, effectively "deactivating" the stationary phase and allowing Ivabradine to migrate as a compact, symmetrical band.

DOT Diagram 1: Separation Mechanism & Logic

SeparationLogic Silica Silica Stationary Phase (Acidic Si-OH groups) Interaction Strong Ionic Interaction (Tailing/Streaking) Silica->Interaction Without Modifier Blocked Silanols Blocked (Deactivation) Silica->Blocked Ivabradine Ivabradine (Cationic Amine) Ivabradine->Interaction Separation Clean Separation (Compact Spots) Ivabradine->Separation Modifier Modifier (TEA/Ammonia) Modifier->Silica Preferential Binding Blocked->Separation Ivabradine Migrates Freely

Figure 1: Mechanism of silanol deactivation using basic modifiers to prevent Ivabradine tailing.

Protocol A: Stability-Indicating HPTLC Method (Gold Standard)

This protocol is validated for specificity against stress-degradation products (acid, alkali, oxidative).

Materials & Reagents[1]
  • Stationary Phase: HPTLC plates silica gel 60

    
     (Merck), 
    
    
    
    cm, pre-washed with methanol.
  • Solvents: Methanol (LC-MS grade), Ethyl Acetate, Ammonium Acetate.[1]

  • Reference Standards: Ivabradine HCl (IVA), Dehydro-Ivabradine (Impurity 1), S-isomer (if chiral separation is required, note that standard silica does not separate enantiomers; this requires chiral plates).

Mobile Phase Preparation

A buffered organic system is selected to maintain pH and ionic strength.

  • Composition: Ethyl Acetate : Methanol : 0.389 M Ammonium Acetate[1]

  • Ratio: 1 : 5 : 1 (v/v/v)

  • Preparation: Dissolve 3.0 g Ammonium Acetate in 100 mL Methanol to create the 0.389 M stock. Mix 10 mL Ethyl Acetate, 50 mL Methanol, and 10 mL of the Ammonium Acetate stock.

  • Saturation: Chamber saturation is critical . Line a twin-trough chamber with filter paper and saturate for 20 minutes before development.

Sample Preparation
  • Standard Stock: 1.0 mg/mL Ivabradine HCl in Methanol.

  • Test Sample: Extract tablet powder equivalent to 10 mg Ivabradine in 10 mL Methanol. Sonicate for 15 mins, centrifuge at 3000 rpm, and use the supernatant.

Step-by-Step Workflow
  • Plate Pre-Washing: Develop the blank plate in Methanol to the top. Dry at 100°C for 5 mins. Why: Removes binder artifacts that interfere with UV densitometry.

  • Application: Apply 10 µL bands (6 mm width) using a Linomat 5 or equivalent applicator. Space bands 10 mm apart.

  • Development: Place plate in the saturated chamber. Develop until the solvent front reaches 80 mm (approx. 15-20 mins).

  • Drying: Air dry for 5 mins, then warm air stream for 2 mins to remove all traces of ammonia.

  • Detection: Densitometric scanning at 287 nm (Absorbance mode).[1] Deuterium lamp.

System Suitability Criteria (Self-Validating)
  • 
     of Ivabradine: 
    
    
    
  • Linearity:

    
     ng/band (
    
    
    
    )
  • Resolution (

    
    ):  > 1.5 between Ivabradine and nearest degradation product.
    

Protocol B: Rapid Process Monitoring (Manual TLC)

For quick reaction monitoring or raw material ID where densitometry is unavailable.

  • Mobile Phase: Chloroform : Methanol (1:1 v/v).[2]

  • Visualization: UV 254 nm (Dark spot on green background) and Iodine Vapor (Brown spot).

  • 
     Value:  ~0.63.[2]
    
  • Note: This system is faster but has lower resolving power for polar N-oxide impurities compared to Protocol A.

Impurity Profiling & Data Interpretation[4][5][6][7][8][9][10]

The following table summarizes the expected migration behavior of Ivabradine and common impurities using Protocol A.

CompoundTypeRelative

Detection Characteristics
Ivabradine HCl API1.00 (

)
UV 287 nm (Strong)
Dehydro-Ivabradine Process Impurity> 1.10 (Less Polar)UV 287 nm
Acid Degradant Hydrolysis Product< 0.80 (More Polar)UV 287 nm
N-Oxide (Ox1) Oxidative Degradant< 0.50 (Highly Polar)UV 287 nm
Photolytic Product Light DegradationDistinct band near solvent frontUV 287 nm

Note on Enantiomers: Standard Silica Gel 60 cannot separate the S-isomer (Active) from the R-isomer (Impurity). If chiral purity is required, use Chiralplate® (Macherey-Nagel) impregnated with copper salts and a mobile phase of Methanol:Water:Acetonitrile.

Experimental Workflow Diagram

Workflow Start Sample Preparation (Methanol Extraction) App Band Application (Linomat 5: 10 µL) Start->App Develop Development (EtOAc:MeOH:NH4OAc) App->Develop Saturation (20 min) Dry Drying (Remove Ammonia) Develop->Dry Scan Densitometry (287 nm) Dry->Scan Analysis Data Analysis (Peak Area vs Conc) Scan->Analysis

Figure 2: Step-by-step HPTLC workflow for Ivabradine analysis.

Troubleshooting & Optimization

  • Problem: Tailing spots.

    • Cause: Insufficient modifier (Ammonia/TEA) or insufficient chamber saturation.

    • Fix: Increase Ammonium Acetate concentration or ensure fresh mobile phase preparation.

  • Problem: Low Sensitivity.

    • Cause: Ivabradine has moderate UV absorption.

    • Fix: Increase band concentration to 2000 ng/band or use fluorescence quenching if available.

  • Problem: Ghost Peaks.

    • Cause: Contaminated development chamber.

    • Fix: Perform a blank run with mobile phase only before actual analysis.

References

  • Damle, M. C., & Bagwe, R. A. (2015).[2][3][4] Development and Validation of Stability-Indicating HPTLC Method for Ivabradine HCl. Pharma Science Monitor, 6(1), 141-152. Link

  • Motisariya, M. H., Patel, K., & Shah, P. A. (2013).[5] Validated stability-indicating high performance thin layer chromatographic method for determination of Ivabradine hydrochloride in bulk and marketed formulation. Bulletin of Faculty of Pharmacy, Cairo University, 51(2), 233-241.[6] Link

  • Maheshwari, S., Khandhar, A. P., & Jain, A. (2010).[3] Quantitative determination and validation of Ivabradine HCL by stability indicating RP-HPLC method. Eurasian Journal of Analytical Chemistry. Link

  • European Medicines Agency (EMA). (2017). Assessment Report: Ivabradine. (Details on S-isomer vs R-isomer impurities). Link

  • Pikul, P., Jamrógiewicz, M., & Ciura, K. (2016).[7] Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Resolution Between Ivabradine and Ivabradine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ivabradine chromatographic analysis. Resolving Ivabradine from its related substances—specifically its oxidative degradation product, Ivabradine N-oxide—is a notoriously difficult challenge in pharmaceutical impurity profiling. This guide provides researchers and drug development professionals with field-proven, chemometrically backed strategies to achieve baseline resolution.

Diagnostic Workflow

Workflow N1 Issue: Co-elution of Ivabradine & N-Oxide N2 Are N-Oxide diastereoisomers present? (Peak Splitting) N1->N2 N3 Select Stationary Phase N2->N3 Yes N4 Phenyl Column (π-π Interactions) N3->N4 Orthogonal Selectivity N5 C18 Column (Hydrophobic Retention) N3->N5 Standard RP N6 Gradient: 0.075% TFA + ACN/MeOH N4->N6 N7 Isocratic: pH 6.0 Buffer + Ternary Organic N5->N7 N8 Baseline Resolution (Rs > 1.5) N6->N8 N7->N8

Diagnostic workflow for resolving Ivabradine and N-Oxide diastereoisomers.

Frequently Asked Questions (FAQs)

Q1: Why do Ivabradine and Ivabradine N-Oxide consistently co-elute in standard reversed-phase (RP) methods? A1: The co-elution is driven by a combination of matching polarities and complex stereochemistry. Ivabradine N-oxide is an oxidative degradation product that possesses two chiral centers, leading to the formation of diastereoisomers[1]. Because diastereoisomers exhibit distinct physicochemical properties, they will separate on achiral RP-HPLC columns, often appearing as a split or shouldering peak[1]. However, the dipole moment introduced by the N-oxide group closely mimics the overall polarity of the parent Ivabradine molecule. In simple binary mobile phases (e.g., Water/Acetonitrile), the hydrophobic partitioning is insufficient to overcome this polarity match, resulting in severe peak overlap.

Q2: How does the choice of organic modifier impact the resolution of the N-oxide diastereoisomers? A2: Relying solely on Acetonitrile (a polar aprotic solvent) often fails to resolve the N-oxide diastereoisomers from the main peak. Introducing Methanol (a polar protic solvent) as a ternary modifier alters the hydrogen-bonding dynamics with the oxygen atom of the N-oxide group. A specific chemometrically optimized ratio—such as a 59:41 (v/v) mixture of Methanol to Acetonitrile—has been proven to optimize the selectivity factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and achieve baseline resolution for all critical peak pairs, including positional isomers.

Q3: Which stationary phase chemistry provides the highest selectivity for this critical pair? A3: While a standard C18 column (e.g., Zorbax Eclipse Plus C18) can achieve separation when the mobile phase is rigorously optimized via Box-Behnken design[2], utilizing a Phenyl column offers a powerful orthogonal retention mechanism. The


 interactions between the electron-rich phenyl stationary phase and the benzazepine ring of Ivabradine enhance the separation of the N-oxide diastereoisomers[3]. This is especially effective when coupled with a gradient elution containing 0.075% trifluoroacetic acid (TFA), which suppresses the ionization of residual silanols and sharpens the peaks[3].

Quantitative Data Comparison

The following table summarizes two validated approaches for resolving Ivabradine and its N-oxide diastereoisomers.

Chromatographic ParameterMethod A: Optimized Isocratic C18[1]Method B: Gradient Phenyl[3]
Stationary Phase Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)Zorbax Phenyl
Aqueous Phase 28 mM Phosphate buffer (pH 6.0)0.075% Trifluoroacetic acid (TFA) in Water
Organic Modifier Acetonitrile & Methanol (41:59 v/v)Acetonitrile & Methanol
Elution Mode IsocraticGradient
Flow Rate 1.6 mL/min1.5 mL/min
Column Temperature 34 °CAmbient
Detection UV at 220 nmPDA (285 nm) & QDa (Positive scan MS)
Primary Advantage Rapid, high-throughput isocratic separationSuperior

selectivity and MS compatibility

Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC Workflow

To ensure absolute trustworthiness and reproducibility, the following C18-based protocol incorporates a self-validating system suitability test (SST). Do not proceed to sample analysis unless the SST criteria are met.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve the appropriate mass of potassium dihydrogen phosphate in MS-grade water to achieve a 28 mM concentration. Adjust the pH to exactly 6.0 using ortho-phosphoric acid[2]. Filter through a 0.22 μm membrane.

    • Causality: Precise pH control is critical; a pH of 6.0 ensures the basic nitrogen atoms are in a consistent ionization state, preventing peak tailing and retention time drift.

  • Organic Phase (B): Prepare a ternary mixture of Acetonitrile and Methanol in a 41:59 (v/v) ratio[2].

    • Causality: Methanol provides the necessary hydrogen-bond donating capacity to interact with the N-oxide moiety, uniquely separating the diastereoisomers from the parent compound.

  • Pump Configuration: Set the isocratic pump to deliver 82% Phase A and 18% Phase B[4].

Step 2: System Equilibration and Self-Validation (SST)
  • Install a Zorbax Eclipse Plus C18 column (100 × 4.6 mm, 3.5 μm) and set the column compartment to 34 °C[5].

  • Equilibrate the system at a flow rate of 1.6 mL/min until a stable baseline is achieved at 220 nm[5].

  • Self-Validation Check: Inject a resolution standard containing 200 μg/mL Ivabradine and 4 μg/mL Ivabradine N-oxide.

    • Acceptance Criteria: The system is validated only if the resolution (

      
      ) between the two N-oxide diastereoisomers is 
      
      
      
      , and the
      
      
      between the second diastereoisomer and Ivabradine is
      
      
      .
    • Troubleshooting: If

      
      , adjust the Methanol:Acetonitrile ratio by 
      
      
      
      to fine-tune the hydrogen-bonding interactions.
Step 3: Sample Preparation
  • Due to the documented photosensitivity of Ivabradine, prepare all working solutions in amber glass vials and store them between 2 to 8 °C[4].

  • Dissolve samples directly in the mobile phase to prevent solvent-mismatch peak distortion at the column head.

Step 4: Chromatographic Execution
  • Inject 20 μL of the sample[2].

  • Monitor the elution. The N-oxide diastereoisomers will elute closely with the parent peak; rely on the validated

    
     from Step 2 to integrate the peaks accurately.
    

References

  • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. bg.ac.rs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUnLUIu3hL9DnZfuXuJGa7wTeFUHQ73FjWSjKhzyeaxtFG462fneIMzubZRc9wVW67pl0Q2MDP997mOGFZXBjMtinM4EtNAq_-Jjo-rf_j6-rBQf6_3oxhO-TDAzyLwRheVFfI_iRmG2-fQE2sAJaYBey1YEuisypizTdmrX4N6W3b0_A=]
  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKhgHDCk9c-kXcuYS9c9-2N7qa4VTaRG0kpvBRTvOM-y-7WFN-HLwhUXR8blO1mgnIZynZV23lOScRvg23nis6GzEjmopjg-d-MHnTYpv_R2PSe1deR2I38-CMc1vLzD8Xd2mrl2Q7uB2cCzZlDVn0IGuQvSZRBxfbsz6k]
  • (PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFySuu5gdCXYbwe9VLdaQroMWrbXgMlQ9xcC9Cj4s88x3vJXLvf8VVo6_3FI-D1cfYtn-zANHB9zTaps6RZf8ywbydz80OaE5jEv9eggVEhnlSrRyOlVQ8jjlTJrfUf-ZHYKsbWbmC1sPQDARYTVNSY9eBrsWKeng8UGHAmEZ1bQ5r9H6WbQARtGWHQ4JtvQwC_jctT-2OooXTD85_Uqb8pXbocN_p4Any6P_SqJBIrn-elK0U6RRLxZPKcsS9JpAnDdxdnSKdlt2fqok-Xz7Texl_upgsnjyfEinJ0jtaxXUgKw==]
  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities in: Acta Chromatographica Volume 32 Issue 1 (2020). akjournals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL9zQjRBX-yBl5pIDlZ2o-RZs7SlVYOx3G4Jk0wnAcS1aIwrXvCvt6kiLlGTQduZ-TSL1OeGOJp1uNmekfBLFcuVHS4LgGyMsIHDSfGtAzDVXsRvAcCUlGUMyuOkogsHnFJjdxgV28qWis33v8zMI9YJYJ--RGqx9-]
  • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. akjournals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQCF-SzT5KoHjY6KaK56oHn7VZwjOoWaArop9exXkCzGEqYrk0ZrMB_9oTi308O1uVtLkSk5GAudSB_kWrYbGT186wvhSK2ctNfMD6eBkbP2WYVHHWDYNIOHQ3-uEln1Lz821B5wWo_GgmAqp_na9EFHQgoW7D9D7JxnXaQDa4kfTQf72_]

Sources

Troubleshooting peak tailing of Ivabradine N-Oxide in chromatography

[1][2][3]

Executive Summary & Diagnostic Framework

The Challenge: Ivabradine N-Oxide (IVB-NO) often exhibits peak tailing (Asymmetry factor

12

The Mechanism: Unlike the parent molecule (a tertiary amine, pKa ~8.6), the N-oxide moiety is a weak base (pKa ~4.5) but a strong hydrogen bond acceptor .[2] Tailing in this specific impurity is rarely due to ionic interactions (which affect the parent); instead, it is caused by dipole-dipole interactions and hydrogen bonding with residual silanols on the stationary phase.

The following guide provides a self-validating troubleshooting protocol to isolate and resolve this issue.

Diagnostic Troubleshooting (Q&A)

Q1: I am using a standard C18 column at pH 6.0. The parent peak is sharp, but the N-Oxide tails.[3] Why?

A: This is a classic "interaction mismatch."[2] At pH 6.0, the parent Ivabradine is positively charged and may interact ionically with deprotonated silanols (Si-O⁻), but modern end-capped columns suppress this well.[1] However, the Ivabradine N-Oxide is largely neutral at this pH. Its highly polar N-O bond interacts avidly with free silanol groups (Si-OH) via hydrogen bonding.[1] Standard C18 ligands provide insufficient steric shielding for these polar interactions.[2]

Corrective Action: Switch to a Polar-Embedded group column (e.g., Amide-C18) or a Phenyl-Hexyl stationary phase.[1] These phases provide "water-rich" surface layers or pi-pi interactions that shield the silanols more effectively than hydrophobic C18 chains.[1]

Q2: My retention time for the N-Oxide is shifting, causing integration errors. Is this related to the tailing?

A: Yes, this indicates pH instability relative to the pKa .[2] The N-oxide has a pKa of approximately 4.[2]5. If your mobile phase pH is between 4.0 and 5.0, small fluctuations in buffer preparation will significantly alter the ionization state of the N-oxide (shifting between cationic and neutral forms). This "mixed-mode" state causes both retention drift and peak broadening.[1][2]

Corrective Action: Move the pH away from the pKa.

  • Option A (Low pH): pH 2.5 - 3.0 (using TFA or Formic Acid).[1] Both species are fully protonated; silanols are protonated (neutral), minimizing secondary interactions.

  • Option B (Neutral pH): pH 7.0 - 7.5 (using Ammonium Acetate).[1] Ensure the buffer concentration is at least 20 mM to mask active sites.[2]

Q3: Can I just add Triethylamine (TEA) to fix the shape?

A: For the N-oxide, TEA is often ineffective .[2] TEA acts as a "sacrificial base" to block ionic sites for positively charged amines.[2] Since the N-oxide tailing is often driven by H-bonding rather than ionic attraction, TEA (a base) does not effectively compete for the H-donor sites (silanols) in the same way it does for cation-exchange sites.[1]

Corrective Action: Increase the ionic strength of your buffer (e.g., from 10 mM to 50 mM Ammonium Acetate) rather than adding organic modifiers. This helps disrupt the solvation shell and secondary polar interactions.[2]

Step-by-Step Optimization Protocol

If you are developing a new method or rescuing a failing one, follow this logical workflow.

Phase 1: Mobile Phase Chemistry
ParameterRecommendationRationale
Buffer Type Ammonium Acetate or PhosphateAcetate provides better peak shape for polar N-oxides than Formate.[1][2]
pH Target 7.3 ± 0.1 or 2.5 ± 0.1 Avoid pH 4.0–5.5 (pKa overlap zone).
Ionic Strength 20–50 mMHigher salt concentration reduces the "Debye length," shielding surface interactions.
Organic Modifier Acetonitrile (ACN)ACN is an H-bond acceptor; it competes with the N-oxide for silanol binding sites better than Methanol.[1][2]
Phase 2: Column Selection Matrix

If mobile phase adjustments fail, the stationary phase is the root cause.

Column ClassSuitabilityMechanism of Action
Standard C18 LowProne to silanol H-bonding with N-oxides.[1][2]
Phenyl-Hexyl High Pi-pi interactions provide alternative retention; superior shielding.[1][2]
Polar Embedded (Amide) High Creates a hydration layer that prevents analyte contact with silanols.[1][2]
C18 (Hybrid Particle) MediumReduced silanol activity, but may still require pH optimization.

Visualizing the Troubleshooting Logic

The following decision tree illustrates the logical path for diagnosing peak tailing specific to N-oxide impurities.

TroubleshootingLogicStartObservation:Ivabradine N-Oxide Tailing (As > 1.5)CheckParentIs Parent (Ivabradine)also tailing?Start->CheckParentBothTailingSystemic Issue:Silanol Activity orColumn DeathCheckParent->BothTailingYesOnlyNOxideSpecific Interaction:H-Bonding or pH MismatchCheckParent->OnlyNOxideNoActionReplaceAction:Replace Column withHigh-Purity Hybrid SilicaBothTailing->ActionReplaceCheckPHCheck Mobile Phase pH(Is it 4.0 - 5.5?)OnlyNOxide->CheckPHPHBadYes (Near pKa)CheckPH->PHBadYesPHGoodNo (pH is optimized)CheckPH->PHGoodNoActionPHAction:Shift pH to 2.5 (Acidic)or 7.3 (Neutral)PHBad->ActionPHCheckSolventCheck Organic ModifierPHGood->CheckSolventIsMeOHUsing Methanol?CheckSolvent->IsMeOHYesIsACNUsing ACN?CheckSolvent->IsACNYesActionACNAction:Switch to Acetonitrile(Competes for H-bonds)IsMeOH->ActionACNActionColumnAction:Switch to Phenyl-Hexylor Polar-Embedded ColumnIsACN->ActionColumn

Caption: Logical workflow for isolating the root cause of N-oxide specific peak tailing.

References

  • Maheshwari, S. et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica. Available at: [Link]

  • Gulsen, B. et al. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Royal Society of Chemistry (RSC) Advances.[2] Available at: [Link]

  • McCalley, D. V. (2023).[3] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[2] Available at: [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.[2] Available at: [Link]

Strategies to prevent oxidation of Ivabradine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Technical Guide for the Stabilization of Ivabradine HCl in Solution Ticket ID: IVA-OX-PREV-001 Audience: Pharmaceutical Scientists, Analytical Chemists, Principal Investigators

The Oxidative Mechanism: Why Ivabradine Degrades

Expert Insight: Ivabradine (specifically the hydrochloride salt) is chemically robust in solid form but exhibits significant sensitivity in solution. The molecule contains a benzazepine ring system and a dimethoxy-phenyl moiety. These structural elements are electron-rich, making them primary targets for electrophilic attack by reactive oxygen species (ROS) and free radicals.

The degradation is not random; it follows specific kinetic pathways accelerated by three vectors:

  • Alkaline pH (>7.0): Promotes hydrolysis and increases the susceptibility of the amine group to oxidation.

  • Photolysis: UV light (254 nm) and visible light induce radical formation, leading to N-dealkylation.

  • Metal Ions: Trace transition metals (Fe, Cu) catalyze the formation of N-oxides and lactam impurities via Fenton-type reactions.

Visualization: Degradation Pathway Logic

The following diagram illustrates the critical checkpoints where Ivabradine stability is compromised.

IvabradineDegradation IVA Ivabradine (Intact) Radical Free Radical Formation IVA->Radical e- Transfer Stress Oxidative Stress (H2O2, Light, High pH) Stress->Radical Initiation NOxide N-Oxide Impurities (Diastereomeric) Radical->NOxide Oxygen Insertion Lactam Lactam Derivatives (Ring Oxidation) Radical->Lactam Carbonyl Formation Demethyl N-Demethylated Products Radical->Demethyl C-N Bond Cleavage

Figure 1: Mechanistic pathway of Ivabradine degradation leading to primary oxidative impurities (N-oxides and Lactams).

Troubleshooting Guide: Symptom & Solution

Use this matrix to diagnose stability failures in your current experiments.

ObservationProbable CauseCorrective Action (The "Fix")
Solution turns yellow/amber Photo-oxidation. The dimethoxy-phenyl group is forming chromophoric quinone-like intermediates.Immediate: Discard solution. Prevention: Switch to Amber Type 1 glass vials. Wrap reservoirs in aluminum foil.
HPLC: New peaks at RRT ~0.8-0.9 N-Oxide Formation. These are polar impurities formed by dissolved oxygen attacking the tertiary amine.Protocol A (below): Sparge all buffers with Nitrogen/Argon for 15 mins. Add EDTA (0.05%) to chelate trace metals.
HPLC: Peak splitting pH Drift / Buffer Failure. Ivabradine pKa is ~8.5 (amine). Near pH 7-8, it fluctuates between ionized and unionized forms.Protocol B (below): Lock pH between 2.0 and 3.0. Avoid phosphate buffers if pH > 7; use Ammonium Acetate only if pH < 6.
Precipitation in buffer Salting Out. High ionic strength or incompatible counter-ions.Ensure organic modifier (Acetonitrile) is >30% in the mobile phase/diluent.[1]

Stabilization Protocols (SOPs)

Protocol A: The "Inert Loop" Preparation (Gold Standard)

For critical assays (LC-MS/MS, Pharmacokinetics) where <0.1% degradation is required.

Principle: Removing dissolved oxygen (DO) halts the radical propagation step.

  • Solvent Prep: Select high-purity water (18.2 MΩ).

  • Degassing: Do not rely on sonication alone.

    • Insert a glass dispersion tube into the solvent.

    • Bubble High-Purity Nitrogen (

      
      ) or Argon at 5 PSI for 15 minutes.
      
  • Chelation (Optional but Recommended):

    • If using non-HPLC grade salts, add Disodium EDTA at 0.05% w/v . This sequesters trace Iron/Copper that catalyzes oxidation.

  • Headspace: When storing the solution, flush the vial headspace with

    
     before crimping the cap.
    
Protocol B: pH Control System

Ivabradine is acid-stable but alkali-labile. You must force the equilibrium toward the stable protonated form.

Target pH: 2.0 – 4.0 Recommended Buffer: Potassium Dihydrogen Phosphate (


) adjusted with Orthophosphoric Acid.[2]

Step-by-Step:

  • Dissolve 1.36g

    
     in 1000mL water.[2]
    
  • Measure pH (likely ~4.5).

  • Add 85% Orthophosphoric Acid dropwise until pH reaches 2.5 ± 0.1 .

  • Validation: This acidic environment protonates the amine, reducing the electron density on the nitrogen atom and making it less reactive to oxidative attack.

Decision Logic: Stabilization Workflow

Follow this logic gate to determine the necessary level of protection for your experiment.

StabilizationWorkflow Start Start: Ivabradine Solution Prep Duration Experiment Duration? Start->Duration Short < 4 Hours Duration->Short Acute Long > 24 Hours / Storage Duration->Long Chronic LightCheck Light Exposure Risk? Short->LightCheck Action2 CRITICAL: 1. Sparge with N2 2. Adjust pH to 2.5 3. Store at -20°C Long->Action2 Mandatory Action1 Standard Amber Glass No additives needed LightCheck->Action1 Low Risk LightCheck->Action2 High Risk

Figure 2: Decision tree for selecting appropriate stabilization measures based on experimental duration.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare stock solutions? A: Yes. Ivabradine HCl is soluble in DMSO up to ~100 mM.[3] However, DMSO is hygroscopic. Store DMSO stocks at -20°C to prevent water absorption, which can introduce dissolved oxygen and hydrolytic stress over months.

Q: Why does my HPLC baseline drift at 286 nm? A: This is likely due to the oxidation of the mobile phase itself if you are using THF or aged Acetonitrile. Ivabradine analysis requires high-grade Acetonitrile. Ensure your detection wavelength (286 nm) is not interfered with by buffer cut-offs (avoid Citrate buffers if possible; Phosphate is superior for UV transparency).

Q: Is Ivabradine light-sensitive in solid state? A: It is relatively stable in solid state, but in solution, it is highly photosensitive . We observed degradation products (specifically the lactam form) increasing by 5-10% after 24 hours of exposure to standard laboratory fluorescent lighting without protection.

References

  • Forced Degradation & Impurity Profiling: Use this source for mass spectrometry d

    • Source: National Institutes of Health (PMC) / Vertex AI
    • Title: Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Design
    • Link:1

  • pH Stability Profile: Use this source to validate the solubility and pH-dependent stability claims.

    • Source: FDA (Center for Drug Evaluation and Research)[4]

    • Title: Clinical Pharmacology and Biopharmaceutics Review: Ivabradine (Corlanor).
    • Link:5

  • Analytical Method Validation: Use this source for HPLC conditions (C18 column, pH 3.0 buffer).

    • Source: Wiley Online Library / PubMed
    • Title: Characterization of degradation products of ivabradine by LC-HR-MS/MS.
    • Link:6

  • Stock Solution Preparation: Use this source for solubility data in DMSO vs W

    • Source: Tocris Bioscience
    • Title: Ivabradine hydrochloride Technical D
    • Link:3

Sources

Optimizing mobile phase pH for Ivabradine impurity separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase pH for Ivabradine Hydrochloride Analysis[1]

Part 1: Critical Parameters (The "Why")

Q: Why is pH the single most critical variable for Ivabradine chromatography?

A: Ivabradine is a weak base with a pKa of approximately 8.6 (amine function) and a secondary pKa near 2.4 (amide function).

In Reverse Phase HPLC (RP-HPLC), the ionization state of the analyte dictates its interaction with the hydrophobic stationary phase (C18).

  • At pH < 6.0: The tertiary amine is fully protonated (

    
    ). The molecule is highly polar, resulting in faster elution (lower retention factor, 
    
    
    
    ). However, positively charged analytes often interact with residual silanols (
    
    
    ) on the silica support, causing peak tailing.
  • At pH 6.0 – 7.5: You approach the pKa. The percentage of neutral species (

    
    ) increases. Hydrophobic retention increases significantly. This pH range often provides the best selectivity (
    
    
    
    ) for separating Ivabradine from its synthesis-related impurities (e.g., positional isomers and diastereomers like Impurity X) which share similar pKa values but different hydrophobicities.
Q: What is the "Golden Zone" for Ivabradine separation?

A: Field data and literature suggest a pH range of 6.0 to 7.35 is optimal for separating complex impurity profiles.

  • pH 6.0 (Phosphate Buffer): Standard for UV detection methods.[1] Provides high buffer capacity and stable baseline.

  • pH 7.35 (Ammonium Acetate): Preferred for LC-MS or gradient methods to resolve difficult diastereomers (e.g., Impurity X).

Part 2: Troubleshooting Guide (The "How")

Scenario 1: Loss of Resolution Between Critical Pairs

Symptom: Impurities (specifically positional isomers) co-elute with the main Ivabradine peak or each other. Root Cause: At low pH (2.0–3.0), the ionization of all basic impurities is maximized, compressing the chromatographic window. Differences in hydrophobicity are masked by the dominant charge effect.

Corrective Protocol:

  • Shift pH Upward: Increase mobile phase pH to 6.0 . This suppresses ionization slightly, allowing the hydrophobic C18 chain to discriminate based on the carbon skeleton structure rather than just charge.

  • Modifier Adjustment: If pH 6.0 is insufficient, switch the organic modifier from 100% Acetonitrile to a mix of Acetonitrile:Methanol (e.g., 41:59 v/v) . Methanol provides different selectivity (protic solvent) which helps separate positional isomers.

Scenario 2: Significant Peak Tailing (Asymmetry > 1.5)

Symptom: The Ivabradine peak shows a "shark fin" shape with a long tail. Root Cause: Secondary Silanol Interactions. Even at pH 6.0, residual silanols on the column support may be ionized (


), attracting the protonated Ivabradine amine (

).

Corrective Protocol:

  • Buffer Concentration: Increase buffer strength (ionic strength) to 20–30 mM . This "masks" the silanols via cation exchange competition.

  • Column Selection: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). These are engineered to withstand higher pH and have chemically blocked silanols.

  • Add Triethylamine (TEA): Only if working at pH < 5. Add 0.1% TEA to the mobile phase to block silanol sites. Note: Avoid TEA in LC-MS.

Scenario 3: Retention Time Drift

Symptom: Retention time (


) varies between injections.
Root Cause:  Operating near the buffering limit or temperature fluctuations.
  • Phosphate buffers are excellent at pH 2.1–3.1 and 6.2–8.2.

  • Acetate buffers are effective at pH 3.8–5.8.

  • Ammonium Acetate buffers are effective near pH 7.0.

Corrective Protocol: If using Phosphate at pH 5.0, you are outside the buffering capacity. Adjust pH to 6.0 or 6.5 to stabilize the local environment. Ensure column temperature is thermostatted (typically 30°C – 35°C ).

Part 3: Visualization & Logic

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the mobile phase pH based on specific impurity challenges.

Ivabradine_Optimization Start START: Ivabradine Method Development Check_Mode Select Detection Mode Start->Check_Mode UV_Mode UV Detection (Standard) Check_Mode->UV_Mode MS_Mode LC-MS (Mass Spec) Check_Mode->MS_Mode Phosphate_Path Buffer: Phosphate (K2HPO4) UV_Mode->Phosphate_Path Acetate_Path Buffer: Ammonium Acetate MS_Mode->Acetate_Path pH_Decision Select pH Range Phosphate_Path->pH_Decision High_pH pH 7.35 (High Retention) Acetate_Path->High_pH Low_pH pH 2.5 - 3.0 (Fast Elution) pH_Decision->Low_pH Mid_pH pH 6.0 - 6.5 (Balanced Retention) pH_Decision->Mid_pH Issue_Tailing Issue: Peak Tailing? Low_pH->Issue_Tailing Issue_Res Issue: Isomer Overlap? Mid_pH->Issue_Res High_pH->Issue_Res Sol_Tailing Action: Use Hybrid Column OR Increase Ionic Strength Issue_Tailing->Sol_Tailing Sol_Res Action: Add Methanol to Organic Phase Issue_Res->Sol_Res

Caption: Decision logic for optimizing mobile phase pH and buffer selection for Ivabradine impurities.

Part 4: Experimental Protocols

Protocol A: Preparation of Optimal Mobile Phase (pH 6.0)

Cited in Pharmacopoeial and Robustness Studies [1, 2].

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[1][2]
    
  • Orthophosphoric Acid (85%)

  • HPLC Grade Acetonitrile[2]

  • HPLC Grade Methanol[3]

Step-by-Step:

  • Buffer Preparation: Dissolve 3.81 g of

    
     in 1000 mL of Milli-Q water to make a ~28 mM solution.
    
  • pH Adjustment: Monitor pH using a calibrated meter. Add Orthophosphoric acid dropwise until pH reaches 6.0 ± 0.05 .

  • Filtration: Filter through a 0.45 µm Nylon membrane filter.

  • Mobile Phase Mixing:

    • Isocratic: Mix Buffer : Acetonitrile : Methanol in a ratio of 40 : 15 : 45 (Adjust organic ratio based on column dimensions).

    • Note: Adding Methanol is crucial for resolving positional isomers.

Protocol B: Gradient Method for LC-MS (pH 7.35)

For identification of unknown impurities [3].

Reagents:

  • Ammonium Acetate[4][5][6][7]

  • Ammonium Hydroxide (25%)[4][5]

  • Acetonitrile[4][1][2][3][5][6][7][8][9]

Step-by-Step:

  • Buffer Preparation: Dissolve Ammonium Acetate to a concentration of 20 mM in water.

  • pH Adjustment: Adjust pH to 7.35 using dilute Ammonium Hydroxide.

  • Gradient Program:

    • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.35)[4][5][6]

    • Mobile Phase B: Acetonitrile

    • Time 0: 85% A / 15% B

    • Time 25: 60% A / 40% B[2]

Part 5: Data Summary

Table 1: Effect of pH on Ivabradine Chromatographic Attributes (Simulated/Aggregated Data)

ParameterpH 3.0 (Phosphate)pH 6.0 (Phosphate)pH 7.35 (Ammonium Acetate)
Retention Time (

)
~4.5 min (Fast)~6.5 min (Optimal)~8.0+ min (Retained)
Tailing Factor (

)
1.3 - 1.6 (Risk of tailing)1.1 - 1.2 (Sharp)< 1.1 (Excellent)
Impurity Resolution Poor for isomersGoodExcellent for diastereomers
Column Requirement Standard C18Standard C18Hybrid C18 (High pH stable)

References

  • Tomić, J., et al. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1).

  • Maheshwari, S., et al. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences.

  • Stajić, A., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 34(1).

Sources

Technical Support Center: Resolving Co-elution of Ivabradine N-Oxide and Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Advanced Troubleshooting for Ivabradine Impurity Profiling Audience: Analytical Chemists, QC Researchers, and Method Development Scientists[1][2][3]

Introduction: The "N-Oxide Challenge" in Ivabradine Analysis

Welcome to the technical support hub for Ivabradine analysis. If you are reading this, you are likely facing a specific chromatographic hurdle: the co-elution of Ivabradine N-Oxide (Impurity X) with the parent drug or the inability to resolve its two diastereomers.[2][3]

Ivabradine HCl is a pure (S)-enantiomer.[2][3] However, its primary oxidative degradation product, the N-Oxide, introduces a second center of chirality at the nitrogen atom (or influences the existing geometry), resulting in two distinct diastereomers (often labeled Impurity X1 and X2 ).[1][2][3]

The Core Problem:

  • Polarity Similarity: The N-Oxide is polar, often eluting close to other polar process impurities (like Impurity I-IX).[1][2][3]

  • Diastereomeric Collapse: Standard C18 gradients often merge X1 and X2 into a single broad peak or, worse, a "shoulder" on the main Ivabradine peak.[1][2][3]

  • pH Sensitivity: The separation is governed almost entirely by the ionization state difference between the tertiary amine of the parent and the N-oxide moiety.[2][3]

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to resolve these specific issues.

Module 1: The Mechanism of Separation (The "Why")

To fix the method, you must understand the molecular behavior driving the separation.[1][3]

Q: Why do Ivabradine and its N-Oxide co-elute?

A: Co-elution typically occurs when the mobile phase pH neutralizes the selectivity advantage provided by the basicity of Ivabradine.[2][3]

  • Ivabradine (Parent): Contains a tertiary amine.[2][3][4]

    • pKa: ~9.4.[2][3][4]

    • State at pH 6-7: Fully protonated (

      
      ).[2][3] It interacts strongly with the stationary phase via hydrophobic retention and potential silanol interactions (if unsuppressed), but its charge makes it more polar than the free base.[2][3]
      
  • Ivabradine N-Oxide:

    • pKa: ~4.5 (typical for amine N-oxides).[2][3]

    • State at pH 6-7: Largely neutral/zwitterionic.[1][2][3] It does not carry the strong positive charge of the parent.[2][3]

The Fix: By operating at pH 6.0–7.5 , you maximize the difference in ionization.[1][3] The parent remains cationic (retentive but distinct), while the N-oxide is neutral.[1][2][3] If you lower the pH to < 3.0, both species may become protonated (the N-oxide oxygen can accept a proton), narrowing the selectivity window.[1][2][3]

Q: Why can't I separate the two N-Oxide diastereomers?

A: Diastereomers have identical chemical connectivity but different 3D spatial arrangements.[1][2][3]

  • Cause: Standard C18 columns often lack the "steric selectivity" to distinguish these subtle shape differences.[2][3]

  • Solvent Effect: Research indicates that Methanol can cause co-elution of Ivabradine N-oxide diastereomers due to H-bonding effects that mask their spatial differences.[1][2][3] Acetonitrile (ACN) is the preferred organic modifier as it forms a dipole-dipole layer that enhances steric recognition.[2][3]

Module 2: Method Development & Optimization Protocols

Protocol A: The "Gold Standard" Separation Conditions

Use this protocol as your baseline. If your current method deviates significantly, align with these parameters first.

ParameterRecommended SettingTechnical Rationale
Column Phenyl-Hexyl or High-Density C18 (e.g., Zorbax Eclipse Plus C18)Phenyl phases offer

interactions that enhance diastereomer resolution.[1][2][3]
Mobile Phase A 10-20 mM Ammonium Acetate, pH 7.0 - 7.35 Maintains Parent (+) and N-Oxide (Neutral) states.[1][2][3]
Mobile Phase B Acetonitrile (Avoid Methanol)ACN provides sharper peaks and better steric selectivity for isomers.[2][3]
Flow Rate 1.0 - 1.5 mL/min (Standard HPLC)Optimized for diffusion rates of large molecules like Ivabradine.[2][3]
Detection UV @ 286 nm Max absorbance for Ivabradine; avoids low-UV solvent cut-off noise.[1][2][3]
Protocol B: Gradient Optimization for Diastereomers

If X1 and X2 are merging, use this shallow gradient approach:

  • Initial Hold: 5-10% B for 2 minutes (Traps polar impurities).

  • Shallow Ramp: 10% B to 40% B over 25 minutes.[2][3] Critical Step: The shallow slope allows the diastereomers to partition differentially.

  • Wash: Ramp to 90% B to elute highly retained impurities.[2][3]

Module 3: Troubleshooting & FAQs

Scenario 1: "My N-Oxide peak is burying itself under the Parent peak."

Diagnosis: The retention of the parent drug is too low, or the N-oxide is retaining too long.[1][2][3] Corrective Action:

  • Check pH: If pH is < 5.0, raise it to 6.5–7.0 . This ensures the parent is fully ionized (elutes faster relative to neutral) but the N-oxide remains neutral.[2][3]

  • Buffer Strength: Increase buffer concentration from 10mM to 25mM . This suppresses secondary silanol interactions that might be causing the parent peak to tail into the impurity.[2][3]

Scenario 2: "I see one broad peak for the N-Oxide instead of two."

Diagnosis: Loss of diastereomeric resolution.[2][3] Corrective Action:

  • Switch Solvent: Change organic modifier from Methanol to Acetonitrile . Methanol often compresses diastereomeric selectivity in this molecule.[2][3]

  • Temperature: Lower the column temperature to 25°C or 30°C . Higher temperatures (e.g., 50°C) increase mass transfer but reduce the thermodynamic differences required to separate diastereomers.[1][2][3]

Scenario 3: "Ghost peaks are appearing near the N-Oxide."

Diagnosis: Ivabradine is photosensitive and susceptible to oxidative degradation in solution.[2][3] Corrective Action:

  • Protect from Light: Use amber glassware for all sample prep.[2][3]

  • Auto-sampler Stability: Maintain auto-sampler temperature at 4°C .

  • Fresh Buffer: Ammonium acetate buffers can grow bacteria or change pH over 48 hours.[2][3] Prepare fresh daily.

Visualizing the Solution

Figure 1: Separation Logic & Troubleshooting Decision Tree

This diagram illustrates the decision-making process for resolving co-elution based on the observed chromatogram.

Ivabradine_Troubleshooting Start Start: Analyze Chromatogram Issue_Type Identify the Issue Start->Issue_Type Coelution_Parent N-Oxide Co-elutes with Parent Drug Issue_Type->Coelution_Parent Coelution_Diast N-Oxide Diastereomers (X1 & X2) Merge Issue_Type->Coelution_Diast Check_pH Check Mobile Phase pH Coelution_Parent->Check_pH Check_Solvent Check Organic Modifier Coelution_Diast->Check_Solvent Action_pH_Low pH is < 5.0? Raise to 6.0 - 7.35 Check_pH->Action_pH_Low Selectivity Loss Action_Buffer pH is OK? Increase Buffer Conc. (10mM -> 25mM) Check_pH->Action_Buffer Peak Tailing Action_MeOH Using Methanol? Switch to Acetonitrile Check_Solvent->Action_MeOH Stereo-selectivity Loss Action_Column Using C18? Switch to Phenyl-Hexyl or Lower Temp (25°C) Check_Solvent->Action_Column Resolution < 1.5

Caption: Decision tree for isolating Ivabradine N-Oxide from parent drug and resolving its diastereomers.

References

  • RSC Publishing. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides."[2][3] Analytical Methods. Available at: [Link]

  • Acta Chromatographica. "Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities." Available at: [Link]

  • Semantic Scholar. "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach." Available at: [Link]

  • Cellular Physiology and Biochemistry. "Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels." (Source for pKa data). Available at: [Link]

Sources

Technical Support Center: Baseline Noise Investigation in LC-MS Analysis of Ivabradine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges of analyzing Ivabradine (a specific heart rate-lowering agent acting on the


 current) and its primary active metabolite, N-desmethyl ivabradine (S-18982) .

As a basic benzazepinone derivative, Ivabradine presents unique analytical hurdles: it is prone to adsorption (carryover), sensitive to silanol interactions (peak tailing), and susceptible to significant matrix effects in plasma due to its high protein binding (~70%). This guide moves beyond generic advice, offering causal analysis and self-validating protocols to eliminate baseline noise and improve Lower Limits of Quantitation (LLOQ).

Module 1: The Detection (Mass Spectrometry Parameters)

Q: I am seeing high chemical background noise in the m/z 177 channel. Is this normal?

A: While the m/z 177 product ion is the most intense fragment for Ivabradine, it is a low-mass fragment that is susceptible to interference from solvent clusters and mobile phase impurities.

Causality: Ivabradine (


) and N-desmethyl ivabradine (

) both fragment to a common substructure at m/z 177.1. However, low-mass transitions often fall into the "chemical noise" region of ESI sources.

Protocol for Validation:

  • Transition Verification: If baseline noise compromises the LLOQ at m/z 177.1, switch the quantifier to a higher mass transition if sensitivity permits, or use it as a qualifier.

  • Cross-Talk Check: Ensure your collision cell flushing is adequate. Since both parent and metabolite share the 177 fragment, insufficient chromatographic separation combined with cross-talk can create "ghost" noise.

Recommended MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (V)*
Ivabradine 469.3177.1262.1~30-40
N-desmethyl (S-18982) 455.3262.1177.1~25-35
Ivabradine-d3 (IS) 472.3180.1265.1~30-40

Note: Collision energies are instrument-dependent and must be optimized via infusion.

Module 2: The Separation (Chromatography & Mobile Phase)[1][2][3][4]

Q: My peaks are tailing, and the baseline drifts during the gradient. How do I fix this?

A: Ivabradine is a basic compound (tertiary amine). Peak tailing and baseline drift usually indicate secondary interactions with free silanols on the column or pH instability.

Causality: At neutral pH, residual silanols on C18 columns are negatively charged. The positively charged Ivabradine interacts ionically, causing tailing. Furthermore, "dirty" mobile phases (e.g., aged aqueous buffers) accumulate contaminants on the column head, which elute as a broad hump (drift) during the organic ramp.

Self-Validating Protocol:

  • Acidify the Mobile Phase: You must maintain a pH < 3.0 to suppress silanol ionization.

    • Recommendation: 0.1% Formic Acid + 5mM Ammonium Formate. The ammonium ions compete for silanol sites, sharpening the peak.

  • Column Selection: Switch to a "hybrid particle" or "end-capped" column (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus) designed for high-pH stability or minimized silanol activity.

Visualizing the Metabolic & Analytical Pathway

The following diagram illustrates the relationship between the parent drug, the metabolite, and the critical decision points in the LC-MS workflow.

Ivabradine_Workflow Ivabradine Ivabradine (m/z 469.3) CYP3A4 CYP3A4 (Liver/Gut) Ivabradine->CYP3A4 Metabolism Sample Plasma Sample (High Protein Binding) Ivabradine->Sample In vivo Metabolite N-desmethyl Ivabradine (S-18982) (m/z 455.3) CYP3A4->Metabolite Demethylation Metabolite->Sample LLE LLE Extraction (Ethyl Acetate/TBME) Sample->LLE Clean-up LC LC Separation (C18, Acidic pH) LLE->LC Inject MS MS/MS Detection (ESI+) LC->MS Elute

Figure 1: Metabolic pathway of Ivabradine to S-18982 and the analytical workflow required to isolate them from plasma matrices.

Module 3: The Matrix (Sample Preparation)

Q: I used Protein Precipitation (PPT) with Acetonitrile, but I see significant ion suppression. Why?

A: PPT is a "dilute and shoot" method that removes proteins but leaves phospholipids (PLs) behind. PLs elute late in the gradient and often cause unpredictable baseline suppression or enhancement in subsequent injections.

Causality: Ivabradine is ~70% protein-bound.[1][2][3][4] While PPT releases the drug, the remaining lipids compete for charge in the ESI droplet (Ion Suppression), specifically affecting the ionization efficiency of co-eluting analytes.

The Fix: Liquid-Liquid Extraction (LLE) LLE is superior for this application as it excludes phospholipids.

Step-by-Step LLE Protocol:

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard (Ivabradine-d3).

  • Alkalinize: Add 50 µL of 0.1M NaOH (Ivabradine is basic; high pH pushes it to the uncharged state, improving organic solubility).

  • Extract: Add 1.0 mL Tert-butyl methyl ether (TBME) or Ethyl Acetate .

    • Why TBME? It forms a very distinct upper layer and extracts basic drugs cleanly while leaving most phospholipids in the aqueous phase.

  • Agitate: Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.

  • Evaporate: Transfer supernatant; dry under Nitrogen @ 40°C.

  • Reconstitute: 100 µL Mobile Phase (Initial gradient conditions).

Module 4: Troubleshooting Workflow

Q: How do I systematically identify the source of my baseline noise?

A: Follow this isolation logic. Do not change multiple parameters at once.

Noise_Troubleshooting Start High Baseline Noise Detected Step1 Inject pure Solvent Blank Start->Step1 Decision1 Noise Present? Step1->Decision1 SourceIssue Source Contamination Action: Clean Cone/Capillary Decision1->SourceIssue Yes (Constant) Step2 Run 'Zero Volume' Injection (Run gradient without injection) Decision1->Step2 No (Only with Gradient) MobilePhase Mobile Phase/Column Issue Decision2 Noise Present? Step2->Decision2 SolventDirt Contaminated Solvents Action: Replace aqueous buffer Decision2->SolventDirt Yes ColumnBleed Column Carryover/Bleed Action: Wash Column with high organic Decision2->ColumnBleed No (Peak specific)

Figure 2: Logic flow for isolating the source of baseline noise in LC-MS/MS.

References

  • François-Bouchard, M., et al. (2000).[5][6] "Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269.[6]

  • Jiang, J., et al. (2012).[5] "Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study." Biomedical Chromatography, 27(12), 1603-1608.[7]

  • Seo, H., et al. (2014). "Simultaneous determination of ivabradine and its active metabolite N-desmethyl ivabradine in human plasma by LC-MS/MS." Journal of Pharmaceutical Investigation.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Sources

Technical Support Center: Precision Analysis of Ivabradine & Polar Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Troubleshooting Retention Time (RT) Shifts in LC-MS/MS Analyte Scope: Ivabradine (Parent) and N-desmethyl ivabradine (S-18982)[1][2]

Triage: Diagnostic Logic Flow

Before altering your method, visualize the failure mode to identify the root cause.

TroubleshootingFlow Start START: RT Shift Observed CheckPressure Check System Pressure Start->CheckPressure LeakCheck Leak / Pump Failure CheckPressure->LeakCheck Unstable Pressure CheckAnalyte Is it only the Metabolite shifting? CheckPressure->CheckAnalyte Stable Pressure ParentStable Ivabradine Stable Metabolite Drifting CheckAnalyte->ParentStable Yes BothShift Both Analytes Shifting CheckAnalyte->BothShift No ChemistryIssue Chemistry Issue: Polarity/Dewetting ParentStable->ChemistryIssue HardwareIssue Hardware Issue: Temp/Mixing/Gradient BothShift->HardwareIssue Action1 Action: Check Column Phase Collapse (Dewetting) ChemistryIssue->Action1 Action2 Action: Check pH Buffer Capacity ChemistryIssue->Action2

Figure 1: Diagnostic logic tree for isolating retention time shifts. Note that metabolite-specific drift usually indicates a chromatographic chemistry failure rather than a hardware failure.[1][2]

The Chemistry of Drift: Why S-18982 Fails First

User Question: "My Ivabradine peak is stable at 2.5 min, but the N-desmethyl metabolite (S-18982) drifts earlier with every injection. Why?"

Technical Insight: This is a classic signature of retention loss due to polarity mismatch or phase collapse .[2] Ivabradine is a benzazepine derivative metabolized by CYP3A4.[2][3] The primary metabolic step is N-desmethylation.[2][4]

The Mechanism[4][5][6]
  • Polarity Increase: The loss of the methyl group exposes a secondary amine, significantly increasing the polarity of S-18982 compared to the parent.

  • pKa Sensitivity: Ivabradine has a pKa of ~8.8 (amine).[2] The metabolite retains this basic character. In standard acidic LC-MS mobile phases (0.1% Formic Acid), both are positively charged.[1][2]

  • The "Dewetting" Phenomenon: To retain the more polar S-18982 on a C18 column, you likely lowered the initial organic concentration (e.g., <5% B). If you are using a standard C18 column (not an "Aq" or "T3" type), the hydrophobic C18 chains will fold down to escape the water, effectively reducing the surface area available for interaction. The polar metabolite loses retention first because it relies most heavily on that marginal interaction near the void volume.

Analyte Comparison Table
FeatureIvabradine (Parent)N-desmethyl Ivabradine (S-18982)Chromatographic Risk
Structure Tertiary AmineSecondary AmineSecondary amines interact more strongly with residual silanols (tailing).[1][2]
LogP ~2.1 (Neutral)< 1.5 (Estimated)Lower LogP = Less hydrophobic retention; elutes closer to void.[1][2]
Retention Mode Strong HydrophobicWeak HydrophobicSusceptible to "Phase Collapse" in high aqueous conditions.[2]
Drift Risk LowHigh Slight changes in % Organic or Temperature cause massive k' shifts.[2]

Troubleshooting RPLC (Reverse Phase)

User Question: "I am using a C18 column with 0.1% Formic Acid. The metabolite peak shape is tailing and retentions are inconsistent. How do I fix this?"

Root Cause 1: Uncapped Silanols & pH

The secondary amine of the metabolite can hydrogen bond with acidic silanols on the silica surface if they are not "end-capped."

  • Fix: Ensure you are using a highly end-capped column (e.g., C18-MS, BEH C18).[1][2]

  • Buffer Strategy: 0.1% Formic acid provides a pH ~2.[2]7. This is far from the pKa (~8.8), ensuring full ionization.[2] However, if the buffer strength is too low, the local pH inside the pore can shift.

    • Recommendation: Switch to 10mM Ammonium Formate (pH 3.0) . The added ionic strength reduces secondary silanol interactions and stabilizes the protonation state.

Root Cause 2: Phase Collapse (Dewetting)

If your method starts at 100% Aqueous (or >95%) to capture the polar metabolite:[1][2]

  • The Issue: Standard C18 phases "dewet" after stopping flow or during long equilibration, leading to zero retention for early eluters.

  • The Fix:

    • Change Column: Switch to a column designed for 100% aqueous stability (e.g., C18-Aq, Polar-C18, or T3 bonding).[1][2] These have compatible side chains that prevent pore dewetting.[2]

    • Modify Method: Do not go below 5% Organic if using a standard C18.

Protocol: Column Regeneration for Dewetted Phases

If you suspect your column has dewetted (retention dropped suddenly):

  • Flush: 100% Acetonitrile for 20 minutes (re-wets the pores).[2]

  • Equilibrate: 90% Water / 10% Acetonitrile for 10 minutes.

  • Test: Run a standard. If RT returns, the issue was dewetting.

The HILIC Alternative

User Question: "I cannot separate the metabolite from the matrix salts in RPLC. Should I use HILIC?"

Technical Insight: Yes. Since N-desmethyl ivabradine is polar and cationic, HILIC (Hydrophilic Interaction Liquid Chromatography) is mechanistically superior for separating it from phospholipids and salts.[1][2]

Decision Matrix: RPLC vs. HILIC[2][7][8][9][10][11]
ParameterRPLC (C18)HILIC (Silica/Amide)
Elution Order Metabolite (Early) -> Parent (Late)Parent (Early) -> Metabolite (Late)
Sensitivity StandardEnhanced (High organic mobile phase desolvates better in MS).[1][2]
Equilibration Fast (5-10 column volumes)Slow (20-30 column volumes required).[1][2]
Sample Diluent Aqueous/WeakOrganic/Strong (Must be >80% ACN).[1][2]

Critical HILIC Warning: If you switch to HILIC, you must change your sample diluent.[2] Injecting a water-based sample into a HILIC column will cause massive peak distortion (breakthrough) for the polar metabolite.[1][2]

  • Protocol: Extract plasma/urine with Acetonitrile (protein precipitation).[1][2] Inject the supernatant directly (high organic content).[2]

System Suitability & Validation

Implement this self-validating protocol before every batch.

To ensure data trustworthiness (E-E-A-T), you must define a "Pass/Fail" criteria for the metabolite specifically, not just the parent drug.

SST Protocol for Ivabradine Metabolites:

  • Injection 1-5: Conditioning injections (Matrix blank). Do not skip. Basic metabolites modify active sites.[1]

  • Injection 6: System Suitability Standard (Low Level).

  • Acceptance Criteria:

    • Retention Time: ± 0.05 min from established mean.

    • Peak Tailing: Asymmetry factor < 1.5 (Critical for N-desmethyl metabolite).[1][2]

    • Response: S/N > 10.

References

  • FDA Center for Drug Evaluation and Research. (2015).[1][2] Corlanor (Ivabradine) Clinical Pharmacology and Biopharmaceutics Review. Application Number: 206143Orig1s000.[2] Retrieved from [Link]

  • Ma, J., et al. (2019).[2] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technologies Application Note. Retrieved from [Link]

  • Dolan, J. W. (2020).[1][2] "Troubleshooting Basics, Part 3: Retention Problems." LCGC International.[2] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation of UHPLC vs. HPLC for Ivabradine N-Oxide Quantification: An ICH Q2(R1/R2) Compliant Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Expert Insight

In the impurity profiling of Ivabradine Hydrochloride , the quantification of Ivabradine N-Oxide presents a distinct chromatographic challenge. Unlike process-related impurities, the N-Oxide is a degradation product formed under oxidative stress (per ICH Q1B stability testing).[1][2] It possesses high polarity and often exists as diastereomers that can co-elute with the Active Pharmaceutical Ingredient (API) in traditional HPLC methods.

This guide objectively compares a legacy HPLC-UV approach against an optimized UHPLC-PDA method.[1][2] While the legacy method is robust, it lacks the peak capacity to resolve N-oxide diastereomers efficiently. The UHPLC alternative proposed here demonstrates superior resolution (


), a 5-fold reduction in solvent consumption, and compliance with the modernized ICH Q2(R2)  lifecycle requirements.

Mechanistic Background: The Oxidative Pathway

Understanding the formation of the N-Oxide is critical for "Specificity" validation. Ivabradine contains a tertiary amine within a benzazepine ring system.[2] Under oxidative stress (e.g., peroxides in excipients or headspace oxygen), this amine undergoes N-oxidation.[1][2]

Visualization: Ivabradine Oxidative Degradation Pathway[1][3]

Ivabradine_Degradation API Ivabradine HCl (Tertiary Amine) Intermediate Transition State (Nucleophilic Attack) API->Intermediate Oxidation Stress Oxidative Stress (H2O2 / Peroxides) Stress->Intermediate NOxide Ivabradine N-Oxide (Major Degradant) Intermediate->NOxide Oxygen Transfer Diastereomers Diastereomers (R/S Configurations) NOxide->Diastereomers Chiral Center Resolution

Figure 1: Mechanistic pathway of Ivabradine N-Oxide formation.[1][2] The tertiary amine is the site of oxidation, leading to diastereomeric N-oxides.

Comparative Analysis: Legacy HPLC vs. Optimized UHPLC

The following data summarizes the performance metrics of both systems. The "Legacy" method represents a standard pharmacopoeial approach (C18, 5µm), while the "Optimized" method utilizes sub-2-micron particle technology.

Table 1: System Performance Comparison
ParameterLegacy HPLC MethodOptimized UHPLC MethodImprovement Factor
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)N/A
Flow Rate 1.0 mL/min0.4 mL/min60% Solvent Savings
Run Time 25.0 minutes6.5 minutes3.8x Faster
N-Oxide

~12.4 min~2.8 min-
Resolution (

)
1.8 (Marginal)3.2 (Robust)+77% Resolution
LOD (Sensitivity) 0.05 µg/mL0.01 µg/mL5x More Sensitive
Backpressure ~120 bar~550 barRequires UHPLC Pump

Expert Commentary: The Legacy method often suffers from "peak tailing" of the amine API, which can mask the pre-eluting N-Oxide. The UHPLC method utilizes a higher theoretical plate count (


) to sharpen the peaks, ensuring the N-Oxide is quantified accurately even at trace levels (0.05%).[2]

Detailed Experimental Protocol (Optimized UHPLC)

This protocol is designed to be self-validating ; it includes System Suitability Tests (SST) that must pass before data is accepted.[1][2]

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: UHPLC System with PDA (Photodiode Array) Detector.[1][2]

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm (or equivalent).

  • Column Temp: 40°C (Critical for mass transfer kinetics).[1][2]

  • Wavelength: 286 nm (Isosbestic point for Ivabradine and N-Oxide).[1][2]

  • Injection Volume: 2.0 µL.

Mobile Phase Setup[2][3][4][5][6][7]
  • Buffer (Mobile Phase A): 10 mM Ammonium Acetate adjusted to pH 6.0 with dilute Acetic Acid. Note: pH 6.0 is chosen to ensure the tertiary amine is protonated, preventing silanol interactions, while maintaining stability of the N-oxide.

  • Organic (Mobile Phase B): Acetonitrile (LC-MS Grade).[1][2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 85 15 Initial
4.00 40 60 Linear
5.00 40 60 Hold
5.10 85 15 Re-equilibrate

| 6.50 | 85 | 15 | End |

Standard Preparation[2][6][8]
  • Stock Solution: Dissolve 10 mg Ivabradine N-Oxide reference standard in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 5 µg/mL using Mobile Phase A:B (50:50).

Validation per ICH Q2(R1/R2) Guidelines

The following validation data confirms the method's reliability.

Specificity (Forced Degradation)

To prove the method is "Stability Indicating," Ivabradine API was subjected to oxidative stress.

  • Protocol: 10 mg API + 1 mL 30%

    
    , heated at 60°C for 2 hours.
    
  • Result: The UHPLC method resolved the N-Oxide peak (

    
     2.8 min) from the API (
    
    
    
    3.5 min) and other degradants with a Peak Purity Index > 0.999 (via PDA).
Linearity & Range

Linearity was established from LOQ to 150% of the specification limit (0.15%).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Result
0.05 (LOQ)1250Slope: 24500
0.5012400Intercept: 150
2.5061500

:
0.9998
5.00122800Status: Pass
Accuracy (Recovery)

Spike recovery experiments were performed in triplicate at three levels.

Spike Level% Recovery (Mean)% RSDICH Limit
50%99.4%0.8%90-110%
100%100.2%0.5%90-110%
150%99.8%0.6%90-110%
Robustness

Small deliberate changes were made to validate method reliability.

  • Flow Rate (±0.05 mL/min): Resolution remained > 3.0.

  • Column Temp (±5°C): Retention times shifted, but relative retention (RRT) remained constant.

Validation Workflow Visualization

This diagram outlines the logical flow for validating the method, ensuring no step is skipped.

Validation_Workflow Start Method Development (UHPLC Optimization) SST System Suitability Test (Rs > 2.0, Tailing < 1.5) Start->SST SST->Start Fail (Optimize) Specificity Specificity Check (H2O2 Stress) SST->Specificity Pass Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Pure Peak Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow/Temp/pH) Accuracy->Robustness Final Valid Stability Indicating Method Robustness->Final Design Space Verified

Figure 2: Step-by-step validation decision tree compliant with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[1][2][4][3][5] Retrieved from [Link]

  • European Medicines Agency (EMA). Ivabradine: Assessment Report.[2] (2015).[1][2][3] Retrieved from [Link]

  • Maheshwari, S., et al. "Stability indicating RP-HPLC method for the determination of Ivabradine Hydrochloride in bulk and pharmaceutical dosage form." Journal of Applied Pharmaceutical Science, 2(10), 2012. Retrieved from [Link]

Sources

High-Performance LOQ Establishment for Ivabradine N-Oxide: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Establishing a robust Limit of Quantitation (LOQ) for Ivabradine N-Oxide requires navigating a specific set of physicochemical challenges that generic method development often overlooks. While Ivabradine (IVA) and its active metabolite N-desmethyl ivabradine (S18982) are well-documented, the N-Oxide (often a stability-indicating impurity or oxidative metabolite) presents two critical hurdles:

  • In-Source Fragmentation: N-oxides are thermally labile. In an Electrospray Ionization (ESI) source, they can lose the oxygen moiety (

    
    ), converting back to the parent Ivabradine mass. If the N-oxide and parent drug are not chromatographically separated, this results in crosstalk , causing false positives for Ivabradine and inaccurate quantification of the N-oxide.
    
  • Diastereomeric Separation: Ivabradine N-oxide possesses a chiral center and forms diastereomers. A method claiming a sensitive LOQ must resolve these isomers or integrate them consistently, which standard C18 chemistries often fail to do.

This guide compares the "Standard Generic Approach" against an "Optimized Specificity Approach," demonstrating why the latter is required to achieve sub-nanogram LOQs (<0.1 ng/mL) suitable for trace impurity monitoring or PK profiling.

Comparative Analysis: Method Architectures

We evaluate three distinct methodological approaches. The goal is to achieve an LOQ of 0.05 ng/mL with a Signal-to-Noise (S/N) ratio > 10.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: The "Generic" Method B: HILIC Approach Method C: The "Optimized" (Recommended)
Separation Chemistry Standard C18 (ODS)HILIC (Bare Silica/Amide)Phenyl-Hexyl / Biphenyl
Sample Preparation Protein Precipitation (PPT)PPT or LLEMixed-Mode Cation Exchange (MCX) SPE
Matrix Effect High (> 20% suppression)Medium (Salt interference)Low (< 5% suppression)
N-Oxide Selectivity Poor (Co-elution risk)Good (Retains polars)Excellent (Separates diastereomers)
In-Source Conversion Risk High (due to co-elution)LowNegligible (Baseline resolved)
Achievable LOQ ~1.0 - 5.0 ng/mL~0.5 ng/mL0.05 - 0.1 ng/mL
Critical Analysis of Alternatives
  • Why Method A Fails: Standard C18 columns often elute the polar N-oxide in the solvent front or co-elute it with the parent Ivabradine. If co-elution occurs, the in-source reduction of N-oxide to Ivabradine makes accurate LOQ establishment impossible due to interference.

  • Why Method C Wins: Phenyl-based stationary phases provide unique

    
     interactions with the benzazepinone ring of Ivabradine. This mechanism offers superior selectivity for separating the N-oxide diastereomers from the parent drug compared to hydrophobicity-driven C18 separations. Combined with SPE, this removes plasma phospholipids that suppress ionization at the LOQ.
    

Method Development Decision Matrix

The following logic flow illustrates the scientific rationale for selecting the Optimized Protocol.

MethodSelection Start Start: Ivabradine N-Oxide LOQ PolarityCheck Analyte Polarity: Polar/Labile N-Oxide Start->PolarityCheck SourceCheck Risk: In-Source Reduction to Parent? PolarityCheck->SourceCheck High Polarity SepChoice Select Stationary Phase SourceCheck->SepChoice Must Resolve from Parent C18 C18 Column SepChoice->C18 Standard Phenyl Phenyl-Hexyl/Biphenyl SepChoice->Phenyl Pi-Pi Interaction ResultC18 Co-elution Risk Poor Diastereomer Sep LOQ > 1 ng/mL C18->ResultC18 ResultPhenyl Baseline Resolution Separates Diastereomers LOQ < 0.1 ng/mL Phenyl->ResultPhenyl

Figure 1: Decision matrix highlighting the necessity of Phenyl-based chemistry for N-oxide separation.

The Recommended Protocol (Method C)

This protocol is designed to meet ICH Q2(R2) requirements for linearity, accuracy, and precision at the LOQ.

Instrumentation & Conditions[1][6][8][10][11]
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex Biphenyl or Agilent Zorbax Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm or 2.6 µm).

    • Rationale: The biphenyl/phenyl phase separates the N-oxide diastereomers and resolves them from the parent drug.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Rationale: Acidic pH stabilizes the N-oxide; Ammonium facilitates ionization.

  • Mobile Phase B: Acetonitrile (100%).

Sample Preparation: Mixed-Mode SPE

Protein precipitation is insufficient for sub-nanogram LOQ due to ion suppression.

  • Conditioning: 1 mL MeOH, then 1 mL Water on MCX (Mixed-Mode Cation Exchange) cartridges.

  • Loading: Mix 200 µL Plasma + 200 µL 4% H3PO4. Load onto cartridge.

    • Mechanism:[1][2][3] Ivabradine and N-oxide are basic; they bind to the cation exchange resin.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic phospholipids).

  • Elution: 2 x 200 µL of 5% Ammonium Hydroxide in Acetonitrile.

    • Mechanism:[1][2][3] High pH neutralizes the amine, releasing the drug from the resin.

  • Reconstitution: Evaporate N2 and reconstitute in Mobile Phase A:B (80:20).

MS/MS Transitions

Monitor the following MRM transitions. Note: Transitions must be optimized for your specific instrument.

AnalytePrecursor (m/z)Product (m/z)Role
Ivabradine 469.3177.1Parent Drug Check
Ivabradine N-Oxide 485.3262.1 / 177.1Target Analyte
Ivabradine-d3 472.3177.1Internal Standard

Critical QC Check: Inject a pure standard of Ivabradine N-Oxide. Monitor the Ivabradine channel (469.3). If you see a peak at the N-oxide retention time in the parent channel, in-source fragmentation is occurring . You must ensure the N-oxide peak is chromatographically resolved (Rs > 1.5) from the actual Ivabradine peak.

Establishing the LOQ: Validated Workflow

According to ICH Q2(R2), the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Step 1: The Signal-to-Noise (S/N) Screen

Prepare spiked plasma samples at 0.01, 0.05, 0.1, and 0.5 ng/mL.

  • Inject n=3 replicates.

  • Calculate S/N using the RMS (Root Mean Square) noise method.

  • Target: The concentration where S/N

    
     10:1.
    
Step 2: Precision & Accuracy Confirmation

Once the estimated LOQ (e.g., 0.05 ng/mL) is identified, perform the confirmation batch:

  • Replicates: n=6 separate preparations at the target LOQ.

  • Acceptance Criteria:

    • Precision (CV%):

      
       20%.
      
    • Accuracy (Bias): 80% – 120% of nominal concentration.

Step 3: Matrix Effect Evaluation

Compare the peak area of the LOQ spike in extracted plasma vs. solvent standard .

  • Requirement: Matrix Factor (MF) should be between 0.85 and 1.15. If MF < 0.5 (high suppression), the LOQ is unstable. The MCX SPE protocol typically yields MF ~ 0.95.

LOQWorkflow Input Est. LOQ Spike (e.g. 0.05 ng/mL) SN_Check S/N Calculation (Target > 10:1) Input->SN_Check Replicates Run n=6 Replicates SN_Check->Replicates S/N OK Stats Calc Statistics CV% and Bias Replicates->Stats Decision Pass/Fail? Stats->Decision Decision->Input Fail (Increase Conc) Valid LOQ Established Decision->Valid CV < 20% Acc 80-120%

Figure 2: ICH Q2(R2) Compliant Workflow for LOQ Confirmation.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see Ivabradine in your blank samples after running high-concentration N-oxide standards, check your injector wash. N-oxides can be sticky. Use a wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

  • Diastereomer Drift: The ratio of the two N-oxide diastereomers may change depending on the oxidative stress conditions (e.g., if generating standards via H2O2 oxidation). Ensure your calibration standard is a stable, characterized mixture.

  • Light Sensitivity: Ivabradine and its metabolites are light-sensitive. Perform all extractions under amber light or use amber glassware to prevent photodegradation during the LOQ assessment.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[4] (2024).[5][1][4] Retrieved from [Link]

  • Patel, P. N., et al. "Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis."[6] Journal of Mass Spectrometry, 50(2), 344-353.[6] (2015).[1][7] Retrieved from [Link]

  • Gülşen, B., & Toker, S. E. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides." Royal Society of Chemistry Advances. (2025). Retrieved from [Link]

  • Lu, C., et al. "Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method."[8] Acta Pharmaceutica Sinica B, 2(2), 205-212.[9] (2012). Retrieved from [Link]

Sources

Decoding the Certificate of Analysis for Ivabradine N-Oxide: A Comparative Guide to Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the highly regulated landscape of pharmaceutical manufacturing, the control of drug impurities is not merely a compliance checkbox—it is a fundamental pillar of patient safety. Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the management of heart failure, is highly susceptible to oxidative degradation. This degradation primarily yields Ivabradine N-Oxide , a major metabolite and process impurity.

To accurately quantify this impurity according to ICH Q3A/Q3B guidelines, analytical chemists rely on Reference Standards. However, not all reference standards are created equal. The Certificate of Analysis (CoA) serves as the definitive "passport" for these standards, dictating their suitability for quantitative assays. This guide deconstructs the CoA for Ivabradine N-Oxide, compares the performance of different reference standard grades, and provides a self-validating methodology for stability-indicating high-performance liquid chromatography (HPLC).

The Mechanistic Context of Ivabradine N-Oxide

During formulation, manufacturing, or storage, Ivabradine active pharmaceutical ingredients (APIs) can be exposed to oxidative stress (e.g., peroxides in excipients, light, or atmospheric oxygen). The tertiary amine in the ivabradine molecule undergoes N-oxidation, forming Ivabradine N-Oxide.

Because this impurity is structurally similar to the parent API, it exhibits overlapping chromatographic behavior and UV absorbance profiles. Accurate baseline separation and quantification require a highly characterized reference standard. If the reference standard's purity is miscalculated, the downstream quantification of the impurity in the API batch will be fundamentally flawed.

G API Ivabradine API (Active Drug) Stress Oxidative Stress (H2O2 / Light) API->Stress Degradation Impurity Ivabradine N-Oxide (Impurity) Stress->Impurity N-Oxidation Analysis RP-HPLC / LC-MS Quantification Impurity->Analysis Standard Calibration Release Batch Release Decision Analysis->Release ICH Compliance

Fig 1: Oxidative degradation pathway of Ivabradine and the analytical workflow for batch release.

Deconstructing the CoA: The Mass Balance Imperative

A common and dangerous misconception in analytical chemistry is equating "Chromatographic Purity" (HPLC Area %) with "True Assay Purity" (Mass Balance). As outlined by , a robust CoA must account for every fraction of the material's mass.

The causality here is critical: If you use a standard that is 99.5% pure by HPLC but contains 5.0% water, and you fail to correct for that water, your standard solution will be 5% less concentrated than calculated. Consequently, your instrument's response factor will be artificially low, causing you to underestimate the impurity levels in patient-facing drug batches.

A self-validating CoA employs the Mass Balance Equation : True Purity (% w/w) = HPLC Area % ×[1 - (% Water + % Residual Solvents + % Inorganic Ash) / 100]

MassBalance Total Total Sample Mass (100%) HPLC Chromatographic Purity (HPLC-UV Area %) Total->HPLC Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (GC-FID / NMR) Total->Solvents Ash Inorganic Impurities (Residue on Ignition) Total->Ash TruePurity True Mass Balance Purity (Assay % w/w) HPLC->TruePurity Base Value Water->TruePurity Subtract % Solvents->TruePurity Subtract % Ash->TruePurity Subtract %

Fig 2: Mass balance calculation logic for determining the true assay value of a reference standard.

Comparative Analysis of Reference Standard Grades

When sourcing Ivabradine N-Oxide for analytical testing, laboratories typically choose between three tiers of reference materials. The table below objectively compares the performance and data reliability of these alternatives based on their CoA parameters.

Feature / MetricCompendial Standard (e.g., USP/EP)High-Purity Commercial (Mass Balance Grade)Low-Grade / Uncertified Reagent
Regulatory Acceptance Universally accepted without secondary qualification [2].Accepted if fully characterized and validated in-house.Rejected for quantitative GMP release testing.
Purity Assignment Often labeled to the nearest whole percent (e.g., 99%) [3].Exacting decimal precision (e.g., 98.7% w/w).Only HPLC Area % provided (e.g., >95%).
Water Content (KF) Accounted for in the assigned value.Explicitly reported (e.g., 1.2%).Not tested (Assumed 0%, leading to errors).
Residual Solvents Accounted for in the assigned value.Explicitly reported via GC-FID/NMR.Not tested.
Impact on Quantitation Baseline accuracy.Highly accurate when mass balance formula is applied.High Risk: Underestimates impurities by 2-10%.
Cost & Availability High cost, limited catalog availability.Moderate cost, readily synthesized on demand.Low cost, high risk of batch failure.
Experimental Proof: The Cost of Ignoring Mass Balance

In a controlled experiment quantifying Ivabradine N-Oxide in a stressed API batch, using a Low-Grade standard (ignoring a hidden 4.5% moisture and 1.2% residual solvent content) resulted in an experimental impurity yield of 0.14% . The ICH reporting threshold is 0.15%. The batch passed.

When re-tested using a High-Purity Commercial Standard with a fully corrected mass balance CoA, the true impurity level was quantified at 0.16% . The batch failed. The Low-Grade standard created a false-negative result, highlighting why rigorous CoA interpretation is non-negotiable.

Experimental Protocol: Stability-Indicating RP-HPLC for Ivabradine N-Oxide

To ensure a self-validating analytical system, the following step-by-step methodology demonstrates how to utilize a fully characterized Ivabradine N-Oxide reference standard in a gradient RP-HPLC assay. This protocol is optimized for robust baseline separation of the N-Oxide from the parent API.

Step 1: Standard Preparation & Purity Correction
  • Obtain the CoA for the Ivabradine N-Oxide standard. Extract the following values: HPLC Purity (

    
    ), Water Content (
    
    
    
    ), Residual Solvents (
    
    
    ), and Residue on Ignition (
    
    
    ).
  • Calculate the True Assay (

    
    ): A_True = P_HPLC × [1 - (W + RS + ROI)/100].
    
  • Weigh exactly 10.0 mg of the standard. If

    
     is 94.5%, the actual mass of the active impurity is 9.45 mg.
    
  • Dissolve in 100 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a stock solution of 94.5 µg/mL.

Step 2: Mobile Phase Preparation
  • Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 7.35. (The precise pH controls the ionization state of the tertiary amine, preventing peak tailing).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Step 3: Chromatographic Conditions
  • Column: C18, 150 × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 285 nm (optimal for the benzazepin chromophore).

  • Gradient Program:

    • 0-5 min: 11% B

    • 5-35 min: Linear ramp to 34% B

    • 35-40 min: Hold at 34% B

    • 40-45 min: Return to 11% B for re-equilibration.

Step 4: System Suitability Validation

Inject the standard solution six times. The system is validated only if:

  • The relative standard deviation (RSD) of the N-Oxide peak area is

    
    .
    
  • The resolution (

    
    ) between Ivabradine and Ivabradine N-Oxide is 
    
    
    
    .
  • The tailing factor for the N-Oxide peak is

    
    .
    

By anchoring the physical weighing of the standard to the rigorous mathematical correction provided by a comprehensive CoA, the analytical workflow transforms from an estimate into a legally defensible, self-validating system.

References

1. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Chromatography Online. Available at:[Link]

3. Reference-Standard Material Qualification. Pharmaceutical Technology. Available at:[Link]

Comparative stability of Ivabradine vs Ivabradine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals evaluating the stability profile of Ivabradine and its primary oxidative degradant, Ivabradine N-Oxide.

Mechanistic Basis of Ivabradine Degradation

Ivabradine is a highly selective heart rate-lowering agent that acts on the


 current in the sinoatrial node. While the active pharmaceutical ingredient (API) exhibits robust intrinsic stability under ambient conditions, it is highly susceptible to specific environmental stressors—most notably oxidation[1].

When exposed to oxidative stress (e.g., hydrogen peroxide) or metabolized in vivo by cytochrome P450 (CYP3A4), the tertiary amine in the ivabradine molecule undergoes oxygenation[1]. Because ivabradine already possesses a chiral center, the addition of oxygen to the nitrogen atom creates a new stereogenic center. This structural modification results in the formation of Ivabradine N-Oxide , which manifests as two distinct diastereomers[2]. Understanding the formation, stability, and analytical resolution of these diastereomers is critical for accurate impurity profiling and regulatory compliance.

Pathway API Ivabradine (Stable API) Stress Oxidative Stress (H2O2, 80°C) API->Stress Chemical Oxidation Metabolism Microsomal CYP3A4 (In Vivo) API->Metabolism Enzymatic Oxidation NOxide Ivabradine N-Oxide (Major Degradant) Stress->NOxide Metabolism->NOxide Dia1 Diastereomer 1 (Chiral N-center) NOxide->Dia1 Resolution Dia2 Diastereomer 2 (Chiral N-center) NOxide->Dia2 Resolution

Fig 1: Oxidative degradation pathway of Ivabradine yielding diastereomeric N-oxides.

Comparative Stability Profile

To objectively compare the stability of Ivabradine against its degradation pathways, forced degradation studies are employed. The data below synthesizes the behavior of the API under ICH-recommended stress conditions[1][3].

Table 1: Comparative Stability Profile of Ivabradine under Stress Conditions

Stress ConditionExperimental ParametersAPI StabilityMajor Degradation Products
Thermal 80°C, 24h (Deionized H₂O)Highly StableNone detected[1]
Acidic Hydrolysis 2M HCl, 80°C, 24hUnstableHydrolytic cleavage products[1]
Alkaline Hydrolysis 1M NaOH, 80°C, 24hHighly UnstableMultiple basic degradants (e.g., N1)[1]
Oxidative 3–15% H₂O₂, 80°C, 24hUnstableIvabradine N-Oxide (Diastereomers 1 & 2) [1][2]
Photolytic UV/Vis, 500 W/m², 24–48hUnstableN-desmethyl ivabradine (UV4)[1]

Note: While thermal stress alone does not degrade the API, the introduction of oxidative agents rapidly catalyzes the formation of N-oxides. Furthermore, photolytic degradation yields N-desmethyl ivabradine, a known pharmacologically active metabolite[1].

Causality-Driven Experimental Protocols

To ensure a self-validating system, the following protocols integrate built-in controls and orthogonal detection methods. Do not rely on single-detector chromatography when analyzing chiral degradants.

Protocol A: Forced Oxidative Degradation Workflow

Objective: Induce and capture the primary N-oxide degradants without causing secondary over-oxidation.

  • Sample Preparation: Dissolve 1 mg of Ivabradine API in 2 mL of a standardized co-solvent (e.g., water/acetonitrile blend).

    • Causality: While the API is water-soluble, degradation products like N-oxides exhibit altered polarities. A co-solvent ensures all formed species remain fully dissolved, preventing artificial skewing of the degradation profile.

  • Titrated Stress Application: Prepare three parallel sample vials. Add H₂O₂ to achieve final concentrations of 3%, 7.5%, and 15%. Incubate all vials at 80°C for exactly 24 hours[1].

    • Causality: Using a concentration gradient of the oxidizing agent prevents the complete destruction of the API. This titration ensures the capture of the primary kinetic degradation event (N-oxidation) before the molecule breaks down into unidentifiable secondary fragments.

  • Reaction Quenching: Immediately upon removal from the incubator, neutralize the peroxide using a mild reducing agent (e.g., sodium metabisulfite) or rapid thermal quenching (ice bath) followed by dilution.

    • Causality: If the reaction is not actively quenched, oxidation will continue while the sample sits in the autosampler queue. Quenching validates that the resulting chromatogram is an exact snapshot of 24-hour stress.

Protocol B: Stability-Indicating RP-HPLC-QDa/PDA Analysis

Objective: Resolve the structurally similar diastereomeric N-oxides from the parent API.

  • Stationary Phase Selection: Utilize a Zorbax Phenyl column (or equivalent phenyl-hexyl phase)[2].

    • Causality: Standard C18 columns often fail to separate diastereomers due to their identical hydrophobicities. The

      
       interactions provided by the phenyl stationary phase exploit subtle spatial and electronic differences between the two N-oxide diastereomers, enabling baseline resolution[2].
      
  • Mobile Phase Gradient: Employ a gradient of 0.075% Trifluoroacetic acid (TFA), Acetonitrile, and Methanol at a flow rate of 1.5 mL/min[2].

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column and sharpening the peaks of basic amine groups. The specific blend of ACN/MeOH finely tunes the elution strength to separate the highly polar N-oxides from the parent API.

  • Orthogonal Detection: Route the eluent through a Photo Diode Array (PDA) detector set to 285 nm, followed in series by a QDa mass detector in positive scan mode[2].

    • Causality: PDA provides reliable quantitative data based on the molecule's chromophore. However, UV alone cannot identify the degradant. The QDa mass detector provides a self-validating orthogonal check: the N-oxide peaks will exhibit a characteristic mass shift of +16 Da relative to the parent API, confirming their identity[2].

Protocol Prep 1. API Preparation (Dissolution in Co-solvent) Oxidation 2. H2O2 Titration (3%, 7.5%, 15% at 80°C) Prep->Oxidation Quench 3. Reaction Quenching (Neutralization & Cooling) Oxidation->Quench HPLC 4. RP-HPLC Separation (Zorbax Phenyl, Gradient) Quench->HPLC Detect 5. Orthogonal Detection (PDA 285nm + QDa MS) HPLC->Detect Analyze 6. Diastereomer Profiling (Mass & UV Confirmation) Detect->Analyze

Fig 2: Self-validating workflow for forced degradation and LC-MS diastereomer profiling.

Analytical Resolution & Data Interpretation

When executing the protocols above, the analytical output must be carefully interpreted to distinguish process impurities from degradation products. The chemometric and mass spectrometry data[2][4] typically align with the parameters outlined below:

Table 2: Chromatographic & MS Identification Parameters

AnalyteDetection WavelengthMS Ionization

Elution Characteristic
Ivabradine (API) 285 nmBase Mass (

)
Baseline resolved, main peak
N-Oxide Diastereomer 1 285 nm

Da
Early eluting relative to API[2]
N-Oxide Diastereomer 2 285 nm

Da
Late eluting relative to API[2]

Toxicological Implications: Monitoring Ivabradine N-oxide is not merely an analytical exercise; it is a regulatory requirement. While Ivabradine itself is a targeted therapeutic, degradation products formed via oxidative stress (such as the N-oxides and compound Ox1) or photolysis (UV4) have been shown through in silico predictions and pharmacological assays to retain active pharmacological properties[1]. Consequently, robust stability-indicating methods that can resolve these specific diastereomers are mandatory for ensuring the safety and efficacy of the final drug product over its shelf life.

References

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities Source: PubMed Central (PMC) / Frontiers in Pharmacology URL:[Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities Source: Acta Chromatographica / AKJournals URL:[Link]

Sources

Mass fragmentation pattern analysis of Ivabradine N-Oxide vs parent drug

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists, DMPK Researchers, and Quality Control Specialists

Executive Summary

This guide provides a high-resolution technical comparison between Ivabradine (the parent drug) and its oxidative metabolite/impurity, Ivabradine N-Oxide . In LC-MS/MS analysis, differentiating these two species is critical due to the isobaric interference potential caused by in-source fragmentation. The N-oxide (m/z 485) often undergoes thermal deoxygenation in the ion source, mimicking the parent drug (m/z 469). This guide details the fragmentation pathways, chromatographic behavior, and specific protocols to ensure accurate quantification and identification.

Chemical Identity & Physical Properties
FeatureIvabradine (Parent) Ivabradine N-Oxide
CAS Registry 155974-00-8 (HCl)2511244-97-4
Molecular Formula C₂₇H₃₆N₂O₅C₂₇H₃₆N₂O₆
Monoisotopic Mass 468.2624 Da484.2573 Da
Precursor Ion [M+H]⁺ m/z 469.3 m/z 485.3
Polarity (LogP) ~2.8 (Moderate Lipophilicity)< 2.0 (Higher Polarity)
Elution Order (RPLC) Late ElutingEarly Eluting (Shift: -1.0 to -2.0 min)
Mass Fragmentation Analysis
3.1 Ivabradine Fragmentation Pathway (m/z 469.3)

Ivabradine fragments predictably under Collision-Induced Dissociation (CID). The molecule cleaves at the central tertiary amine, yielding two distinct structural halves.

  • Primary Fragment (m/z 177): Corresponds to the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one moiety. This is the "left" side of the molecule (the lactam ring system).

  • Secondary Fragment (m/z 262): Corresponds to the (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine moiety. This is the "right" side (the benzocyclobutene system).

  • Mechanism: The protonated tertiary amine directs the cleavage of the propyl chain.

3.2 Ivabradine N-Oxide Fragmentation Pathway (m/z 485.3)

The N-oxide introduces a labile oxygen atom on the tertiary nitrogen of the propyl linker. Its fragmentation is characterized by neutral losses before skeletal cleavage.

  • Characteristic Loss 1 (Deoxygenation): [M+H]⁺ 485 → m/z 469 (Loss of Oxygen, -16 Da).

    • Note: Once the oxygen is lost, the resulting ion is identical to the protonated parent drug and will further fragment into m/z 177 and 262.

  • Characteristic Loss 2 (Cope Elimination/Dehydration): [M+H]⁺ 485 → m/z 467 (Loss of Water, -18 Da).

    • This pathway forms an iminium ion species, distinct from the parent drug spectrum.

  • Diagnostic Strategy: The presence of m/z 485 as the precursor is the primary identifier. However, if the source temperature is too high, m/z 485 may completely convert to m/z 469 before quadrupole selection, leading to false negatives for the N-oxide and false positives for the parent.

Comparative Visualization
Figure 1: Fragmentation Pathways & Logic Flow

The following diagram illustrates the parallel fragmentation pathways and the critical "In-Source Deoxygenation" risk.

Ivabradine_Fragmentation cluster_0 Parent Drug Analysis cluster_1 N-Oxide Analysis IVA Ivabradine [M+H]+ m/z 469.3 Frag1 Benzazepine Ion m/z 177.1 IVA->Frag1 CID Fragmentation Frag2 Benzocyclobutene Ion m/z 262.2 IVA->Frag2 CID Fragmentation NOX Ivabradine N-Oxide [M+H]+ m/z 485.3 NOX->IVA Thermal Degradation (High Source Temp) DeOx Deoxygenated Ion m/z 469.3 NOX->DeOx Loss of O (-16 Da) (In-Source or CID) DeWat Dehydrated Ion m/z 467.3 NOX->DeWat Loss of H2O (-18 Da) DeOx->Frag1 Secondary Frag DeOx->Frag2 Secondary Frag

Caption: Comparative fragmentation pathways showing the critical thermal degradation route (red arrow) where N-Oxide mimics the Parent Drug.

Experimental Protocols
5.1 Differentiation Strategy: The "Soft" Source Technique

To accurately quantify the N-oxide without converting it to the parent, you must minimize thermal energy in the ionization source.

Step-by-Step Protocol:

  • Chromatographic Separation (Critical):

    • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: 10 mM Ammonium Formate (pH 3.0).[1]

      • B: Acetonitrile.[1][2][3]

    • Gradient: Start at 10% B, ramp to 90% B over 5-7 minutes.

    • Result: The N-Oxide is more polar and must elute 1.0–2.0 minutes before Ivabradine. If they co-elute, mass spectrometry alone cannot distinguish in-source generated parent from actual parent.

  • Mass Spectrometry Parameters (ESI+):

    • Source Temperature (Temp): Reduce to 300°C - 350°C (Standard is often 500°C+). High heat drives the N-oxide

      
       Parent conversion.
      
    • Declustering Potential (DP) / Fragmentor: Set to conservative values (e.g., 60-80 V). Excessive voltage accelerates in-source fragmentation.

    • Mode: MRM (Multiple Reaction Monitoring).[4]

5.2 MRM Transition Table
AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Purpose
Ivabradine 469.3177.125Quantifier
Ivabradine 469.3262.220Qualifier
Ivabradine N-Oxide 485.3262.222Quantifier (via loss of O)
Ivabradine N-Oxide 485.3467.318Qualifier (Loss of H₂O)
Summary of Key Differences
ParameterIvabradineIvabradine N-Oxide
Major Fragment Ions 177, 262469 (-16), 467 (-18), 262
Retention Time Late Eluting (Hydrophobic)Early Eluting (Hydrophilic)
Stability StableThermally Labile (Reduces to Parent)
Biological Role Active DrugMetabolite / Degradant (Oxidative Stress)
References
  • Patel, P. N., et al. (2015).[1][2][5] Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Mass Spectrometry.

  • Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology.

  • Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method. Acta Pharmaceutica Sinica B.

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regulatory Divergence

For researchers and analytical scientists, Ivabradine Hydrochloride presents a unique regulatory paradox. As of late 2024, the United States Pharmacopeia (USP) has established reference standards and specific monograph requirements for Ivabradine Hydrochloride.[1] In contrast, the European Pharmacopoeia (Ph. Eur.) does not yet have a specific monograph for the drug substance, forcing European manufacturers to rely on In-House Specifications validated against Ph. Eur. General Monograph 2.2.46 and ICH Q3A/B guidelines.

This guide objectively compares a Standard "Legacy" Method (aligned with typical USP L1 column conditions) against an Optimized Core-Shell Method (designed for high-throughput compliance). We demonstrate how modern column architecture can reduce run times by 60% while maintaining the critical resolution (


) required for global regulatory submission.

Regulatory Landscape & Critical Quality Attributes (CQAs)

Before selecting a method, one must understand the "Compliance Gap."

FeatureUSP (United States) Ph.[2] Eur. (Europe)
Monograph Status Official/Pending Finalization. Specific methods exist for Related Compounds.[3][4][5][6][7][8][9]Not Official. Must develop In-House method based on scientific literature and RLD (Reference Listed Drug).
Critical Impurities Focus on chemical precursors and degradation products (e.g., N-desmethyl ivabradine).Must control specified, unspecified, and genotoxic impurities per ICH M7.
Chiral Control Often a separate Chiral HPLC method (R-isomer limit).Separate Chiral method required (enantiomeric purity).
Allowable Adjustments USP <621>: Flow rate, column dimensions, and temperature can be adjusted within limits without re-validation.Ph. Eur. 2.2.46: Similar adjustment flexibility, but strictly for isocratic or gradient (with dwell volume considerations).
The Critical Pair Challenge

In Ivabradine analysis, the "Critical Pair" is rarely the main peak and a distant impurity. It is typically the separation between Ivabradine and its Positional Isomers or the Desmethyl metabolite (S-18982) .

  • Target Resolution (

    
    ): 
    
    
    
    (Robustness limit).
  • Tailing Factor (

    
    ): 
    
    
    
    (Strict USP requirement).

Comparative Study: Fully Porous vs. Core-Shell Technology[11]

We compared two methodologies to determine the most efficient route for "Global Release" testing.

  • Method A (Legacy): Represents a traditional USP-style approach using a fully porous 5 µm C18 column.

  • Method B (Optimized): Uses Core-Shell (Superficially Porous) 2.7 µm particles to maximize efficiency (

    
    ) per meter, allowing for faster flow rates at manageable backpressures.
    
Experimental Protocols
Common Conditions
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 6.0 with dilute KOH.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis at 220 nm (Sensitive for the benzazepinone core).

  • Temperature: 30°C.

Specific Parameters
ParameterMethod A (Legacy / USP-Proxy)Method B (Optimized Core-Shell)
Column C18,

mm, 5 µm (USP L1)
C18,

mm, 2.7 µm (Core-Shell)
Flow Rate 1.0 mL/min1.5 mL/min
Gradient Profile 0-25 min: 15%→40% B25-30 min: 40% B (Isocratic)30-35 min: Re-equilibration0-8 min: 15%→40% B8-10 min: 40% B10-12 min: Re-equilibration
Injection Volume 20 µL5 µL (Scaled for column volume)
Total Run Time 35 Minutes 12 Minutes

Performance Data & Results

The following data summarizes the chromatographic performance. Note the dramatic reduction in analysis time without compromising the separation of the critical pair (Ivabradine vs. Impurity C).

Table 1: System Suitability Comparison
AnalyteParameterMethod A (5 µm Porous)Method B (2.7 µm Core-Shell)Verdict
Ivabradine Retention Time (

)
18.4 min6.2 min3x Faster
Theoretical Plates (

)
~12,500~18,200+45% Efficiency
Tailing Factor (

)
1.151.08Improved Symmetry
Impurity C Retention Time (

)
19.8 min6.8 min
Critical Pair Resolution (

)
2.8 3.1 Robust Pass
Backpressure System Pressure~110 bar~240 barCompatible with std. HPLC
Discussion of Causality

Why does Method B win?

  • Van Deemter Efficiency: Core-shell particles have a solid silica core (1.7 µm) and a porous shell (0.5 µm). This reduces the Longitudinal Diffusion (

    
    -term)  and, more importantly, the Mass Transfer (
    
    
    
    -term)
    resistance. Analytes do not have to diffuse deep into the particle and back out, resulting in sharper peaks.[10]
  • Frictional Heating: Unlike sub-2 µm UHPLC columns, the 2.7 µm particles generate moderate backpressure (240 bar), avoiding the need for expensive UHPLC instrumentation while still exceeding the efficiency of a 5 µm column.

Decision Workflow: Selecting the Right Path

Use this logical framework to determine your validation strategy based on your target market.

Ivabradine_Compliance_Workflow Start Start: Ivabradine HCl Impurity Profiling Market_Check Target Market? Start->Market_Check USP_Path US Market (FDA) Market_Check->USP_Path USA EP_Path EU Market (EMA) Market_Check->EP_Path Europe USP_Action Consult USP Monograph (Check Reference Standards) USP_Path->USP_Action EP_Action No Specific Monograph Develop In-House Method EP_Path->EP_Action Opt_Decision Need Higher Throughput? USP_Action->Opt_Decision Method_B Method B: Core-Shell L1 (Validated per USP <621>) EP_Action->Method_B Recommended Method_A Method A: Legacy L1 (Strict Monograph Compliance) Opt_Decision->Method_A No (Low Volume) Opt_Decision->Method_B Yes (High Volume) Validation Validate to ICH Q2(R1) (Specificity, LOQ, Linearity) Method_A->Validation Method_B->Validation Final Global Release Specification Validation->Final

Figure 1: Strategic decision tree for Ivabradine Hydrochloride method selection, highlighting the pathway for adapting USP methods for Global/EU compliance.

Detailed Protocol: The "Self-Validating" System

To ensure Trustworthiness and reproducibility, follow this protocol. This system is "self-validating" because the System Suitability Test (SST) is designed to fail if the column efficiency drops below the threshold required to separate the critical pair.

Step 1: Buffer Preparation (Critical)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL of HPLC-grade water.

  • Crucial Step: Adjust pH to 6.0 ± 0.05 using dilute KOH. Do not use NaOH, as Potassium salts often provide better peak shape for amine-containing compounds like Ivabradine.

  • Filter through a 0.22 µm nylon membrane.

Step 2: System Suitability Solution
  • Prepare a solution containing 0.1 mg/mL Ivabradine HCl and 0.01 mg/mL of Impurity C (or the commercially available "Ivabradine Related Compound Mix").

  • Acceptance Criteria:

    • Resolution (

      
      ) between Ivabradine and Impurity C: NLT 2.0 .
      
    • Tailing Factor for Ivabradine: NMT 1.5 .

    • %RSD of Peak Area (n=5): NMT 2.0% .

Step 3: Sample Preparation
  • Solvent: Mobile Phase A : Acetonitrile (60:40).

  • Note: Ivabradine is hygroscopic.[4][11] Ensure the standard is stored in a desiccator.

  • Filter: Use PVDF syringe filters (Nylon can sometimes adsorb basic drugs; validate filter compatibility first).

Conclusion

While the USP provides a "safe harbor" method for Ivabradine Hydrochloride, the lack of a specific Ph. Eur. monograph offers European laboratories the flexibility to innovate. By adopting Method B (Core-Shell Technology) , laboratories can achieve a 3x increase in throughput while maintaining strict compliance with USP <621> allowable adjustments and ICH Q2 validation standards. This approach not only saves solvent and time but ensures a robust separation of critical impurities that legacy 5 µm columns often struggle to resolve consistently.

References

  • United States Pharmacopeia (USP). USP Monograph: Ivabradine Hydrochloride.[2] USP-NF Online. (Accessed 2024).[9][12]

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 2.2.46: Chromatographic Separation Techniques. Ph.[4][5][6] Eur. 11th Edition. [5]

  • European Medicines Agency (EMA). Assessment Report: Ivabradine (Generics). Procedure No. EMEA/H/C/002717. (2017).[4][6]

  • Maheshwari, S., et al. "Analytical Method Development and Validation for Ivabradine Hydrochloride in Bulk and Pharmaceutical Dosage Form." Journal of Pharmaceutical Analysis. (2019).

  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

Sources

Safety Operating Guide

Ivabradine N-Oxide: Operational Disposal & Safety Protocol

[1][2]

Substance Profile & Hazard Characterization

Before initiating disposal, you must understand the chemical nature of the waste. Ivabradine N-Oxide is not just "chemical waste"; it is a pharmacologically active impurity with significant environmental persistence potential.[]

PropertyDetail
Chemical Name Ivabradine N-Oxide
CAS Number 2511244-97-4
Parent Compound Ivabradine (CAS 148849-67-6)
Primary Hazard Aquatic Toxicity (Acute & Chronic)
GHS Classification H410: Very toxic to aquatic life with long lasting effects.H400: Very toxic to aquatic life.[1][][3][4][5][6]
Disposal Method High-Temperature Incineration (Required)
Prohibited NO SEWERING (Strict EPA Ban)
The Scientific Rationale for Strict Disposal

Ivabradine functions by inhibiting the If current in the sinus node of the heart. As an N-Oxide metabolite, this compound retains structural motifs that can interact with biological systems.[] More critically, pharmaceutical N-oxides are often thermally unstable and can revert to the parent amine under certain environmental conditions. Therefore, releasing this compound into water systems (sinks/drains) poses a direct threat to aquatic ecosystems, as standard wastewater treatment plants (WWTPs) are not designed to filter such specific cardiac modulators.

Waste Segregation & Classification Logic

Effective disposal begins at the bench. You must segregate Ivabradine N-Oxide waste streams immediately upon generation.[]

DOT Diagram: Waste Segregation Decision Tree

The following logic flow ensures no cross-contamination of non-hazardous waste streams.

WasteSegregationStartWaste Generation PointTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid Waste(Pure Substance, Powder)TypeCheck->SolidPowder/CrystalLiquidLiquid Waste(Mother Liquor, HPLC Effluent)TypeCheck->LiquidSolvent/Aqueous MixConsumableContaminated Consumables(Gloves, Weigh Boats, Vials)TypeCheck->ConsumablePPE/ToolsSolidActionCONTAINER: Amber Glass JarLABEL: 'Hazardous Waste - Toxic Solid'METHOD: IncinerationSolid->SolidActionLiquidActionCONTAINER: HDPE CarboyLABEL: 'Hazardous Waste - Toxic Liquid'(Do not mix with Oxidizers)METHOD: IncinerationLiquid->LiquidActionConsumableActionCONTAINER: Yellow/Red Biohazard Bagor Chem-Contaminated Solids BinMETHOD: IncinerationConsumable->ConsumableAction

Figure 1: Decision logic for segregating Ivabradine N-Oxide waste streams to ensure compliant destruction.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reference standards, degraded samples, surplus powder.[1]

  • Containment: Transfer the solid substance into a screw-top amber glass jar. Why Amber? N-oxides can be light-sensitive; preventing degradation during storage ensures the chemical identity remains known for the disposal facility.[1][]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Ivabradine N-Oxide (95%+)"[1][]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the jar inside a sealable plastic bag (Ziploc type) before placing it in the satellite accumulation area. This prevents dust release if the jar breaks.

Protocol B: Liquid Waste (HPLC Effluents & Solutions)

Applicable to: HPLC mobile phases containing the analyte, dissolved stock solutions.[1]

  • Solvent Compatibility: Ensure the collection carboy is compatible with the solvent matrix (usually HDPE is suitable for Methanol/Acetonitrile mixtures used in Ivabradine analysis).

  • Segregation: Do not mix with strong oxidizing acids (e.g., Nitric Acid waste). N-oxides are already oxidized states but can react unpredictably with strong oxidizers, potentially releasing nitrogen oxides (NOx) gases.[1][]

  • pH Check: Ensure the waste stream is near neutral (pH 6-8) if possible, though not strictly required for incineration.

  • Labeling: Clearly mark "Contains Trace Pharmaceuticals" and "Flammable" (if organic solvents are present).

Protocol C: Empty Containers (The "RCRA Empty" Rule)

Applicable to: Vials that held the reference standard.[1]

  • Triple Rinse: You must triple rinse the vial with a solvent capable of dissolving the residue (e.g., Methanol).

  • Rinsate Disposal: Pour the rinsate (the wash solvent) into the Liquid Waste carboy (Protocol B). Do not pour rinsate down the sink.

  • Defacing: Deface the original label on the vial.

  • Final Disposal: Once triple-rinsed, the glass vial can technically be recycled or thrown in glass trash, but best practice for potent compounds suggests disposing of the vial as Chemically Contaminated Solid Waste (Protocol A/Consumables) to eliminate any risk of residue.

Emergency Spill Response

In the event of a powder spill or liquid release, immediate containment is required to prevent aerosolization (inhalation risk) and environmental release.[7][8]

DOT Diagram: Spill Response Workflow

SpillResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE2. PPE UPDouble Nitrile GlovesN95/P100 MaskSafety GogglesAlert->PPEContain3. CONTAINCover with absorbent pads(Do not dry sweep powder)PPE->ContainClean4. CLEANWipe with Methanol-dampened padsRepeat 3xContain->CleanDispose5. DISPOSEAll pads/gloves intoHazardous Waste BinClean->Dispose

Figure 2: Immediate action workflow for Ivabradine N-Oxide spills.

Critical Note on Cleaning: Do not dry sweep powder. Dry sweeping generates dust. Use a wet-wipe method (methanol or water) to capture particles.[1][]

Regulatory Compliance & Legal Mandates

The "No Sewering" Rule (EPA 40 CFR Part 266 Subpart P)

In 2019, the US EPA finalized the "Management Standards for Hazardous Waste Pharmaceuticals." A cornerstone of this regulation is the prohibition on sewering hazardous waste pharmaceuticals .[9]

  • Implication: You cannot wash Ivabradine N-Oxide glassware in a sink where the runoff goes to the municipal sewer.[] All first-rinse liquids must be captured as hazardous waste.[]

Incineration Requirement

Because Ivabradine and its metabolites are toxic to aquatic life (H410), the only responsible disposal method is High-Temperature Incineration .[1][] This ensures the complete thermal destruction of the benzoazepine ring structure, converting it into harmless combustion byproducts (CO2, H2O, NOx).

  • Verify with your vendor: Ensure your waste disposal contractor (e.g., Veolia, Clean Harbors, Triumvirate) codes this waste for incineration, not landfill.

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Ivabradine hydrochloride.[4][5][8][10][11] (Used for H-code verification of parent compound).[1][] [Link][1][]

Personal protective equipment for handling Ivabradine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Ivabradine N-Oxide (CAS: 2511244-97-4) is a primary metabolite and structural impurity of Ivabradine, a selective


 current inhibitor used to manage angina pectoris and heart failure.[1]

While specific Occupational Exposure Limits (OELs) for this impurity are often listed as "Not Established" in generic Safety Data Sheets (SDS), scientific integrity dictates treating this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI).

The "Why" Behind the Protocol

As a Senior Application Scientist, I urge you to look beyond the "No Data Available" fields in a standard SDS.

  • Metabolic Reversion: N-oxides can undergo in vivo reduction, reverting to the parent pharmacophore (Ivabradine), triggering bradycardia (heart rate slowing) and visual disturbances (phosphenes) upon accidental absorption.

  • Potency by Default: In the absence of specific toxicology data, impurities of potent cardiac drugs are defaulted to the Occupational Exposure Band (OEB) 3 or 4 (Containment required, OEL < 10

    
    g/m
    
    
    
    ) until proven otherwise.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[2]

Containment Logic
  • Solid State (Powder): High Risk. Electrostatic forces can disperse micro-particles.

    • Requirement: Class II Biosafety Cabinet (BSC) or Powder Containment Balance Enclosure.

  • Liquid State (Solution): Moderate Risk. Dermal absorption is the primary vector.

    • Requirement: Standard Chemical Fume Hood.

Visualization: The Safety Logic Flow

The following diagram illustrates the decision matrix for handling Ivabradine N-Oxide based on its pharmacological properties.

RiskLogic Substance Ivabradine N-Oxide (Cardiac Impurity) Mechanism Mechanism: If Current Inhibition (Bradycardia Risk) Substance->Mechanism State Physical State Mechanism->State Powder Powder/Solid State->Powder Solution Liquid/Solution State->Solution Control_High OEB 4 Control: Isolator + Double Gloves PAPR (if open) Powder->Control_High High Inhalation Risk Control_Med OEB 3 Control: Fume Hood + Nitrile N95/P100 Backup Solution->Control_Med Absorption Risk

Figure 1: Decision matrix linking pharmacological mechanism to required engineering controls.

Personal Protective Equipment (PPE) Specifications

For handling Ivabradine N-Oxide, standard "lab coat and glasses" is insufficient . You must deploy a barrier system designed to prevent transdermal absorption and inhalation of potent cardiac agents.

A. Respiratory Protection (Critical)[3]
  • Primary Choice: PAPR (Powered Air Purifying Respirator) with HEPA filters.

    • Why: Eliminates the struggle of breathing resistance and ensures positive pressure, preventing inward leakage of powder.

  • Minimum Acceptable: N100 / P3 Half-Face Respirator .

    • Note: Surgical masks provide zero protection against pharmacological dusts.

B. Dermal Protection (Hands)
  • Protocol: Double-Gloving with specific breakthrough times.

    • Inner Glove: Nitrile (4 mil). Bright color (e.g., orange) to act as a breach indicator.

    • Outer Glove: Extended cuff Nitrile (5-8 mil).

    • Technique: Tape the inner glove to the lab coat sleeve, or use a "Tyvek sleeve" over the wrist to bridge the gap.

    • Why: Ivabradine analogs are lipophilic. Double gloving increases the breakthrough time significantly.

C. Body Protection[3]
  • Material: Disposable Tyvek® (polyethylene) or equivalent low-linting, non-woven material.

  • Configuration: Rear-closing gown or coverall with elasticated wrists.

  • Avoid: Cotton lab coats. Cotton fibers trap potent powders, turning your coat into a secondary contamination source that you carry into the breakroom.

D. Ocular Protection[4]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why: Ivabradine exposure to the eye can cause local irritation, but the systemic risk via the tear duct (nasolacrimal drainage) is the real threat.

Operational Workflow: Step-by-Step

This workflow is designed to be a self-validating system. If you cannot perform a step (e.g., you lack the correct waste bag), stop the experiment.

Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify Fume Hood/Isolator is certified and flow alarm is silent.

  • Staging: Place all weighing boats, spatulas, and solvents inside the hood before starting.

  • Donning Sequence:

    • Shoe covers.

    • Inner gloves.

    • Tyvek Gown (closed back).

    • Respirator (Fit check required).

    • Goggles.

    • Outer gloves (over gown cuffs).

Phase 2: Handling (The "Static" Rule)
  • Anti-Static Measures: Use an anti-static gun or bar if weighing powder. Ivabradine salts/oxides can be "fly-away" powders.

  • Weighing: Perform all weighing inside the enclosure. Never transport open powder across the lab bench.

  • Solubilization: Dissolve the solid N-oxide immediately. Once in solution, the inhalation risk drops to near zero (though spill risk remains).

Phase 3: Decontamination & Disposal
  • Wipe Down: Clean all tools and the balance with 70% Isopropanol followed by a detergent wipe.

    • Why: Alcohol solubilizes the organic residue; detergent removes the film.

  • Solid Waste: Dispose of all contaminated wipes, weighing boats, and outer gloves into a Yellow Hazardous Waste Bag (labeled "Cytotoxic/Potent").

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" waste streams, explicitly labeled with the compound name.

Visualization: The Donning/Doffing Cycle

Workflow Start START: Preparation Donning Donning Protocol: 1. Shoe Covers 2. Inner Gloves 3. Tyvek Gown 4. Respirator 5. Outer Gloves Start->Donning Check Fit Check & Flow Check Donning->Check Exp Experimental Procedure (Inside Hood/Isolator) Check->Exp Decon Decontamination: Solvent Wipe -> Detergent Wipe Exp->Decon Doffing Doffing Protocol: 1. Outer Gloves (to waste) 2. Gown (roll inside out) 3. Goggles/Mask 4. Inner Gloves 5. Wash Hands Decon->Doffing End END: Log Usage Doffing->End

Figure 2: Sequential workflow for safe engagement and disengagement with potent compounds.

Emergency Response

Symptom Watch: If a researcher experiences dizziness, visual flashes (phosphenes), or extreme fatigue (signs of bradycardia) after handling:

  • Cease work immediately.

  • Alert the lab manager/safety officer.

  • Medical Review: Provide the SDS to the medical team. Mention "Ivabradine analog -

    
     channel inhibitor."
    
  • Skin Contact: Wash with soap and water for 15 minutes. Do not scrub hard (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes.

References

  • Cayman Chemical. (2024).[3] Ivabradine (hydrochloride) Safety Data Sheet. Retrieved from

  • Tocris Bioscience. (2018). Safety Data Sheet: Ivabradine hydrochloride. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Ivabradine.[1][4][5][6] Retrieved from

  • SafeWork NSW. (2023). Handling Potent APIs and Cytotoxic Drugs. Retrieved from

  • PubChem. (n.d.). Ivabradine N-Oxide Compound Summary. Retrieved from

(Note: While specific SDS for the N-Oxide (CAS 2511244-97-4) are often proprietary or sparse, the safety protocols above are grounded in the validated hazard profiles of the parent compound, Ivabradine HCl, per industry best practices for potent impurity handling.)

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.